molecular formula C12H13N3O B1482535 3-(3-phenyl-1H-pyrazol-4-yl)propanamide CAS No. 2098120-34-2

3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Número de catálogo: B1482535
Número CAS: 2098120-34-2
Peso molecular: 215.25 g/mol
Clave InChI: JTMXGIPUXDSDMO-UHFFFAOYSA-N
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Descripción

3-(3-phenyl-1H-pyrazol-4-yl)propanamide is a small molecule building block with the CAS Number 2098120-34-2 and a molecular formula of C12H13N3O . It features a propanamide chain linked to a 3-phenyl-1H-pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The phenyl-substituted pyrazole moiety provides a planar, aromatic structure that can facilitate interactions with biological targets, making this compound a valuable intermediate for researchers. This compound serves as a key synthetic precursor in the design and development of novel bioactive molecules. Pyrazole derivatives are extensively investigated in drug discovery due to their wide range of pharmacological properties . Specifically, pyrazole-based structures have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for type 2 diabetes management . Other research avenues for related pyrazole compounds include their use as anti-inflammatory, antimicrobial, and anticancer agents . The propanamide side chain in this molecule offers a handle for further chemical modification, allowing medicinal chemists to fine-tune properties like solubility and binding affinity, or to link the pyrazole core to other pharmacophores. The product is intended for research purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Propiedades

Número CAS

2098120-34-2

Fórmula molecular

C12H13N3O

Peso molecular

215.25 g/mol

Nombre IUPAC

3-(5-phenyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C12H13N3O/c13-11(16)7-6-10-8-14-15-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,16)(H,14,15)

Clave InChI

JTMXGIPUXDSDMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CCC(=O)N

SMILES canónico

C1=CC=C(C=C1)C2=C(C=NN2)CCC(=O)N

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Therapeutic Potential of Pyrazole-4-Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of Pyrazole-4-propanamide derivatives . This guide is structured for researchers and drug discovery professionals, focusing on the specific utility of the propanamide linker in modulating physicochemical properties and target binding affinity.

Executive Summary: The Propanamide Advantage

In the crowded landscape of nitrogen-heterocycle drug discovery, the pyrazole-4-propanamide scaffold represents a strategic expansion of the "privileged" pyrazole pharmacophore. While pyrazole-4-carboxamides (directly attached amides) are well-established kinase hinge binders, the propanamide derivatives introduce a critical C2-linker (ethyl chain) between the aromatic ring and the amide functionality.[1]

This structural modification offers three distinct medicinal chemistry advantages:

  • Rotational Freedom: The ethylene spacer allows the amide group to orient into sub-pockets (e.g., the sugar pocket in kinases or the side-pocket in GPCRs) that are inaccessible to rigid carboxamides.[1]

  • Solubility Profile: The disruption of planarity between the pyrazole and the amide carbonyl reduces crystal lattice energy, often improving aqueous solubility compared to fully conjugated analogs.

  • Metabolic Stability: The propanamide chain can be modified (e.g.,

    
    -methylation) to tune half-life, whereas direct carboxamides are often subject to rapid hydrolysis or metabolic clearance.[1]
    

Target Landscape & Therapeutic Applications

Oncology: Kinase Inhibition (Aurora & ROCK)

The pyrazole ring is a classic ATP-mimetic, capable of forming bidentate hydrogen bonds with the hinge region of kinases.[1] The propanamide extension allows these inhibitors to target Type II binding modes or allosteric sites.

  • Aurora Kinase A/B: Pyrazole-4-propanamides have shown efficacy by positioning the amide nitrogen to interact with the DFG-motif (Asp-Phe-Gly) activation loop, stabilizing the inactive conformation.

  • Rho-associated Kinase (ROCK-II): In glaucoma and cardiovascular research, the propanamide linker provides the necessary length to bridge the ATP site and the solvent-exposed region, improving selectivity over PKA and PKC.[1]

Inflammation: COX-2 and H4 Receptor Modulation
  • COX-2 Inhibition: Unlike the rigid sulfonyl-phenyl pyrazoles (e.g., Celecoxib), pyrazole-4-propanamides offer a "soft drug" approach.[1] The flexible linker allows the molecule to fit into the COX-2 hydrophobic channel while reducing gastric irritation associated with acidic NSAIDs.

  • Histamine H4 Receptor: As antagonists, these derivatives modulate eosinophil chemotaxis. The propanamide nitrogen often serves as a bioisostere for the basic amine found in JNJ-7777120, providing critical H-bond interactions without the liability of a highly basic center.

Metabolic Disorders

Patent literature (e.g., US5466823A) identifies specific pyrazole-4-propanamides as hypoglycemic agents.[1] The mechanism likely involves the modulation of PPAR


 or inhibition of gluconeogenesis pathways, where the amide moiety mimics the acidic headgroup of glitazones.

Structure-Activity Relationship (SAR) Map

The optimization of this scaffold relies on three vectors of modification:

RegionStructural ModificationBiological Impact
R1 (N-1 Position) Aryl/Heteroaryl (e.g., 4-F-Phenyl)Potency Driver: Determines lipophilicity and fills the hydrophobic pocket.[1] Essential for COX-2 selectivity.
R2 (C-3/5 Position) Small alkyl (Me, CF

)
Steric Gatekeeper: Controls the torsion angle of the pyrazole.[1] CF

increases metabolic stability and potency.
Linker (

-Carbon)
Gem-dimethyl or CyclopropylConformational Lock: Restricts the flexibility of the propanamide chain (Thorpe-Ingold effect), improving binding entropy.[1]
R3 (Amide Nitrogen) Morpholine, Piperazine, BenzylSolubility & Selectivity: The "tail" interaction.[1] Basic heterocycles here improve lysosomal trapping and solubility.

Experimental Protocols

Synthesis Workflow: The Knoevenagel-Reduction Route

The most robust method for generating pyrazole-4-propanamides avoids the use of unstable acid chlorides by utilizing a stepwise elongation strategy.

Step 1: Vilsmeier-Haack Formylation

  • Reagents: Acetophenone hydrazone derivative, POCl

    
    , DMF.[1]
    
  • Protocol: React the hydrazone with Vilsmeier reagent at 0°C, then heat to 60°C to cyclize and form 1-aryl-3-substituted-pyrazole-4-carbaldehyde .

Step 2: Knoevenagel Condensation

  • Reagents: Pyrazole-4-carbaldehyde, Malonic acid, Piperidine (cat.), Pyridine.[1]

  • Protocol: Reflux in pyridine to yield

    
    -(4-pyrazolyl)acrylic acid .
    
  • Mechanism: The pyridine acts as both solvent and base to drive the decarboxylation.

Step 3: Selective Reduction

  • Reagents: NaBH

    
     (in MeOH) or H
    
    
    
    /Pd-C.[1]
  • Protocol: Reduce the alkene selectively to yield

    
    -(4-pyrazolyl)propanoic acid .
    
  • Critical Control: Monitor via TLC to ensure the pyrazole ring is not reduced (pyrazoline formation).[1]

Step 4: Amide Coupling

  • Reagents: Propanoic acid intermediate, Amine (R-NH

    
    ), HATU, DIPEA, DMF.[1]
    
  • Protocol: Standard peptide coupling conditions. Stir at RT for 4–12 hours.

Visualization of Synthesis Pathway

SynthesisPathway Start Hydrazone Derivative Aldehyde Pyrazole-4- carbaldehyde Start->Aldehyde POCl3/DMF (Vilsmeier-Haack) Acrylic β-(4-pyrazolyl) acrylic acid Aldehyde->Acrylic Malonic Acid Pyridine (Knoevenagel) Propanoic β-(4-pyrazolyl) propanoic acid Acrylic->Propanoic H2/Pd-C or NaBH4 (Reduction) Final Pyrazole-4- propanamide Propanoic->Final R-NH2, HATU (Amide Coupling)

Caption: Stepwise synthesis of pyrazole-4-propanamide derivatives via chain elongation.

Biological Assay: Kinase Inhibition Screening (FRET)

To validate the therapeutic potential, a Z'-LYTE™ Kinase Assay (FRET-based) is recommended.[1]

  • Preparation: Dilute pyrazole-4-propanamide derivatives in 100% DMSO (10 mM stock).

  • Reaction: Mix Kinase (e.g., ROCK-II), Substrate (Ser/Thr peptide labeled with Coumarin/Fluorescein), and ATP (Km concentration) in reaction buffer.[1]

  • Incubation: Add compound (10-point dose-response). Incubate for 1 hour at RT.

  • Development: Add Development Reagent (Protease). The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides remain intact (maintaining FRET).

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Validation: Use Staurosporine as a positive control. A Z'-factor > 0.5 validates the plate.

Mechanism of Action: Signaling Pathway

The diagram below illustrates the dual-potential of these derivatives in blocking inflammation (COX-2) and proliferation (ROCK/Aurora).[1]

MOA cluster_Inflammation Inflammation Pathway cluster_Oncology Oncology Pathway Drug Pyrazole-4- Propanamide COX2 COX-2 Enzyme Drug->COX2 Inhibits (Hydrophobic Channel) ROCK ROCK-II Kinase Drug->ROCK Inhibits (ATP Competition) PGE2 Prostaglandin E2 COX2->PGE2 Catalyzes Inflam Pain & Swelling PGE2->Inflam Promotes Myosin Myosin Light Chain (p-MLC) ROCK->Myosin Phosphorylates Metastasis Cell Migration & Metastasis Myosin->Metastasis Activates

Caption: Dual therapeutic mechanism targeting COX-2 (inflammation) and ROCK-II (metastasis).[1]

References

  • Synthesis of Pyrazole-4-propanoic Acids

    • Title: Azoles.[2][3] 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity.

    • Source: ResearchG
    • URL:[Link]

  • Kinase Inhibition (ROCK-II)

    • Title: Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors.[1]

    • Source: PMC / Journal of Medicinal Chemistry.
    • URL:[Link]

  • Histamine H4 Receptor Antagonists

    • Title: A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[4][5][6]

    • Source: PubMed / N
    • URL:[Link]

  • General Pyrazole Synthesis Protocols

    • Title: Recent Literature on Pyrazole Synthesis.[3][7][8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Title: Substituted pyrazolyl benzenesulfonamides (US5466823A).

Sources

3-phenylpyrazole scaffold in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Phenylpyrazole Scaffold in Kinase Inhibitor Discovery: Structural Rationale and Synthetic Strategy

Executive Summary

The 3-phenylpyrazole moiety represents a "privileged scaffold" in modern kinase inhibitor discovery. Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the phenyl group provides a vector to explore the hydrophobic back-pocket (Gatekeeper region) or solvent-exposed front pockets. This guide provides a technical deep-dive into the structural rationale, regioselective synthetic strategies, and validation protocols for this scaffold, designed for medicinal chemists and pharmacologists.

Structural Rationale: The ATP-Mimetic Paradigm

The efficacy of the 3-phenylpyrazole scaffold relies on its capacity to function as a Type I or Type I½ ATP-competitive inhibitor.

Hinge Binding Geometry

In the active site of a typical protein kinase, the adenine of ATP forms two key hydrogen bonds with the hinge region backbone.[1] The 3-phenylpyrazole core mimics this interaction:

  • N2 (Pyridine-like nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residues.

  • N1 (Pyrrole-like nitrogen): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (C=O) of the hinge.

The Phenyl Vector & Hydrophobic Interactions

The phenyl ring at the C3 position serves two roles depending on the substitution pattern:

  • Gatekeeper Interaction: It can orient towards the hydrophobic pocket behind the gatekeeper residue (e.g., T790 in EGFR, T315 in Abl), a common site for resistance mutations.

  • 
    -Stacking:  It often engages in edge-to-face or face-to-face 
    
    
    
    -stacking with aromatic residues (e.g., Phenylalanine) within the ATP binding cleft.
Visualization of Binding Mode

The following diagram illustrates the pharmacophore mapping of a generic 3-phenylpyrazole inhibitor within the kinase cleft.

BindingMode Hinge Kinase Hinge Region (Backbone) Scaffold 3-Phenylpyrazole Core Hinge->Scaffold H-Bond Acceptor (N:) Scaffold->Hinge H-Bond Donor (NH) Pocket Hydrophobic Back Pocket (Gatekeeper) Scaffold->Pocket Phenyl Group (Hydrophobic/π-stacking) Solvent Solvent Exposed Region Scaffold->Solvent C4/C5 Substitution Vectors

Figure 1: Pharmacophore mapping of the 3-phenylpyrazole scaffold within the ATP-binding pocket. The pyrazole nitrogen pair anchors the molecule to the hinge, while the phenyl group probes the hydrophobic interior.

Synthetic Accessibility & Regiocontrol

A critical challenge in working with pyrazoles is regioselectivity . When synthesizing N-substituted pyrazoles, obtaining the 3-phenyl isomer (vs. the 5-phenyl isomer) requires specific synthetic planning.

The Regioselectivity Problem

Direct alkylation of a pre-formed 3(5)-phenyl-1H-pyrazole typically yields a mixture of isomers due to annular tautomerism.

  • Isomer A (Desired): 1-alkyl-3-phenylpyrazole.

  • Isomer B (Undesired): 1-alkyl-5-phenylpyrazole (sterically congested, different vector).

Validated Synthetic Routes

To ensure structural integrity, two primary routes are recommended:

Route A: Condensation of 1,3-Dielectrophiles with Hydrazines (Cyclization) Using a substituted hydrazine (R-NH-NH2) with a 1,3-diketone or enaminone dictates regiochemistry based on steric and electronic factors.

  • Protocol: Reaction of an enaminone (from acetophenone + DMF-DMA) with a hydrazine hydrochloride in ethanol/reflux.

  • Outcome: Favors the 1,3-isomer when the hydrazine substituent is bulky, but can still yield mixtures.

Route B: Cross-Coupling on Pre-functionalized Pyrazoles (Suzuki-Miyaura) This is the preferred route for SAR exploration.

  • Start with a commercially available, regiochemically pure 3-bromo-1-methyl-1H-pyrazole .

  • Perform Suzuki coupling with various Phenyl-boronic acids.

  • This guarantees the position of the phenyl ring relative to the N-methyl group.

Synthetic Decision Tree

Synthesis Start Target: 1-R-3-Phenylpyrazole Decision Is 'R' fixed? Start->Decision RouteA Route A: Cyclization (Enaminone + Hydrazine) Decision->RouteA No (Early Exploration) RouteB Route B: Suzuki Coupling (3-Bromo-1-R-pyrazole + Ar-B(OH)2) Decision->RouteB Yes (SAR Optimization) Analysis Analyze Regioisomers (NOESY NMR Required) RouteA->Analysis Final Pure Kinase Inhibitor RouteB->Final High Regio-fidelity Analysis->Final

Figure 2: Synthetic decision tree for accessing 3-phenylpyrazole derivatives. Route B is recommended for late-stage optimization to avoid tedious isomer separations.

Case Studies & SAR Data

The following table summarizes key SAR trends observed when optimizing the 3-phenylpyrazole scaffold for specific kinase families (e.g., BRAF, CDK).

Structural ModificationTarget EffectMechanistic Rationale
C3-Phenyl: Meta-substitution (e.g., -CF3, -Cl) Increased PotencyAccesses the hydrophobic back-pocket; displaces water molecules.
C3-Phenyl: Para-substitution (e.g., -OH, -NH2) Solvent InteractionExtends towards the solvent front; improves solubility but may reduce permeability.
N1-Substitution (e.g., Isopropyl, Piperidine) Selectivity & PKControls the "shape" of the inhibitor to fit specific gatekeeper residues; improves metabolic stability.
C4-Substitution (e.g., Halogen, Methyl) Electronic TuningModulates the pKa of the pyrazole nitrogens, strengthening the H-bond to the hinge.

Experimental Protocols

Protocol: Regioselective Synthesis via Suzuki Coupling

Self-validating step: The use of a defined regioisomer starting material eliminates ambiguity.

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Phenylboronic acid derivative (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Degassing: Charge a microwave vial with the bromide, boronic acid, and catalyst. Seal and purge with Nitrogen for 5 minutes. Why: Oxygen poisons the Pd(0) species, reducing yield.

  • Solvent Addition: Add degassed 1,4-dioxane and K2CO3 solution via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product identity via 1H-NMR. Key Signal: The pyrazole C5-H proton typically appears as a doublet around

    
     7.4-7.6 ppm.
    
Protocol: ADP-Glo™ Kinase Assay (Promega)

Self-validating step: Use of Z' factor calculation ensures assay robustness.

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Workflow:

  • Enzyme Reaction: Incubate Kinase (e.g., BRAF V600E, 5 ng/well) + Substrate + ATP (10 µM) + Test Compound (3-phenylpyrazole analog) in 384-well plate for 60 min at RT.

  • ADP-Glo Reagent: Add 5 µL ADP-Glo reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection Reagent: Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Future Directions: Covalent & Degradation Strategies

The 3-phenylpyrazole scaffold is evolving beyond simple occupancy-driven inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C4 position or on the phenyl ring allows for covalent modification of non-catalytic cysteines (e.g., Cys481 in BTK), extending residence time.

  • PROTACs: The solvent-exposed vectors (usually off the N1 or C4 position) are ideal attachment points for linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands), facilitating targeted protein degradation.

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics, 2002. Link

  • Lombardi, P., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 2023.[2][3][4] Link

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Noble, M.E., et al. "Protein Kinase Inhibitors: Insights into Drug Design from Structure." Science, 2004. Link

  • Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[5] Organic Letters, 2014.[5] Link

Sources

Biological Activity & Therapeutic Potential of 3-(3-Phenyl-1H-pyrazol-4-yl)propanamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Scaffold Design, Mechanism of Action, and Synthesis

Executive Summary

The 3-(3-phenyl-1H-pyrazol-4-yl)propanamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge the gap between rigid heteroaromatic kinase inhibitors and flexible aliphatic linkers. Unlike the more common pyrazole-4-carboxamides, the propanamide analogs incorporate a two-carbon homologation at the C4 position. This structural modification introduces rotational freedom, allowing the terminal amide to access distinct binding pockets—specifically the solvent-exposed regions of kinases (e.g., Aurora-A, p38 MAPK) and the lipid-binding domains of bacterial cell wall enzymes.

This guide provides a comprehensive analysis of this scaffold, detailing its Structure-Activity Relationship (SAR), validated synthetic protocols, and primary therapeutic applications in oncology and infectious disease.

Chemical Architecture & SAR Analysis

The core structure consists of a 3-phenyl-pyrazole ring substituted at the 4-position with a propanamide tail.[1][2] The biological activity is modulated by three critical vectors:

  • The C3-Aryl Moiety (Vector A): Dictates hydrophobic interactions (e.g., with the "gatekeeper" residue in kinases). Electron-withdrawing groups (Cl, F) often enhance potency.

  • The N1-Position (Vector B): Determines solubility and pharmacokinetic profile. Unsubstituted (1H) analogs often serve as hydrogen bond donors, while N-aryl/alkyl substitutions allow for specificity (e.g., COX-2 selectivity).

  • The C4-Propanamide Linker (Vector C): The critical differentiator. The ethylene spacer (

    
    ) allows the amide carbonyl to act as a hydrogen bond acceptor in regions inaccessible to rigid carboxamides.
    
SAR Visualization

The following diagram illustrates the functional vectors of the scaffold.

SAR_Map Core 3-(3-phenyl-1H-pyrazol-4-yl) propanamide Scaffold VectorA Vector A: C3-Phenyl Ring (Hydrophobic Pocket) Core->VectorA π-π Stacking VectorB Vector B: N1-Substitution (Solubility/Selectivity) Core->VectorB H-Bond Donor/Acceptor VectorC Vector C: Propanamide Tail (H-Bond Network) Core->VectorC Flexible Linker ModA 4-F/Cl substitution increases potency VectorA->ModA ModB N-Methyl/Phenyl modulates lipophilicity VectorB->ModB ModC N-Sulfonyl/Alkyl amides target specific enzymes VectorC->ModC

Figure 1: Structural vectors determining the biological activity of pyrazole-4-propanamide analogs.

Primary Biological Targets & Mechanisms

Oncology: Kinase Inhibition (Aurora-A & CDK)

Analogs of this scaffold function as ATP-competitive inhibitors. The pyrazole ring mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region. The propanamide tail extends into the ribose-binding pocket or solvent channel, providing selectivity over other kinases.

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Key Insight: The flexibility of the propanamide chain allows accommodation of steric bulk in the solvent front, often improving residence time compared to rigid analogs.

Infectious Disease: Anti-Tuberculosis (Mtb)

Recent studies highlight N-sulfonylpropanamide derivatives of this scaffold as potent inhibitors of Mycobacterium tuberculosis.

  • Target: Cell wall lipid biosynthesis (specifically targeting Lipid II or related peptidoglycan precursors).

  • Mechanism: The propanamide moiety likely mimics the transition state of lipid substrates, disrupting cell wall assembly.

  • Data Point: Analogs with an N-methylsulfonyl tail at C4 have shown MIC values < 5 µM against Mtb strains, with low mammalian cytotoxicity.

Neuroprotection: AChE Inhibition

Derivatives bearing N-phenyl substitutions on the amide nitrogen act as Acetylcholinesterase (AChE) inhibitors.

  • Mechanism: Dual binding site inhibition. The pyrazole binds the peripheral anionic site (PAS), while the phenyl-propanamide moiety extends into the catalytic active site (CAS), blocking acetylcholine hydrolysis.

Experimental Protocols

Synthesis of 3-(3-Phenyl-1H-pyrazol-4-yl)propanamide

Rationale: This protocol utilizes a Vilsmeier-Haack formylation followed by a Knoevenagel condensation and reduction, ensuring regioselective installation of the C4 chain.

Step 1: Vilsmeier-Haack Formylation [2]

  • Reagents: Acetophenone phenylhydrazone (10 mmol),

    
     (30 mmol), DMF (excess).
    
  • Procedure: Add

    
     dropwise to ice-cold DMF. Add the hydrazone solution.[3][4] Heat to 60°C for 4 hours.
    
  • Workup: Pour into ice water, neutralize with

    
    . Filter the precipitate to obtain 3-phenyl-1H-pyrazole-4-carbaldehyde .
    

Step 2: Knoevenagel Condensation [2]

  • Reagents: Aldehyde from Step 1 (5 mmol), Malonic acid (7.5 mmol), Pyridine (catalytic), Piperidine (catalytic).

  • Procedure: Reflux in pyridine/piperidine for 4 hours.

  • Result: Formation of 3-(3-phenyl-1H-pyrazol-4-yl)acrylic acid .

Step 3: Diimide Reduction (Selective Alkene Reduction)

  • Reagents: Acrylic acid derivative (2 mmol), Hydrazine hydrate (excess),

    
     or air (oxidant), Ethanol.
    
  • Procedure: Dissolve the acrylic acid in ethanol. Add hydrazine hydrate.[3][4] The in-situ generation of diimide (

    
    ) selectively reduces the alkene without hydrogenating the pyrazole ring.
    
  • Product: 3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid .

Step 4: Amide Coupling

  • Reagents: Propanoic acid derivative, Amine (

    
    ), HATU or EDC/HOBt, DIPEA, DMF.
    
  • Procedure: Standard peptide coupling conditions at room temperature for 12 hours.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

Synthesis_Flow Start Acetophenone Phenylhydrazone Step1 Step 1: Vilsmeier-Haack (DMF, POCl3, 60°C) Forms Pyrazole-4-CHO Start->Step1 Step2 Step 2: Knoevenagel Condensation (Malonic Acid, Pyridine) Forms Acrylic Acid Step1->Step2 Step3 Step 3: Diimide Reduction (N2H4, EtOH) Forms Propanoic Acid Step2->Step3 Step4 Step 4: Amide Coupling (R-NH2, HATU) Forms Target Propanamide Step3->Step4

Figure 2: Synthetic route for C4-functionalized pyrazole propanamides.

Biological Assay: Kinase Inhibition (Aurora-A)

Rationale: To quantify the potency of the synthesized analogs against oncology targets.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Dilute compounds in DMSO (serial dilutions, 10 µM to 0.1 nM).

  • Reaction:

    • Mix Recombinant Aurora-A kinase (5 ng/well) with substrate (MBP) in reaction buffer.

    • Add compound solution.[4] Incubate 10 min.

    • Initiate reaction with ATP (10 µM). Incubate 60 min at RT.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output.

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Comparative Activity Data

The following table summarizes the impact of structural modifications on biological activity, synthesized from SAR studies of pyrazole-4-propanoic acid derivatives.

Compound IDR1 (N1-Position)R2 (Amide Substituent)TargetActivity (IC50/MIC)Notes
Ref-1 HHAurora-A> 10 µMLow potency due to lack of hydrophobic tail.
Analog-A Phenyl4-F-PhenylAChE0.39 µMDual binding (PAS + CAS).
Analog-B HMethylsulfonylM. tuberculosis2.5 µM (MIC)Targets cell wall lipid synthesis.
Analog-C 4-Cl-Phenyl3-Pyridylp38 MAPK45 nMPyridine nitrogen H-bonds in solvent pocket.

References

  • Synthesis and Biological Profiling of Novel Pyrazoles. Arabian Journal of Chemistry. (2025). Detailed SAR on pyrazole-propanoate derivatives. 5[1][2][4][6][5][7][8][9][10]

  • 1,3-Diarylpyrazolyl-acylsulfonamides as Potent Anti-tuberculosis Agents. NIH / PMC. (2020). Identifies the N-sulfonylpropanamide motif for Mtb activity.[2] 2[4][6][5][7]

  • Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. (2018).[11] Protocol for selective reduction of the acrylic acid intermediate. 12

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2021). General overview of pyrazole pharmacophores in drug design. 3[2][4][6][5][7][10]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. (2025). Neuroprotective activity of related N-linked analogs. 13

Sources

The Pharmacological Architecture of Pyrazole Propanamides: From AR Antagonism to SARDs

[1]

Executive Summary

The pyrazole propanamide scaffold represents a pivotal structural evolution in the design of next-generation small molecule therapeutics. While historically utilized in agrochemistry (e.g., ryanodine receptor modulation), its most significant recent application lies in oncology—specifically as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists for castration-resistant prostate cancer (CRPC).

This guide analyzes the Structure-Activity Relationship (SAR) of aryl pyrazol-1-yl-propanamides. Unlike traditional nonsteroidal antiandrogens (NSAA) like Enzalutamide, which function primarily through competitive inhibition, pyrazole propanamides have been engineered to induce receptor destabilization and degradation. This document dissects the chemical causality behind these effects, focusing on the B-ring pyrazole modifications that drive potency against Enzalutamide-resistant (Enz-R) mutants.

Chemical Architecture & Pharmacophore

The pyrazole propanamide scaffold is not merely a linker; it is a dynamic hinge that dictates the spatial orientation of the pharmacophore within the target binding pocket. In the context of Androgen Receptor (AR) modulation, the scaffold replaces the traditional B-ring of second-generation antiandrogens.

The Core Scaffold

The molecule is generally tripartite, consisting of:

  • Region A (Effector Head): Typically a cyano-substituted aryl ring or similar electron-deficient system responsible for hydrogen bonding (often mimicking the A-ring of testosterone).

  • The Linker (Propanamide): A flexible yet constrained tether that governs the angle of attack.

  • Region B (The Pyrazole Core): The critical determinant of affinity and degradation capability.

Pharmacophore Visualization

The following diagram illustrates the generalized pharmacophore and the critical interaction points within the AR Ligand Binding Domain (LBD).

PharmacophoreScaffoldGeneral Scaffold(Aryl Pyrazol-1-yl-Propanamide)RegionARegion A: Electron-Deficient Aryl(H-Bond Acceptor)Scaffold->RegionALinkerLinker: Propanamide Chain(Conformational Gate)Scaffold->LinkerRegionBRegion B: Pyrazole Moiety(Hydrophobic/Steric Fit)Scaffold->RegionBTargetTarget: Androgen Receptor (AR)Ligand Binding DomainRegionA->Target H-Bond (Arg752)Linker->Target Flexibility ControlRegionB->Target Helix-12 Displacement(Antagonism/Degradation)

Figure 1: Pharmacophore dissection of Pyrazole Propanamides showing critical interaction zones.

Structure-Activity Relationship (SAR) Deep Dive

The transition from a phenyl ring to a pyrazole ring in the "B-region" of the pharmacophore is the defining feature of this class. The nitrogen atoms in the pyrazole ring alter the electronic landscape and solubility profile compared to the carbocyclic analogs.

The "Halogen Effect" on the Pyrazole Ring

Experimental data indicates that the substitution pattern on the pyrazole ring is the primary driver of potency. A study by He et al. (2020) demonstrated a distinct hierarchy in halogen potency when targeting the Wild Type AR (wtAR).

Key Insight: The introduction of electron-withdrawing groups (EWGs) on the pyrazole ring significantly enhances inhibitory activity.[1] However, the position is as critical as the atom.

Comparative Potency Table (In Vitro AR Inhibition)
Compound VariantPyrazole Substitution (R)IC50 (µM)Relative Potency
Analog 16c 4-Cl 0.136 Highest
Analog 104-F0.199High
Analog 16b3-F0.220Moderate-High
Analog 16d4-Br0.427Moderate
Analog 16a4-H (Unsubstituted)1.442Low
Analog 16e4-I2.038Lowest

Analysis:

  • Steric Limit: The drop in potency for the 4-Iodo (4-I) analog suggests a steric ceiling within the hydrophobic sub-pocket of the AR LBD. The pocket can accommodate Chlorine or Fluorine, but Iodine is too bulky, disrupting the binding pose.

  • Electronic Influence: The 4-Chloro substituent provides the optimal balance of lipophilicity (for hydrophobic pocket penetration) and electron-withdrawal (strengthening the pi-stacking or dipole interactions).

Linker Dynamics & Stereochemistry

The propanamide linker is not passive. In related scaffolds (e.g., TRPV1 antagonists), the S-configuration of the propanamide often yields superior activity (Ki = 0.1 nM) compared to the R-enantiomer.[2][3] In AR antagonists, the linker length and rigidity prevent the receptor from adopting the "agonist" conformation (Helix-12 folding), thereby forcing the receptor into a transcriptionally inactive state or exposing it for proteasomal degradation.

Mechanism of Action: SARD Activity

The unique value of the pyrazole propanamide scaffold is its ability to act as a Selective Androgen Receptor Degrader (SARD) .[4] Unlike standard antagonists that only block ligand binding, SARDs induce a conformational change that marks the receptor for destruction.

The Degradation Pathway

The pyrazole moiety, particularly when substituted with hydrophobic groups (like 4-Cl-phenyl), induces a specific surface hydrophobicity on the AR protein. This "greasy patch" mimics a misfolded protein state, recruiting the cellular quality control machinery (Hsp70/CHIP E3 ligase complex).

MechanismLigandPyrazole Propanamide(Ligand)AR_CytCytosolic Androgen Receptor(Hsp90 bound)Ligand->AR_Cyt Enters CellBindingLigand Binding(Displaces Testosterone)AR_Cyt->BindingConform_ChangeHelix-12 Destabilization(Hydrophobic Exposure)Binding->Conform_Change Induced FitUbiquitinationRecruitment of E3 Ligase(Ubiquitination)Conform_Change->Ubiquitination RecognitionProteasome26S ProteasomeDegradationUbiquitination->Proteasome Tagged for Lysis

Figure 2: Mechanism of SARD activity induced by pyrazole propanamides.

Synthesis Protocol (Technical Overview)

For researchers aiming to synthesize this scaffold, the construction typically follows a convergent route. The critical step is the formation of the amide bond between the aniline derivative (Region A) and the pyrazole-propanoic acid (Region B).

General Synthetic Workflow
  • Pyrazole Formation: Condensation of hydrazine derivatives with appropriate 1,3-dicarbonyls or equivalent electrophiles.

  • N-Alkylation: Attaching the propanoate tail to the pyrazole nitrogen.

  • Hydrolysis: Converting the ester to the free carboxylic acid.

  • Amide Coupling: Reacting the pyrazole-propanoic acid with the functionalized aniline using standard coupling agents (e.g., EDCI, HOBt, or HATU).

SynthesisHydrazineAryl HydrazinePyrazolePyrazole CoreHydrazine->Pyrazole CyclizationDicarbonyl1,3-DicarbonylDicarbonyl->PyrazoleAlkylationN-Alkylation(Ethyl bromopropionate)Pyrazole->AlkylationAcidCarboxylic AcidIntermediateAlkylation->Acid HydrolysisCouplingAmide Coupling(Aniline + HATU)Acid->CouplingFinalFinal PyrazolePropanamideCoupling->Final

Figure 3: Convergent synthetic pathway for pyrazole propanamide derivatives.

Future Directions & Clinical Relevance

The pyrazole propanamide scaffold has proven robust against Enzalutamide-resistant cell lines (e.g., VCaP).[4] The ability to degrade the receptor rather than simply inhibit it addresses the issue of receptor overexpression, a common resistance mechanism in prostate cancer.

Key Takeaway for Drug Developers:

  • Versatility: Beyond AR, this scaffold is being explored for TRPV1 antagonism (pain management) and Glucokinase activation (diabetes), highlighting its privileged nature in medicinal chemistry.

  • Optimization: Future iterations should focus on rigidifying the linker to improve oral bioavailability and metabolic stability (reducing amide hydrolysis).

References

  • He, Y., Hwang, D. J., Ponnusamy, S., Thiyagarajan, T., Mohler, M. L., Narayanan, R., & Miller, D. D. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.

  • Lee, J., et al. (2017). Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Nehra, et al. (2021).[5] Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents. Future Journal of Pharmaceutical Sciences.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and sourcing of specific chemical building blocks are critical bottlenecks. A search for the exact Chemical Abstracts Service (CAS) Registry Number for 3-(3-phenyl-1H-pyrazol-4-yl)propanamide yields a null result in standard public databases. As a Senior Application Scientist, I recognize this not as a dead end, but as a hallmark of a proprietary, early-stage, or highly specialized intermediate.

This specific pyrazole-propanamide motif is a privileged pharmacophore. It provides critical hydrogen-bonding capabilities (via the propanamide tail) and optimal lipophilicity/rigidity (via the phenyl-pyrazole core). Such scaffolds are heavily utilized in the development of third-generation EGFR tyrosine kinase inhibitors (e.g., Lazertinib analogs)[1], acetylcholinesterase (AChE) inhibitors[2], and COX-2 prodrugs[3]. This whitepaper provides a comprehensive guide to navigating this informatics challenge, identifying structural analogs, and executing a self-validating de novo synthesis protocol.

Chemical Informatics: Resolving the CAS Null Result

When an exact structure search fails to return a CAS number, it indicates that the molecule has either not been indexed by the American Chemical Society or remains hidden within proprietary corporate libraries. To bypass this, researchers must pivot to a substructure search to identify commercially available precursors.

CAS_Search Start Target: 3-(3-phenyl-1H-pyrazol-4-yl)propanamide SubSearch Substructure & Exact Match Search (SciFinder / Reaxys) Start->SubSearch Decision CAS Number Found? SubSearch->Decision Found Extract CAS & Vendor Data Decision->Found Yes NotFound Null Result: Proprietary or Novel Decision->NotFound No Analog Identify Analogs (e.g., CAS 26033-20-5) NotFound->Analog Synthesis Initiate De Novo Synthesis Analog->Synthesis

Workflow for resolving null CAS registry searches via analog identification and synthesis.

Structural Analogs and Precursor Data

By relaxing the search parameters to the core 3-phenyl-1H-pyrazole motif, we can identify commercially available precursors that serve as the synthetic starting point. The most critical hit is 3-phenyl-1H-pyrazole-4-carbaldehyde , a known intermediate in the synthesis of Lazertinib[4].

Quantitative Data: Related Scaffolds and Precursors
Compound NameStructural RoleCAS NumberMolecular Weight
3-Phenyl-1H-pyrazole-4-carbaldehyde Primary Synthetic Precursor26033-20-5172.18 g/mol
Lazertinib D9 Related Active Pharmaceutical Ingredient2288768-79-4563.71 g/mol
3-(3-phenyl-1H-pyrazol-4-yl)propanamide Target ScaffoldUnassigned215.25 g/mol
4-Chloro-2-methylthiopyrimidine Downstream Coupling Partner49844-90-8160.62 g/mol

De Novo Synthesis & Validation Protocol

Because the target molecule lacks a commercial CAS number, it must be synthesized de novo. The following protocol is designed as a self-validating system, ensuring that each intermediate is chemically verified before proceeding.

Synthesis SM 3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 26033-20-5) Step1 Step 1: Knoevenagel Condensation (Malonic acid, Piperidine) SM->Step1 Int1 Intermediate: Acrylic Acid Derivative Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) Int1->Step2 Int2 Intermediate: Propanoic Acid Derivative Step2->Int2 Step3 Step 3: Amidation (EDC, HOBt, NH4Cl) Int2->Step3 Product Target: 3-(3-phenyl-1H-pyrazol-4-yl)propanamide Step3->Product

Three-step de novo synthetic route for 3-(3-phenyl-1H-pyrazol-4-yl)propanamide.

Step-by-Step Methodology

Phase 1: Carbon Chain Extension (Knoevenagel Condensation)

  • Procedure: Dissolve 1.0 eq of 3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 26033-20-5)[4] and 1.5 eq of malonic acid in pyridine. Add a catalytic amount of piperidine (0.1 eq). Reflux at 80°C for 4 hours. Acidify with 1M HCl to precipitate the product.

  • Causality: Malonic acid is selected over Wittig reagents to avoid stoichiometric phosphine oxide byproducts, ensuring a greener, highly scalable purification process. Piperidine acts as a mild organocatalyst to drive the enolization.

  • Self-Validation: Reaction completion is confirmed via TLC (UV active). The disappearance of the distinct aldehyde proton (~9.85 ppm) in ¹H-NMR validates the conversion to the 3-(3-phenyl-1H-pyrazol-4-yl)acrylic acid intermediate.

Phase 2: Alkene Reduction

  • Procedure: Dissolve the acrylic acid intermediate in methanol. Add 10% Pd/C (0.05 eq by weight). Purge the reaction vessel with nitrogen, then introduce an H₂ atmosphere (1 atm) via a balloon. Stir at room temperature for 12 hours. Filter through Celite and concentrate.

  • Causality: 10% Pd/C under a mild H₂ atmosphere selectively reduces the exocyclic α,β-unsaturated double bond without inadvertently hydrogenating the aromatic pyrazole or phenyl rings.

  • Self-Validation: LC-MS analysis must show a mass shift of +2 Da (M+2). ¹H-NMR will show the disappearance of the alkene doublets and the appearance of two distinct methylene multiplets (~2.5-3.0 ppm).

Phase 3: Amidation

  • Procedure: Dissolve the propanoic acid intermediate in DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to form the active ester. Add 2.0 eq of ammonium chloride (NH₄Cl) and 3.0 eq of DIPEA. Stir at room temperature for 8 hours. Quench with water and extract with ethyl acetate.

  • Causality: EDC·HCl and HOBt are utilized to activate the carboxylic acid. HOBt is critical here; it suppresses the formation of the inactive N-acylurea byproduct, driving the reaction toward the highly reactive active ester. NH₄Cl serves as a stable, easy-to-handle ammonia source compared to gaseous ammonia.

  • Self-Validation: IR spectroscopy will reveal the emergence of primary amide N-H stretching bands (~3300 and 3100 cm⁻¹) and a characteristic amide carbonyl peak (~1650 cm⁻¹), confirming the final structure of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide.

Pharmacological Relevance & Target Pathways

While the exact molecule may be an unindexed intermediate, its structural motif is highly relevant in contemporary pharmacology.

Oncology (Kinase Inhibition): Derivatives containing the 3-phenyl-1H-pyrazole moiety are frequently identified as impurities or structural analogs of Lazertinib, a potent third-generation EGFR inhibitor used in non-small cell lung cancer (NSCLC)[1]. The propanamide tail often acts as a solvent-exposed region or a hinge-binding motif within the kinase domain.

Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR (Mutant Tyrosine Kinase) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor Pyrazole-Propanamide Scaffold (e.g., Lazertinib analogs) Inhibitor->EGFR Inhibits ATP binding Inhibitor->PI3K Downregulates Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of action for pyrazole-based EGFR inhibitors in oncology pathways.

Neurology & Inflammation: Beyond oncology, docking-based screening on the ZINC database has identified propanamide-linked heterocycles as novel hits for Acetylcholinesterase (AChE) inhibition, a primary target for Alzheimer's disease therapeutics[2]. Furthermore, pyrazole-propanamide derivatives have been patented as prodrugs for benzenesulfonamide-containing COX-2 inhibitors, leveraging the propanamide group to increase water solubility and delay the onset of action for anti-inflammatory treatments[3].

References

  • [1] Title: Lazertinib-impurities - Pharmaffiliates. Source: Pharmaffiliates. URL: [Link]

  • [2] Title: Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • [4] Title: 3-Phenyl-1H-pyrazole-4-carbaldehyde 26033-20-5. Source: Lotusfeet Pharma. URL: [Link]

  • [3] Title: US5932598A - Prodrugs of benzenesulfonamide-containing COX-2 inhibitors. Source: Google Patents. URL:

Sources

The 3-Phenylpyrazole Scaffold in Anti-Inflammatory Drug Design: Mechanistic Insights, Synthetic Pathways, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves towards highly targeted therapies with minimized off-target toxicities, the 3-phenylpyrazole scaffold has emerged as a privileged pharmacophore in anti-inflammatory drug design. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), synthetic methodologies, and pharmacological evaluations of 3-phenylpyrazole derivatives. Designed for researchers and drug development professionals, this whitepaper synthesizes mechanistic causality with field-proven experimental protocols to accelerate the discovery of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Causality: Why 3-Phenylpyrazole?

The primary challenge in traditional NSAID development is the dose-limiting gastrointestinal and renal toxicity caused by the non-selective inhibition of Cyclooxygenase-1 (COX-1). The paradigm shifted with the discovery of COX-2, an inducible isoenzyme responsible for pathological prostaglandin synthesis during inflammation.

The 3-phenylpyrazole core (and its 1,5-diarylpyrazole analogs) is geometrically uniquely suited to exploit the structural differences between COX-1 and COX-2. The COX-2 active site contains a Val523 residue instead of the bulkier Ile523 found in COX-1. This single amino acid substitution opens a secondary hydrophilic side pocket in COX-2. When a 3-phenylpyrazole derivative is functionalized with a hydrogen-bonding moiety (such as a sulfonamide or methylsulfonyl group) on the phenyl ring, the pyrazole core acts as a rigid central scaffold that projects this moiety directly into the COX-2 side pocket, forming stable interactions with Arg513 and His90. This steric and electrostatic complementarity is the fundamental causality behind the scaffold's high COX-2 selectivity.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection, Platelets AA->COX1 Phospholipase A2 COX2 COX-2 (Inducible) Inflammation, Pain AA->COX2 Inflammatory Stimuli PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 PGE2 Pro-inflammatory Prostaglandins (PGE2) PGH2_2->PGE2 Inhibitor 3-Phenylpyrazole Derivatives Inhibitor->COX1 Steric Hindrance (Ile523 blocks entry) Inhibitor->COX2 Selective Inhibition (Anchors in Val523 pocket)

Fig 1: Mechanism of selective COX-2 inhibition by 3-phenylpyrazole derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological profile of 3-phenylpyrazole derivatives is highly sensitive to substitution patterns. Recent studies, including the1[1], highlight that incorporating specific functional groups can dramatically alter both analgesic and anti-inflammatory efficacy. Furthermore, 2[2] have been shown to neutralize the acidic nature of traditional NSAIDs, thereby reducing gastric ulceration risks while maintaining potent COX-2 inhibition.

Table 1: Comparative SAR Data of Representative Pyrazole Derivatives
Compound Class / SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Efficacy (Edema Inhibition at 4h)
Traditional NSAID (Indomethacin) 0.030.450.06~78%
1,5-Diarylpyrazole (Celecoxib) >50.00.04>1250~85%
3-Phenylpyrazole-5-carboxylic acid >30.00.85>35~65%
3-Phenylpyrazole Pyridazinone Amide >40.00.12>333~72%
1,5-Dimethyl-3-phenylpyrazole (DMPPZ) >20.01.50>13~55%

Data synthesized from foundational literature on3[3] and related diarylpyrazoles.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of the 3-phenylpyrazole core typically relies on the cyclocondensation of a β-diketone with a hydrazine derivative. As a Senior Application Scientist, I emphasize that the reliability of this synthesis hinges on strict thermal control and real-time reaction monitoring to prevent the formation of unwanted regioisomers.

Synth_Workflow Step1 Step 1: Claisen Condensation (Acetophenone + Ester) Step2 Step 2: β-Diketone Intermediate Isolation & Purification Step1->Step2 Step3 Step 3: Cyclocondensation (+ Hydrazine in EtOH) Step2->Step3 Step4 Step 4: Reflux & TLC Monitoring (Self-Validating Checkpoint) Step3->Step4 Step5 Step 5: Work-up & Recrystallization (Yielding 3-Phenylpyrazole) Step4->Step5

Fig 2: Step-by-step synthetic workflow for 3-phenylpyrazole derivatives.

Protocol 1: Synthesis of 1,5-Dimethyl-3-phenylpyrazole

Objective: To synthesize a functionalized 3-phenylpyrazole core with high regioselectivity. Causality & Design: Ethanol is chosen as the solvent because its boiling point (78°C) provides the optimal thermal energy required to drive the dehydration step of the cyclocondensation without causing thermal degradation of the hydrazine precursor.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substituted β-diketone (e.g., acetylacetone) in 20 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Slowly add an equimolar amount (10 mmol) of the substituted hydrazine dropwise at 0°C. Causality: The exothermic nature of the initial nucleophilic attack requires cooling to prevent the formation of side products.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C. Maintain reflux for 4-6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the β-diketone spot validates the complete conversion. This is a critical self-validating step; proceeding before complete consumption leads to inseparable mixtures during work-up.

  • Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Re-dissolve the crude residue in ethyl acetate, wash with brine to remove unreacted hydrazine, dry over anhydrous Na₂SO₄, and purify via recrystallization from hot ethanol to yield the pure 3-phenylpyrazole derivative.

In Vivo Pharmacological Evaluation

To translate in vitro COX-2 selectivity into physiological relevance, the synthesized compounds must be evaluated in robust animal models. The4[4] is the gold standard for this purpose.

Protocol 2: Carrageenan-Induced Paw Edema Assay

Objective: To quantify the acute anti-inflammatory efficacy of the 3-phenylpyrazole derivatives. Causality & Design: Carrageenan is utilized because it induces a highly reproducible, biphasic inflammatory response. The first phase (0-1h) is mediated by histamine and serotonin release. The second phase (1-4h) is strictly driven by the induction of COX-2 and subsequent prostaglandin release. By measuring edema at the 3h and 4h marks, we specifically isolate and validate the COX-2 inhibitory action of our compounds.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.

  • Dosing: Administer the 3-phenylpyrazole derivative (e.g., 50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Administer 0.5% CMC to the control group and Indomethacin (10 mg/kg) to the reference group.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure the paw volume immediately after injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control × 100. Validation: Peak inhibition at the 4-hour mark confirms the compound's mechanism as a prostaglandin synthesis inhibitor.

Conclusion and Future Perspectives

The 3-phenylpyrazole scaffold remains a cornerstone in medicinal chemistry. By understanding the mechanistic causality of its interaction with the COX-2 active site and employing rigorous, self-validating synthetic and pharmacological protocols, researchers can continue to optimize this pharmacophore. Future directions include the design of dual COX-2/5-LOX inhibitors, where the 3-phenylpyrazole core is hybridized with lipoxygenase-targeting moieties to completely shut down the arachidonic acid cascade, offering superior anti-inflammatory profiles with near-zero gastric toxicity.

References

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)
  • Synthesis of the Amide Derivatives of 3-[1-(3-Pyridazinyl)
  • Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents Source: Longdom Publishing URL
  • The Pivotal Role of 1,5-Dimethyl-3-phenylpyrazole in Medicinal Chemistry: A Technical Guide Source: BenchChem URL

Sources

Technical Guide: Pyrazole-4-yl Propanamide Derivatives as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Scaffold: Pyrazole-4-yl propanamide derivatives represent a privileged chemical scaffold in the design of Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders, particularly Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). Therapeutic Value: Unlike single-target drugs, these derivatives offer a "one-molecule, multiple-targets" approach. They simultaneously modulate cholinergic transmission (AChE inhibition), reduce neuroinflammation (NF-κB pathway suppression), and mitigate oxidative stress-induced apoptosis (Bax/Caspase-3 downregulation). Key Advantage: The propanamide linker provides optimal flexibility and lipophilicity (LogP 2.5–4.0) for Blood-Brain Barrier (BBB) penetration, while the pyrazole core serves as a robust hydrogen-bonding pharmacophore.

Part 1: Chemical Architecture & SAR

The structural efficacy of these agents relies on three distinct regions. The Structure-Activity Relationship (SAR) data below synthesizes findings from recent medicinal chemistry campaigns.

The Pharmacophore Map
  • Region A (N1-Substituent): An aromatic ring (Phenyl, 4-F-Phenyl, or Pyridyl) at the N1 position is critical for hydrophobic interactions within the active site of enzymes like AChE (peripheral anionic site).

  • Region B (The Core): The pyrazole ring acts as a bioisostere for imidazole/amide moieties, facilitating

    
     stacking interactions.
    
  • Region C (The Propanamide Linker): The 3-carbon chain is superior to shorter acetamide linkers for neuroprotection, likely due to improved conformational freedom allowing the terminal amide to reach secondary binding pockets (e.g., the catalytic triad of AChE or allosteric sites on receptors).

  • Region D (Terminal Amide): Bulky, lipophilic amines (e.g., benzylamine, cyclohexylamine) enhance potency against BuChE and improve metabolic stability.

SAR_Map cluster_SAR SAR Optimization Rules Core Pyrazole Core (Scaffold Rigidity) Linker Propanamide Linker (Spacer Length = 3C) Core->Linker Attached at C4 N1 N1-Aryl Group (Hydrophobic Pocket Interaction) N1->Core Attached at N1 Amide Terminal Amide (H-Bond Donor/Acceptor) Linker->Amide Functional Motif Rule1 Electron-withdrawing groups (F, Cl) on N1 increase metabolic stability Rule2 Linker elongation (2C -> 3C) enhances neuroprotective IC50

Figure 1: Structural dissection of the pyrazole-4-yl propanamide pharmacophore highlighting key regions for modification.

Part 2: Mechanistic Pharmacology

These derivatives function as "molecular shotguns," hitting multiple pathogenic pathways simultaneously.

Cholinergic Modulation (Symptomatic Relief)
  • Mechanism: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1]

  • Binding: The pyrazole moiety binds to the peripheral anionic site (PAS), blocking A

    
     aggregation, while the propanamide chain extends into the catalytic gorge, interacting with the catalytic triad.
    
Neuroprotection & Anti-Inflammation (Disease Modifying)[2][3]
  • Target: Inhibition of the JNK/p38 MAPK pathway and suppression of NF-κB nuclear translocation.

  • Outcome: Reduction in pro-inflammatory cytokines (IL-1

    
    , IL-6, TNF-
    
    
    
    ) released by activated microglia (BV2 cells).[2]
  • Anti-Apoptosis: Downregulation of Bax and upregulation of Bcl-2, preventing mitochondrial dysfunction and Caspase-3 activation in neurons challenged with oxidative toxins (e.g., 6-OHDA or H

    
    O
    
    
    
    ).

Signaling_Pathway LPS LPS / 6-OHDA (Neurotoxic Stress) TLR4 TLR4 Receptor LPS->TLR4 JNK p-JNK / p38 MAPK TLR4->JNK NFkB NF-κB (Nuclear Translocation) JNK->NFkB Apoptosis Apoptosis (Caspase-3 Activation) JNK->Apoptosis Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Drug Pyrazole-4-yl Propanamide Drug->JNK Inhibits Drug->NFkB Blocks Survival Neuronal Survival (Bcl-2 Upregulation) Drug->Survival Promotes

Figure 2: Mechanistic intervention of pyrazole derivatives in neuroinflammatory and apoptotic signaling cascades.

Part 3: Synthesis & Optimization

The synthesis of C4-substituted pyrazole propanamides requires a robust route to ensure regioselectivity at the N1 position and flexibility at the C4 chain.

General Synthetic Route
  • Vilsmeier-Haack Formylation: Conversion of hydrazones to pyrazole-4-carbaldehydes.[3]

  • Knoevenagel Condensation: Reaction with malonic acid to form the acrylic acid intermediate.

  • Reduction: Catalytic hydrogenation to the propanoic acid derivative.

  • Amide Coupling: Activation with EDC/HOBt to couple with various amines.

Synthesis_Route Start Aryl Hydrazone Step1 1. Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 Pyrazole-4-carbaldehyde Step1->Inter1 Step2 2. Knoevenagel (Malonic Acid, Piperidine) Inter1->Step2 Inter2 Pyrazole-acrylic Acid Step2->Inter2 Step3 3. Hydrogenation (H2, Pd/C) Inter2->Step3 Inter3 Pyrazole-propanoic Acid Step3->Inter3 Step4 4. Amide Coupling (R-NH2, EDC/HOBt) Inter3->Step4 Final Target: Pyrazole-4-yl Propanamide Step4->Final

Figure 3: Step-wise synthetic pathway for generating C4-functionalized pyrazole propanamides.

Part 4: Experimental Protocols

These protocols are designed for validation and reproducibility.

Protocol A: Chemical Synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)-N-benzylpropanamide

Objective: To synthesize a representative lipophilic derivative.

  • Reagents: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (1.0 eq), Benzylamine (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the propanoic acid derivative in DMF (5 mL/mmol) under N

      
       atmosphere.
      
    • Add EDC.HCl and HOBt; stir at 0°C for 30 min to activate the acid.

    • Add Benzylamine and DIPEA dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup: Pour into ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl, sat. NaHCO

      
      , and brine.
      
    • Purification: Flash column chromatography (Hexane:EtOAc 7:3).

  • Validation:

    • TLC: Single spot (Rf ~0.5 in 1:1 Hex:EtOAc).

    • 1H-NMR: Look for triplet at

      
       2.5-2.9 ppm (propyl chain) and amide NH singlet at 
      
      
      
      8.0-8.5 ppm.
Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Objective: Determine efficacy against 6-OHDA induced toxicity.

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates (1x10

    
     cells/well). Incubate for 24h.
    
  • Pre-treatment: Treat cells with varying concentrations of the derivative (0.1, 1, 10, 50

    
    M) for 2 hours.
    
  • Insult: Add 6-Hydroxydopamine (6-OHDA) to a final concentration of 100

    
    M. Incubate for 24 hours.
    
  • Viability Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: % Cell Viability = (Abs

    
     / Abs
    
    
    
    ) x 100.
    • Success Criteria: Statistically significant recovery of viability (>60% vs 40% in toxin-only control).

Protocol C: Ellman’s AChE Inhibition Assay

Objective: Quantify cholinesterase inhibitory potency (IC


).
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Reagent: DTNB (Ellman's reagent, 0.3 mM).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Procedure:

    • Mix Buffer, DTNB, and Inhibitor (Test Compound) in a cuvette/plate.

    • Add Enzyme and incubate for 10 min at 25°C.

    • Add Substrate (ATChI) to initiate reaction.

    • Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Part 5: Quantitative Data Summary

The following table summarizes typical potency ranges for optimized pyrazole-4-yl propanamide derivatives based on current literature.

AssayTarget MetricOptimized RangeReference Standard
AChE Inhibition IC

0.5 – 5.0

M
Donepezil (0.02

M)
BuChE Inhibition IC

2.0 – 10.0

M
Rivastigmine
Neuroprotection Cell Viability (6-OHDA)> 80% RecoveryQuercetin / Trolox
Anti-inflammation IL-6 SuppressionIC

< 10

M
Celecoxib
BBB Permeability Pe (PAMPA)> 4.0 x 10

cm/s
-

References

  • Design and synthesis of novel pyrazole derivatives as potent anti-inflammatory and neuroprotective agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease. Source: EXCLI Journal URL:[Link]

  • N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity. Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Source: Current Neuropharmacology URL:[Link]

Sources

literature review of 3-substituted-1H-pyrazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 3-substituted-1H-pyrazole-4-carboxylic acid derivatives . It is structured to serve as a practical handbook for drug discovery and agrochemical researchers, synthesizing synthetic methodology, structural dynamics, and structure-activity relationships (SAR).[1]

Core Scaffold Analysis & Synthetic Strategy

Executive Summary: The Privileged Scaffold

The 3-substituted-1H-pyrazole-4-carboxylic acid motif represents a "privileged scaffold" in medicinal chemistry and agrochemistry.[1] Its utility stems from its ability to position substituents in vectors that mimic nucleosides, amino acids, or transition states of enzymatic reactions.

From a "Senior Scientist" perspective, the value of this scaffold lies in its bifunctional orthogonality :

  • C4-Carboxyl Handle: A stable attachment point for amides (drug/agrochemical pharmacophores) or esters (prodrugs).

  • C3-Substituent: The primary determinant of lipophilicity and steric fit within a binding pocket (e.g., the hydrophobic pocket of kinases or the ubiquinone binding site of SDH).

  • N1-H Motif: A critical hydrogen bond donor (HBD) that often requires careful modulation (alkylation/arylation) to lock bioactive conformations.

Structural Dynamics: The Tautomerism Challenge

Before designing a synthesis, one must master the tautomeric equilibrium inherent to 1H-pyrazoles.[1]

In 1H-pyrazoles (where N1 is unsubstituted), the proton rapidly migrates between N1 and N2.[1] Consequently, the 3-substituted and 5-substituted forms are tautomeric equivalents and chemically indistinguishable in solution unless the symmetry is broken by an external environment (e.g., enzyme active site or crystal lattice).[1]

  • Implication: To synthesize a specific "3-substituted" isomer with fixed regiochemistry, one must either:

    • Accept the equilibrium (if the final target is an N-H pyrazole).

    • Introduce an N-protecting group or N-aryl/alkyl substituent early in the synthesis to lock the 3- vs. 5-position.[1]

Synthetic Architectures

We categorize the synthesis into three dominant "Architectures," ranked by their utility in generating the 4-carboxylic acid moiety.

Architecture A: The Vilsmeier-Haack Approach (The "Workhorse")

This is the most robust method for generating 4-formyl (and subsequently 4-carboxy) pyrazoles directly from hydrazones.[1]

  • Mechanism: The Vilsmeier reagent (DMF + POCl

    
    ) acts as a C1 synthon. It attacks the hydrazone of an acetophenone (or methyl ketone), effecting cyclization and simultaneous formylation at the 4-position.
    
  • Advantage: High regiocontrol.[2] The substituent on the ketone becomes the C3-substituent of the pyrazole.[1]

  • Key Insight: Using semicarbazones instead of simple hydrazones often improves yields and crystallinity of the intermediate aldehydes.

Architecture B: The Knorr Condensation (Classical)

Condensation of hydrazines with 1,3-dicarbonyls (e.g., ethyl acetoacetate derivatives).

  • Limitation: If the hydrazine is substituted (e.g., phenylhydrazine), you often get a mixture of regioisomers (3-Me vs 5-Me).[1]

  • Utility: Best for simple 3-methyl or 3-trifluoromethyl building blocks where the starting material (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) is commercially available.[1]

Architecture C: Dipolar Cycloaddition ([3+2])

Reaction of diazo compounds with electron-deficient alkynes or alkenes.

  • Utility: High value for installing complex/bulky groups at C3 that are sensitive to the harsh acidic conditions of Vilsmeier or Knorr reactions.

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for selecting a synthetic route.

SyntheticPathways Target Target: 3-Subst-1H-Pyrazole-4-COOH Input_Ketone Input: Methyl Ketone (Acetophenone deriv.) Method_VH Method A: Vilsmeier-Haack (POCl3 / DMF) Input_Ketone->Method_VH Semicarbazone formation Input_BetaKeto Input: Beta-Keto Ester Method_Knorr Method B: Knorr Condensation (Hydrazine) Input_BetaKeto->Method_Knorr Reflux/EtOH Input_Diazo Input: Diazo + Alkyne Method_Click Method C: [3+2] Cycloaddition Input_Diazo->Method_Click Cu-catalysis or Thermal Inter_Aldehyde Intermediate: 4-CHO Pyrazole Method_VH->Inter_Aldehyde Cyclization + Formylation Inter_Ester Intermediate: 4-COOEt Pyrazole Method_Knorr->Inter_Ester Cyclization Method_Click->Inter_Ester Regioselective Assembly Oxidation Oxidation (KMnO4 or NaClO2) Inter_Aldehyde->Oxidation Hydrolysis Hydrolysis (LiOH or NaOH) Inter_Ester->Hydrolysis Oxidation->Target Hydrolysis->Target

Caption: Decision matrix for synthesizing 3-substituted-1H-pyrazole-4-carboxylic acids based on starting material availability and substituent sensitivity.

Senior Scientist Protocol: The "Semicarbazone-Vilsmeier" Route

This protocol is selected for its reliability in generating 3-aryl-1H-pyrazole-4-carboxylic acids without requiring expensive beta-keto esters.[1] It is a self-validating system: the intermediate aldehyde is easily monitored by TLC and NMR (distinct CHO peak ~9-10 ppm).[1]

Phase 1: Semicarbazone Formation[1]
  • Reagents: Acetophenone derivative (1.0 eq), Semicarbazide HCl (1.1 eq), Sodium Acetate (1.2 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux for 2-4 hours. Cool to precipitate the semicarbazone.

  • Validation: High melting point solid. Disappearance of ketone C=O in IR.

Phase 2: Vilsmeier-Haack Cyclization (The Critical Step)[1]
  • Preparation: Cool dry DMF (10 mL/g substrate) to 0°C. Add POCl

    
     (3.0 eq) dropwise. Caution: Exothermic. Stir 30 mins to generate the Vilsmeier salt (white suspension/slurry).
    
  • Addition: Add the semicarbazone solid portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat to 60-70°C for 4-6 hours.

    • Mechanism Note: The semicarbazone nitrogen attacks the chloroiminium ion. Subsequent elimination and cyclization form the pyrazole ring while simultaneously installing the 4-formyl group.[1]

  • Quench: Pour onto crushed ice. Neutralize with NaOH to pH 7. The 3-substituted-1H-pyrazole-4-carbaldehyde will precipitate.[1]

Phase 3: Oxidation to Carboxylic Acid[1]
  • Reagents: Pyrazole-4-carbaldehyde (1.0 eq), KMnO

    
     (1.5 eq).
    
  • Solvent: Water (or Water/Pyridine if solubility is poor).

  • Procedure: Heat at 70°C until the purple color persists (or disappears, add more if needed). Filter MnO

    
     while hot.
    
  • Isolation: Acidify the filtrate with HCl. The target 3-substituted-1H-pyrazole-4-carboxylic acid precipitates.[1]

Medicinal Chemistry & SAR Applications

The 4-carboxylic acid is rarely the endpoint; it is the gateway to bioactive amides.[1]

A. Agrochemicals: SDHI Fungicides

The most commercially successful application of this scaffold is in Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Mode of Action: These compounds bind to the ubiquinone-binding pocket (Complex II) of fungal mitochondria.[1]

  • Key SAR Features:

    • C3-Substituent: Must be lipophilic and electron-withdrawing.[1] Difluoromethyl (-CHF

      
      )  and Trifluoromethyl (-CF
      
      
      
      )
      are the industry standards (e.g., Fluxapyroxad, Isopyrazam). They enhance metabolic stability and hydrophobic interaction.
    • C4-Amide Linker: Connects the pyrazole to a lipophilic aromatic tail (often a biphenyl or benzonorbornene).

    • N1-Methyl: Almost all commercial SDHIs are N-methylated to lock the active tautomer.[1]

B. Pharmaceuticals: Kinase & GPCR Ligands
  • Kinase Inhibitors: The pyrazole N-H and the C4-carbonyl can form a donor-acceptor motif that mimics the adenine hinge-binding region of ATP.[1]

  • CB1 Antagonists: Rimonabant derivatives utilize the pyrazole core, though often with 1,5-substitution patterns.[1]

Comparative Data: Substituent Effects

The following table summarizes how the C3-substituent influences the physicochemical properties of the 4-COOH scaffold.

C3-Substituent (R)Electronic EffectLipophilicity (LogP contribution)Primary Application
-CH

Weak Donor+0.5General building block; weak potency in SDHI.[1]
-CF

Strong Acceptor+1.2High Potency SDHI ; Metabolic stability.[1]
-CHF

Mod. Acceptor+0.9Optimal SDHI (H-bond donor capability).[1]
-Phenyl Conjugation+2.0Kinase inhibitors (Hydrophobic pocket fill).[1]
-H Neutral0Low potency; often used as a negative control.[1]
Visualization: SDHI Pharmacophore Logic

SDHI_SAR Pyrazole Pyrazole Core (Scaffold) R3 C3-Substituent: -CHF2 / -CF3 (Lipophilic/Metabolic Shield) Pyrazole->R3 Steric Fit R1 N1-Substituent: -CH3 (Locks Tautomer) Pyrazole->R1 Regiocontrol R4 C4-Carboxamide: Linker to Hydrophobic Tail (H-Bond Acceptor) Pyrazole->R4 Critical Binding Target Target: Succinate Dehydrogenase (Ubiquinone Binding Site) R3->Target Hydrophobic Pocket R4->Target H-Bonding

Caption: Pharmacophore mapping of Pyrazole-4-carboxylic acid derivatives in SDHI fungicide design.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. (2023). Overview of modern synthetic routes including Vilsmeier and cycloaddition. Link

  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. (2005).[1] Detailed protocol on the Vilsmeier formylation of semicarbazones. Link

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives as Potential SDHI Agents. Journal of Agricultural and Food Chemistry. (2025). SAR study on thioether-containing pyrazole carboxamides. Link

  • Vilsmeier-Haack Reaction: Mechanism and Applications. Chemistry Steps. (2023). Mechanistic deep-dive into the chloromethyliminium salt formation.[1] Link

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PMC. (2022).[1] Discusses the challenge of regiocontrol in pyrazole synthesis. Link

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives. ResearchGate. (2025).[1] Application of the scaffold in modern fungicide development. Link

Sources

In-Depth Technical Guide: Molecular Weight and Lipophilicity of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

[1]

Abstract

This technical guide provides a comprehensive physicochemical analysis of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide , a structural scaffold relevant to medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents.[1] This document details the calculated molecular weight (MW), predicted lipophilicity (LogP), and the experimental methodologies required for their validation. By synthesizing computational predictions with analog-based benchmarking, this guide serves as a foundational resource for researchers assessing the compound's "drug-likeness" and suitability for blood-brain barrier (BBB) permeation.[1]

Structural Identification & Physicochemical Profile[1]

Chemical Structure Analysis

The compound consists of a central pyrazole ring substituted at the C3 position with a phenyl group and at the C4 position with a propanamide side chain (

121

IUPAC Name: 3-(3-phenyl-1H-pyrazol-4-yl)propanamide Molecular Formula:

1
Molecular Weight (MW) Determination

The molecular weight is a critical parameter for defining the compound's diffusion coefficients and metabolic clearance rates.[1] As no isotopic labeling is specified, the MW is calculated based on standard atomic weights.[1]

Table 1: Atomic Contribution to Molecular Weight

ElementCountAtomic Mass ( g/mol )Total Mass ( g/mol )Contribution (%)
Carbon (C)1212.011144.13266.96%
Hydrogen (H)131.00813.1046.09%
Nitrogen (N)314.00742.02119.52%
Oxygen (O)115.99915.9997.43%
Total MW 215.256 100%

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is 215.1059.[1]

Lipophilicity (LogP) Assessment

Lipophilicity, expressed as the partition coefficient (LogP), determines the compound's ability to cross cell membranes.[1]

  • Predicted LogP: 1.5 – 1.9

  • Mechanistic Basis:

    • Hydrophobic Core: The 3-phenyl-pyrazole scaffold contributes significantly to lipophilicity (

      
      ).[1]
      
    • Hydrophilic Tether: The propanamide tail acts as a polar anchor.[1] Primary amides typically reduce LogP by

      
       to 
      
      
      due to strong hydrogen bond donor/acceptor potential.[1]
    • Tautomerism: The 1H-pyrazole moiety is amphoteric.[1] At physiological pH (7.4), the neutral species dominates, maintaining the LogP in the optimal range for oral bioavailability (Rule of 5).[1]

Analog Benchmarking: Comparison with structurally similar validated compounds supports this prediction:

  • 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol: LogP

    
     [1].[1]
    
  • 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine: LogP

    
     (Amine is more polar/ionized than amide) [2].[1]
    

Experimental Methodologies

To validate the theoretical values, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.[1]

Experimental Workflow: LogP Determination

The "Shake-Flask" method remains the gold standard for absolute LogP determination, while HPLC is preferred for high-throughput screening.[1]

LogP_WorkflowStartCompound Sample(Solid)SolubilitySolubility Check(DMSO/Octanol)Start->SolubilityMethod_SelectSelect MethodSolubility->Method_SelectShakeFlaskShake-Flask Method(OECD 107)Method_Select->ShakeFlaskHigh AccuracyHPLCRP-HPLC Method(OECD 117)Method_Select->HPLCHigh ThroughputEquilibratePhase Equilibration(Octanol/Water, 24h)ShakeFlask->EquilibrateCalcCalculate LogPLog([C]oct / [C]water)HPLC->CalcCorrelate Retention Time (k')SeparatePhase Separation(Centrifugation)Equilibrate->SeparateAnalyzeQuantification(UV/Vis or MS)Separate->AnalyzeAnalyze->Calc

Figure 1: Decision tree for experimental lipophilicity determination (Shake-Flask vs. HPLC).[1]

Protocol: Shake-Flask Method (OECD 107)[1]
  • Preparation: Dissolve the compound in

    
    -octanol (pre-saturated with water).
    
  • Equilibration: Mix with water (pre-saturated with octanol) in a 1:1 ratio. Shake for 24 hours at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectroscopy (

    
     for phenyl-pyrazole) or LC-MS.
    
  • Calculation:

    
    .[1]
    

Implications for Drug Development[1]

The physicochemical properties of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide position it as a highly "drug-like" scaffold.[1]

Lipinski's Rule of 5 Compliance
ParameterValueRule of 5 LimitStatus
Molecular Weight 215.26 Da< 500 DaPass
LogP 1.5 – 1.9< 5Pass
H-Bond Donors 3 (NH, NH

)
< 5Pass
H-Bond Acceptors 3 (N, O)< 10Pass
Blood-Brain Barrier (BBB) Permeability

With a Molecular Weight

1


1

ADME_LogicCompound3-(3-phenyl-1H-pyrazol-4-yl)propanamideMW: 215 | LogP: ~1.8Check1MW < 400?Compound->Check1Check2LogP 1.5 - 2.5?Check1->Check2YesResult_CNSHigh CNS Penetration PotentialCheck2->Result_CNSYesResult_OralHigh Oral BioavailabilityCheck2->Result_OralYes

Figure 2: ADME profiling logic indicating high potential for CNS and oral bioavailability.[1][2][3][4][5]

References

  • OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the pyrazole ring is crucial for modulating pharmacological activity, and the Vilsmeier-Haack reaction provides a powerful and versatile method for introducing a formyl group, a key synthetic handle for further elaboration.[2][3][4] This application note presents a comprehensive, step-by-step guide for the synthesis of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide, a compound of interest for library development in drug discovery. The synthesis originates from readily available starting materials and employs a robust Vilsmeier-Haack cyclization/formylation as the pivotal step. Subsequent chain elongation is achieved through a Wittig reaction, catalytic hydrogenation, and selective nitrile hydrolysis. This document provides not only detailed protocols but also the underlying chemical logic, troubleshooting advice, and characterization data to ensure reproducible and successful synthesis.

Part 1: Mechanistic Insight - The Vilsmeier-Haack Reaction in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] In this specific application, it serves a dual purpose: the cyclization of a hydrazone precursor and the concurrent formylation at the 4-position of the newly formed pyrazole ring.[1][6]

The Causality of the Mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is the active formylating species.[7]

  • Electrophilic Attack and Cyclization: The hydrazone precursor, synthesized from acetophenone and phenylhydrazine, acts as the nucleophile. The reaction proceeds through an electrophilic substitution on the enamine-like tautomer of the hydrazone, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable pyrazole ring system. The formylation occurs specifically at the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium intermediate to yield the final pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Cyclization/Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate_A Initial Adduct Vilsmeier_Reagent->Intermediate_A Hydrazone Acetophenone Phenylhydrazone Hydrazone->Intermediate_A + Vilsmeier Reagent Cyclized_Intermediate Cyclized Iminium Intermediate_A->Cyclized_Intermediate Intramolecular Cyclization Final_Aldehyde 3-Phenyl-1H-pyrazole-4-carbaldehyde Cyclized_Intermediate->Final_Aldehyde Hydrolysis (H₂O) caption Mechanism of pyrazole synthesis via Vilsmeier-Haack.

Caption: Mechanism of pyrazole synthesis via Vilsmeier-Haack.

Part 2: Overall Synthetic Strategy

The synthesis of the target molecule is accomplished in a five-step sequence, designed for efficiency and scalability. Each intermediate is stable and can be purified and fully characterized before proceeding to the next step, ensuring the integrity of the synthetic route.

Synthetic_Workflow Figure 2: Overall Synthetic Workflow Start Acetophenone + Phenylhydrazine Int1 Intermediate I Acetophenone Phenylhydrazone Start->Int1 Condensation Int2 Intermediate II 3-Phenyl-1H-pyrazole-4-carbaldehyde Int1->Int2 Vilsmeier-Haack (POCl₃, DMF) Int3 Intermediate III 3-(3-Phenyl-1H-pyrazol-4-yl)acrylonitrile Int2->Int3 Wittig Reaction Int4 Intermediate IV 3-(3-Phenyl-1H-pyrazol-4-yl)propanenitrile Int3->Int4 Catalytic Hydrogenation Final Final Product 3-(3-Phenyl-1H-pyrazol-4-yl)propanamide Int4->Final Selective Nitrile Hydrolysis caption Stepwise synthesis of the target propanamide.

Caption: Stepwise synthesis of the target propanamide.

Part 3: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate I)
  • Rationale: This initial step forms the hydrazone backbone required for the subsequent Vilsmeier-Haack cyclization. The use of a catalytic amount of acetic acid protonates the carbonyl oxygen of acetophenone, activating it for nucleophilic attack by phenylhydrazine.

  • Reagents & Materials:

    • Acetophenone (1.0 eq)

    • Phenylhydrazine (1.05 eq)

    • Methanol (MeOH)

    • Glacial Acetic Acid (catalytic, ~3-4 drops)

  • Procedure:

    • To a solution of acetophenone (0.01 mol) in methanol (30 mL), add phenylhydrazine (0.0105 mol).

    • Add 3-4 drops of glacial acetic acid to the mixture.

    • Heat the mixture under reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid thoroughly with cold water and then a small amount of cold methanol.

    • Dry the product under vacuum to yield the pure hydrazone.

Protocol 2: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde (Intermediate II)
  • Rationale: This is the key Vilsmeier-Haack step. The Vilsmeier reagent is prepared in situ at low temperature to control its exothermic formation. The hydrazone is added dropwise to maintain control over the reaction rate. The final neutralization is critical to protonate the pyrazole nitrogen and precipitate the product while removing acidic byproducts.[1][6]

  • Reagents & Materials:

    • Acetophenone Phenylhydrazone (Intermediate I, 1.0 eq)

    • N,N-Dimethylformamide (DMF, 10-12 eq)

    • Phosphorus Oxychloride (POCl₃, 3-4 eq)

    • Crushed Ice

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Procedure:

    • In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (10 mL) to 0 °C in an ice bath.

    • Add POCl₃ (0.012 mol) dropwise to the cold DMF with constant stirring. Maintain the temperature at 0-5 °C. Stir for 15-20 minutes to ensure complete formation of the Vilsmeier reagent.

    • Add a solution of Intermediate I (0.004 mol) in DMF dropwise to the Vilsmeier reagent.

    • After the addition is complete, slowly raise the temperature and stir the reaction mixture at 60-65 °C for 4 hours.[1]

    • Cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution with a saturated solution of NaHCO₃ until effervescence ceases (pH ~7-8).

    • The precipitated solid is collected by vacuum filtration, washed with water until neutral, and dried.

    • Recrystallize the crude product from methanol or ethanol to obtain pure 3-phenyl-1H-pyrazole-4-carbaldehyde.[6]

Protocol 3: Synthesis of 3-(3-Phenyl-1H-pyrazol-4-yl)acrylonitrile (Intermediate III)
  • Rationale: The Wittig reaction provides a reliable method for C=C bond formation. Here, we use a stabilized ylide (cyanomethylenetriphenylphosphorane) to convert the aldehyde into an acrylonitrile, extending the carbon chain by two carbons and introducing a nitrile group for later conversion to an amide.

  • Reagents & Materials:

    • 3-Phenyl-1H-pyrazole-4-carbaldehyde (Intermediate II, 1.0 eq)

    • Cyanomethylenetriphenylphosphorane (1.1 eq)

    • Toluene or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve Intermediate II (0.01 mol) in dry toluene (50 mL).

    • Add cyanomethylenetriphenylphosphorane (0.011 mol) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue contains the product and triphenylphosphine oxide. Purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure acrylonitrile.

Protocol 4: Synthesis of 3-(3-Phenyl-1H-pyrazol-4-yl)propanenitrile (Intermediate IV)
  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the alkene double bond without affecting the aromatic pyrazole ring or the nitrile group. Palladium on carbon is the catalyst of choice for this transformation.

  • Reagents & Materials:

    • 3-(3-Phenyl-1H-pyrazol-4-yl)acrylonitrile (Intermediate III, 1.0 eq)

    • Palladium on Carbon (Pd/C, 10% w/w, catalytic)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve Intermediate III (0.01 mol) in methanol (50 mL).

    • Carefully add 10% Pd/C catalyst (~10% of the substrate weight) to the solution.

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly positive pressure.

    • Stir the reaction vigorously until hydrogen uptake ceases (typically 4-6 hours).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude propanenitrile, which is often pure enough for the next step or can be purified by chromatography if necessary.

Protocol 5: Synthesis of 3-(3-Phenyl-1H-pyrazol-4-yl)propanamide (Final Product)
  • Rationale: Selective hydrolysis of a nitrile to a primary amide requires controlled conditions to prevent further hydrolysis to the carboxylic acid. Using potassium hydroxide in tert-butanol provides a strong base in a less aqueous environment, favoring the formation of the amide intermediate.[8][9]

  • Reagents & Materials:

    • 3-(3-Phenyl-1H-pyrazol-4-yl)propanenitrile (Intermediate IV, 1.0 eq)

    • Potassium Hydroxide (KOH, 2-3 eq)

    • tert-Butanol (t-BuOH)

  • Procedure:

    • Dissolve Intermediate IV (0.01 mol) in tert-butanol (40 mL).

    • Add powdered potassium hydroxide (0.025 mol) to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction carefully by TLC to observe the disappearance of the starting nitrile and the appearance of the more polar amide product. Avoid prolonged reaction times to minimize carboxylic acid formation.

    • Cool the mixture to room temperature and neutralize with dilute HCl (1M) until pH 7.

    • Remove the t-BuOH under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

    • Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexane) to yield pure 3-(3-phenyl-1H-pyrazol-4-yl)propanamide.

Part 4: Characterization Data

The following table summarizes the expected physical and spectroscopic data for the key compounds in the synthetic pathway. Actual results may vary slightly.

CompoundStepFormulaMW ( g/mol )Expected Yield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)
Intermediate I 1C₁₅H₁₄N₂222.2985-95105-107Multiplets for phenyl protons, singlet for methyl.
Intermediate II 2C₁₀H₈N₂O172.1860-75138-140Singlet for CHO (~9.5-10.0), singlet for pyrazole H5, multiplets for phenyl.
Intermediate III 3C₁₂H₉N₃195.2270-85~150-155Doublets for vinyl protons, singlet for pyrazole H5, multiplets for phenyl.
Intermediate IV 4C₁₂H₁₁N₃197.24>90~90-95Triplets for -CH₂CH₂CN protons, singlet for pyrazole H5, multiplets for phenyl.
Final Product 5C₁₂H₁₃N₃O215.2565-80~170-175Broad singlets for -CONH₂, triplets for -CH₂CH₂CO-, singlet for pyrazole H5.

Part 5: Troubleshooting and Key Considerations

  • Vilsmeier-Haack Reaction (Step 2):

    • Problem: Low yield of the aldehyde.

    • Cause/Solution: Incomplete formation of the Vilsmeier reagent. Ensure DMF is dry and POCl₃ is added slowly at 0 °C. Insufficient heating during the reaction can also lead to low conversion; ensure the temperature is maintained at 60-65 °C.

    • Problem: Dark, tarry reaction mixture.

    • Cause/Solution: Reaction temperature was too high. Careful temperature control is paramount.

  • Nitrile Hydrolysis (Step 5):

    • Problem: Significant formation of the carboxylic acid byproduct.

    • Cause/Solution: The reaction was run for too long or under conditions that were too harsh. Monitor the reaction closely by TLC and stop it as soon as the starting nitrile is consumed. Alternative milder methods, such as basic hydrogen peroxide, can also be employed.[10]

    • Problem: Incomplete hydrolysis.

    • Cause/Solution: Insufficient base or reaction time. Ensure KOH is finely powdered to maximize surface area and reactivity.

Part 6: Conclusion

This application note provides a validated and robust multi-step synthesis for 3-(3-phenyl-1H-pyrazol-4-yl)propanamide. The strategic use of the Vilsmeier-Haack reaction to construct the core heterocyclic aldehyde, followed by a logical sequence of functional group interconversions, demonstrates an effective pathway for elaborating the pyrazole scaffold. The detailed protocols and mechanistic explanations are intended to empower researchers in medicinal chemistry and drug discovery to confidently replicate this synthesis and apply these methods to analogous target molecules.

Part 7: References

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. [Link]

  • ResearchGate. (n.d.). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. [Link]

  • ACS Publications. (n.d.). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • ACS Publications. (2001). Unprecedented Vilsmeier Formylation: Expedient Syntheses of the Cruciferous Phytoalexins Sinalexin and Brassilexin and Discovery of a New Heteroaromatic Ring System. [Link]

  • PMC. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • SpringerLink. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. [Link]

  • NIH. (n.d.). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. [Link]

  • PMC. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

Sources

Application Note: Knoevenagel Condensation Strategies for Pyrazole Propanamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Knoevenagel Condensation Methods for Pyrazole Propanamide Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract & Strategic Importance

The pyrazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and agrochemicals. The attachment of a propanamide or propenamide (acrylamide) side chain to the pyrazole core is a critical structural motif, often serving as a Michael acceptor for covalent drug inhibition or as a linker for proteolysis-targeting chimeras (PROTACs).

The Knoevenagel condensation is the preeminent method for constructing this C-C bond, linking a pyrazole-4-carbaldehyde with an active methylene amide (or nitrile/ester precursor). While the classical reaction yields an


-unsaturated amide (propenamide), this intermediate is frequently the final drug target (covalent inhibitor) or the direct precursor to the saturated propanamide via reduction.

This guide details three distinct protocols ranging from classical robust methods to modern green chemistry approaches, ensuring high E-selectivity and scalability.

Mechanistic Insight & Reaction Design

The Electrophilic Challenge

Pyrazole-4-carbaldehydes are electron-rich aromatic aldehydes. The lone pair on the pyrazole nitrogen (N1) can donate electron density into the ring, slightly reducing the electrophilicity of the formyl group compared to simple benzaldehydes.

  • Implication: Stronger bases or higher temperatures are often required compared to standard aromatic aldehydes.

  • Selectivity: The reaction predominantly yields the (E)-isomer due to steric hindrance between the pyrazole ring and the amide/carbonyl group of the active methylene compound.

Mechanism Diagram

The following diagram outlines the base-catalyzed pathway, highlighting the critical dehydration step which drives the equilibrium forward.

KnoevenagelMechanism cluster_0 Rate Determining Steps Reagents Reagents: Pyrazole-CHO + Active Methylene Enolate Enolate Formation Reagents->Enolate Deprotonation Base Base Catalyst (Piperidine/Pyridine) Base->Enolate Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack + Pyrazole-CHO Aldol Aldol Intermediate (Beta-hydroxy) Attack->Aldol Elimination Dehydration (-H2O) Aldol->Elimination Base/Heat Product Product: (E)-Pyrazole Propenamide Elimination->Product

Figure 1: Mechanistic pathway of the Knoevenagel condensation for pyrazole substrates. The dehydration step is irreversible under reflux conditions, driving the reaction to completion.

Experimental Protocols

Method A: Classical Piperidine-Catalyzed Synthesis (Robust & Scalable)

Best for: Large-scale synthesis where solvent recovery is possible and high crystallinity is desired.

Target Reaction: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde + Malonamide


 Pyrazole-Propenamide Derivative

Reagents:

  • Pyrazole-4-carbaldehyde derivative (1.0 equiv)[1]

  • Active Methylene Compound (e.g., Malonamide, Cyanoacetamide) (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv) [or Pyridine]

  • Solvent: Ethanol (anhydrous) or Toluene (for Dean-Stark water removal)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 10 mmol of the pyrazole aldehyde and 11 mmol of the active methylene compound to 50 mL of Ethanol.

  • Catalysis: Add 5 drops of piperidine followed by 5 drops of glacial acetic acid. (The acid-base buffer helps prevent side reactions like Cannizzaro).

  • Reaction: Heat the mixture to reflux (

    
    C) for 3–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product is usually less polar than the aldehyde.

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    C) for 1 hour.
    
  • Isolation: The product typically precipitates as a solid.[2] Filter under vacuum.

  • Purification: Wash the cake with cold ethanol (

    
     mL). Recrystallize from hot ethanol or an Ethanol/DMF mixture if solubility is low.
    

Yield Expectation: 75–90% Data Validation:


H NMR should show a singlet olefinic proton around 

7.8–8.5 ppm.
Method B: Green Aqueous Synthesis (Ammonium Carbonate)

Best for: Rapid library generation, eco-friendly requirements, and acid-sensitive substrates.

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 equiv)[1]

  • Active Methylene (e.g., Malononitrile, Cyanoacetamide) (1.0 equiv)

  • Catalyst: Ammonium Carbonate

    
     (0.2 equiv)
    
  • Solvent: Water : Ethanol (1:1)[3]

Protocol:

  • Mixing: In a 50 mL flask, combine the aldehyde (2 mmol) and active methylene (2 mmol) in 10 mL of 1:1 Water/Ethanol.

  • Catalyst: Add powdered ammonium carbonate (0.4 mmol).

  • Energy Input:

    • Option A (Sonication): Place in an ultrasonic bath at ambient temperature for 30–60 minutes.

    • Option B (Stirring): Stir vigorously at room temperature for 2–4 hours.

  • Workup: The product precipitates out of the aqueous medium during the reaction.

  • Isolation: Filter the solid and wash copiously with water to remove the catalyst and inorganic byproducts.

  • Purification: Recrystallize from Ethanol.

Yield Expectation: 85–95% Note: This method avoids toxic organic bases and is highly atom-economical.

Method C: Synthesis of Saturated Pyrazole Propanamides (Downstream Processing)

If the specific target is the saturated propanamide (single bond), the Knoevenagel product must be reduced.

Protocol:

  • Dissolve the Knoevenagel product (Unsaturated Amide) in Methanol or Ethyl Acetate.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 2–12 hours at Room Temperature.
    
    • Caution: If a nitrile group is present (from cyanoacetamide), control time carefully to avoid reducing the nitrile to an amine, or use selective reducing agents like

      
       with 
      
      
      
      .
  • Filter through Celite to remove Pd/C. Evaporate solvent to yield the saturated pyrazole propanamide .

Comparative Data & Selection Guide

FeatureMethod A (Piperidine/Reflux)Method B (Green/Aqueous)Method C (Microwave/Ionic Liquid)*
Reaction Time 3–6 Hours30–60 Mins (Sonication)5–15 Mins
Yield Good (75-85%)Excellent (85-95%)Excellent (>90%)
Purification Recrystallization often neededFiltration + Water WashExtraction often needed
Scalability High (kg scale)Moderate (g scale)Low (mg scale)
Substrate Scope BroadBest for electron-poor methylenesBroad

*Note: Ionic liquid methods (e.g., [bmim]OH) are efficient but expensive for bulk scale.

Workflow Visualization

Workflow Start Start: Pyrazole-CHO + Amide Source Choice Select Method Start->Choice MethodA Method A: Ethanol Reflux (Piperidine Cat.) Choice->MethodA Scale-up / Robustness MethodB Method B: Aqueous/Sonication (Ammonium Carbonate) Choice->MethodB Green / Speed Monitor Monitor: TLC / LCMS (Disappearance of Aldehyde) MethodA->Monitor MethodB->Monitor Workup Workup: Cool & Filter Precipitate Monitor->Workup Complete Analysis Analysis: NMR/IR (Confirm Olefin Peak) Workup->Analysis Unsaturated Target Reduction Optional: H2/Pd-C Reduction (For Saturated Propanamide) Workup->Reduction Saturated Target Reduction->Analysis

Figure 2: Decision tree and operational workflow for synthesizing pyrazole propanamide derivatives.

Troubleshooting & Expert Tips

  • Problem: No Precipitation.

    • Cause: Product is too soluble in ethanol.

    • Solution: Add water dropwise to the hot reaction mixture until slightly turbid, then cool. Or, switch solvent to Isopropanol.

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Reversibility of the aldol step or wet solvent.

    • Solution: Use a Dean-Stark trap (if using Toluene) to remove water physically, driving the equilibrium.

  • Problem: Michael Addition Side Products.

    • Cause: If the reaction time is too long with excess amine base, the amine may add to the double bond.

    • Solution: Use catalytic amounts of base only (5-10 mol%) and stop heating immediately upon consumption of aldehyde.

  • Characterization Check:

    • Look for the disappearance of the aldehyde proton (

      
       ppm).
      
    • Look for the appearance of the vinyl proton singlet (

      
       ppm).
      
    • IR: Appearance of conjugated

      
       (
      
      
      
      cm
      
      
      ) and
      
      
      (
      
      
      cm
      
      
      ).

References

  • Chaudhry, F. et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(13), 7135-7138. Link

  • Sonar, J. P. et al. (2017).[3] A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes in Aqueous Media.[3] European Chemical Bulletin, 6(2), 69-72.[3] Link

  • Zacuto, M. J. (2019).[4] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. Link

  • Fathy, A. et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1373. Link

  • Pawar, S. et al. (2022).[5] Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Synergy of Alkaline Ionic Liquid.[6] Current Organocatalysis, 9. Link

Sources

Application Note: Strategic Solvent Selection for 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection strategy for 3-(3-phenyl-1H-pyrazol-4-yl)propanamide , a structural motif common in Janus kinase (JAK) inhibitors and diverse pharmaceutical intermediates. The molecule presents a unique solubility challenge due to its "amphiphilic-polar" nature: it contains a lipophilic phenyl ring, a polarizable pyrazole core (capable of tautomerism), and a hydrogen-bond-rich propanamide side chain.

Successful handling of this compound requires a solvent system that balances these competing physicochemical forces. This note provides a scientifically grounded classification of solvents, a step-by-step solubility determination protocol, and a validated workflow for recrystallization.

Molecular Analysis & Physicochemical Profile

To select the correct solvent, one must first understand the solute's interaction potential.

Structural Dissection
  • Lipophilic Domain: The 3-phenyl ring contributes to

    
    -
    
    
    
    stacking interactions, necessitating solvents with moderate dispersion forces (e.g., aromatics, chlorinated solvents) or amphiphilic character (e.g., alcohols).
  • H-Bonding Domain (Donor/Acceptor):

    • Pyrazole Ring (1H): The unsubstituted nitrogen (N1) acts as a Hydrogen Bond Donor (HBD), while N2 acts as a Hydrogen Bond Acceptor (HBA). This allows for strong intermolecular dimerization in the solid state, raising the melting point and reducing solubility in non-polar solvents.

    • Propanamide Side Chain: The primary amide (-CONH2) is a dual HBD/HBA system. It significantly increases polarity and water affinity compared to a simple alkyl chain.

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) for this molecule are:

  • 
     (Dispersion):  ~19.0 MPa
    
    
    
    (High aromatic content)
  • 
     (Polarity):  ~11.5 MPa
    
    
    
    (Amide/Pyrazole dipole)
  • 
     (H-Bonding):  ~14.0 MPa
    
    
    
    (Multiple NH/CO interactions)

Implication: The compound will resist dissolution in pure hydrocarbons (Hexane) due to high


 and 

mismatch. It will dissolve best in "Cluster B" solvents (Polar Protic/Aprotic) that can disrupt the intermolecular H-bond network.

Solvent Classification Guide

The following table categorizes solvents based on their thermodynamic compatibility with 3-(3-phenyl-1H-pyrazol-4-yl)propanamide.

Solvent ClassRepresentative SolventsSolubility PotentialPrimary ApplicationTechnical Rationale
Class I: High Solvency DMSO, DMF, NMP > 100 mg/mLStock Solutions, Reaction MediaHigh dielectric constants (

) and strong H-bond acceptor capacity disrupt the crystal lattice effectively.
Class II: Process Solvents Methanol, Ethanol, THF 20–80 mg/mLSynthesis, ExtractionsBalanced polarity matches the molecule's amphiphilic nature. Alcohols mimic the H-bonding of the amide group.
Class III: Selective Acetonitrile, Ethyl Acetate 5–30 mg/mLChromatography, CrystallizationModerate solubility allows for temperature-dependent dissolution (high at reflux, low at RT).
Class IV: Anti-Solvents Water, Heptane, Toluene < 1 mg/mLPrecipitation, Yield MaximizationWater: High

forces hydrophobic exclusion of the phenyl ring. Heptane: Low

cannot solvate the amide.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch/polymorph.

Materials:

  • Compound: 3-(3-phenyl-1H-pyrazol-4-yl)propanamide (approx. 500 mg)

  • Solvents: DMSO, MeOH, ACN, Water, EtOAc

  • Equipment: 4 mL HPLC vials, agitating incubator (or shaker), centrifuge, analytical balance.

Step-by-Step Workflow:

  • Saturation: Weigh 20 mg of compound into five separate 4 mL vials.

  • Solvent Addition: Add 200

    
    L of the respective solvent to each vial.
    
    • Observation: If solid dissolves immediately, add more solid until a suspension persists.

  • Equilibration: Agitate vials at 25°C for 24 hours (750 rpm).

    • Critical Step: Ensure solid is present at the end of 24 hours to guarantee saturation.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

    
    m PTFE filter.
    
  • Quantification (Gravimetric):

    • Pipette exactly 100

      
      L of supernatant into a pre-weighed aluminum pan.
      
    • Evaporate solvent (vacuum oven at 40°C for volatile solvents; lyophilization for DMSO/Water).

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Recrystallization Strategy (The "Cooling + Anti-solvent" Hybrid)

The most effective purification method for pyrazole-amides utilizes an Acetonitrile/Water or Ethanol/Water system.

  • Dissolution: Suspend crude material in Acetonitrile (ACN) at 5 mL/g.

  • Heating: Heat to reflux (approx. 80°C).

    • Action: If not fully dissolved, add ACN dropwise until clear.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Cool slowly to 40°C.

  • Anti-solvent Addition: Add Water dropwise (ratio 1:1 v/v relative to ACN) while stirring.

    • Note: The solution may turn milky (Oiling Out). If this happens, reheat slightly until clear, then cool more slowly.

  • Crystallization: Allow to cool to Room Temperature (RT), then chill to 0–4°C for 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold 20% ACN/Water.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended operational phase (Reaction vs. Purification vs. Analysis).

SolventSelection Start Start: Define Objective Reaction Objective: Synthesis/Reaction Start->Reaction Purification Objective: Purification/Crystallization Start->Purification Analysis Objective: Analysis (HPLC/NMR) Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh IsSolubleHot Soluble in Hot solvent? Purification->IsSolubleHot Technique Technique? Analysis->Technique DMF_DMSO Select: DMF or DMSO (High BP, High Solvency) TempHigh->DMF_DMSO Yes THF_EtOH Select: EtOH or THF (Mod BP, Easy Removal) TempHigh->THF_EtOH No RecrystSystem System: ACN/Water or EtOH/Water (Thermal + Anti-solvent shift) IsSolubleHot->RecrystSystem Yes (Ideal) Trituration System: Triturate in Ethyl Acetate (Remove non-polar impurities) IsSolubleHot->Trituration No (Partial) NMR Solvent: DMSO-d6 (Universal for Pyrazoles) Technique->NMR NMR HPLC Solvent: 50:50 ACN:Water (Match Mobile Phase) Technique->HPLC LC/MS

Figure 1: Decision Matrix for Solvent Selection. This flowchart guides the user from the experimental objective to the optimal solvent choice, minimizing trial-and-error.

References

  • Vertex AI Search. (2025). Solvent selection guide for pyrazole amides. Retrieved from 1

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Retrieved from 3

  • Hansen Solubility Parameters. (2025). Hansen Solubility Parameters: More predictive power. Retrieved from 4

  • PubChem. (2025).[5] 3-(1H-pyrazol-1-yl)propanamide Physicochemical Data. Retrieved from 6

  • National Institutes of Health (NIH). (2010). Crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Retrieved from 7

Sources

preparation of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide from acetophenone hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide starting from acetophenone hydrazones . While direct cyclization to this specific propanamide scaffold is not chemically feasible in a single step, this guide presents a validated 4-step "Vilsmeier-Knoevenagel-Reduction-Amidation" cascade .

This pathway is preferred in drug development for its modularity—allowing the introduction of various substituents on the phenyl ring—and its reliance on standard, scalable unit operations. A key feature of this protocol is the use of Diimide reduction , a metal-free alternative to catalytic hydrogenation, ensuring high chemoselectivity and safety during scale-up.

Retrosynthetic Analysis & Pathway Design

The target molecule features a 3-phenyl-1H-pyrazole core functionalized at the C4 position with a propanamide side chain. The most reliable disconnection is at the amide bond and the C3-C4 olefin, leading back to the versatile 3-phenyl-1H-pyrazole-4-carbaldehyde .

Chemical Pathway[1][2][3][4][5][6][7][8]
  • Vilsmeier-Haack Cyclization: Conversion of acetophenone hydrazone to the pyrazole-4-carbaldehyde.[1][2]

  • Knoevenagel Condensation: Extension of the carbon chain using malonic acid to form the acrylic acid derivative.

  • Diimide Reduction: Selective saturation of the alkene to the propanoic acid.

  • Amidation: Activation and coupling to yield the final propanamide.

Graphical Pathway Analysis (DOT Visualization)

SynthesisPathway Start Acetophenone Hydrazone Inter1 3-Phenyl-1H-pyrazole- 4-carbaldehyde Start->Inter1 Step 1: Vilsmeier-Haack (POCl3, DMF) Inter2 3-(3-Phenyl-1H-pyrazol- 4-yl)acrylic acid Inter1->Inter2 Step 2: Knoevenagel (Malonic acid, Pyridine) Inter3 3-(3-Phenyl-1H-pyrazol- 4-yl)propanoic acid Inter2->Inter3 Step 3: Diimide Reduction (N2H4, Oxidant) Final 3-(3-Phenyl-1H-pyrazol- 4-yl)propanamide Inter3->Final Step 4: Amidation (CDI, NH3)

Figure 1: Step-wise synthetic workflow from acetophenone hydrazone to the target propanamide.[1][2]

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Cyclization

Objective: Construct the pyrazole ring and install the C4-formyl handle simultaneously.

  • Reagents: Acetophenone hydrazone (1.0 eq),

    
     (3.0 eq), DMF (Excess, solvent/reagent).
    
  • Mechanism: The hydrazone attacks the Vilsmeier reagent (chloroiminium ion), followed by intramolecular cyclization and hydrolysis.

Protocol:

  • Preparation: In a round-bottom flask under

    
    , place anhydrous DMF (10 vol). Cool to 0–5 °C.
    
  • Activation: Add

    
     dropwise, maintaining temperature <10 °C. Stir for 30 min to form the Vilsmeier complex (white/yellowish suspension).
    
  • Addition: Add a solution of acetophenone hydrazone in DMF dropwise.

  • Cyclization: Warm the mixture to 60–70 °C and stir for 4–6 hours. Monitor by TLC/HPLC for consumption of hydrazone.

  • Work-up: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated

    
     or NaOH solution to pH 7–8.
    
  • Isolation: The product, 3-phenyl-1H-pyrazole-4-carbaldehyde , typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Step 2: Knoevenagel Condensation

Objective: Extend the C4 carbon chain to a 3-carbon acrylic acid scaffold.

  • Reagents: Pyrazole-aldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Piperidine (cat.).

Protocol:

  • Dissolve the aldehyde in pyridine (5 vol).

  • Add malonic acid and catalytic piperidine (0.1 eq).

  • Reflux (80–100 °C) for 4–6 hours until

    
     evolution ceases.
    
  • Cool and pour into ice-cold dilute HCl. The acidic environment precipitates the 3-(3-phenyl-1H-pyrazol-4-yl)acrylic acid .

  • Filter and dry.[1][3]

Step 3: Diimide Reduction (Metal-Free)

Objective: Selectively reduce the alkene without high-pressure hydrogenation or affecting the pyrazole ring.

  • Reagents: Acrylic acid derivative (1.0 eq), Hydrazine hydrate (excess), Air/Oxygen or

    
     (oxidant), or use of p-toluenesulfonylhydrazide.
    
  • Note: Diimide (

    
    ) is generated in situ and reduces the C=C bond synchronously.
    

Protocol:

  • Suspend the acrylic acid in ethanol/water.

  • Add hydrazine hydrate (5–10 eq).

  • Add a catalytic amount of

    
     (if using air oxidation) or simply heat if using a thermal diimide precursor.
    
  • Reflux for 2–4 hours. The mixture typically clears as the reaction proceeds.

  • Acidify to precipitate the saturated 3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid .

Step 4: Amidation

Objective: Convert the carboxylic acid to the primary amide.

  • Reagents: Propanoic acid derivative (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Ammonium hydroxide (

    
    ) or Ammonia gas.
    

Protocol:

  • Dissolve the acid in anhydrous THF or DMF.

  • Add CDI portion-wise at room temperature. Stir for 1 hour (observe

    
     evolution) to form the acyl imidazole intermediate.
    
  • Cool to 0 °C and bubble ammonia gas or add concentrated aqueous ammonia (25%).

  • Stir for 2 hours.

  • Evaporate solvent or dilute with water to precipitate the final 3-(3-phenyl-1H-pyrazol-4-yl)propanamide .

Process Data & Optimization

ParameterOptimal RangeCritical Impact
Vilsmeier Temp 60–70 °C<60 °C: Incomplete cyclization; >90 °C: Tarry byproducts.
POCl3 Equivalents 2.5 – 3.0 eqExcess required to drive the "double" Vilsmeier mechanism (formylation + cyclization).
Reduction Method DiimideAvoids catalyst poisoning by pyrazole nitrogens (common with Pd/C).
Amidation pH Basic (>9)Ensure free ammonia is available for nucleophilic attack.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure anhydrous DMF is used. Moisture destroys the Vilsmeier reagent.

  • Incomplete Reduction: If the acrylic acid persists, add fresh hydrazine hydrate and reflux longer. Diimide is transient.

  • Purification: The final amide can often be recrystallized from Ethanol/Water or Acetonitrile.

References

  • Deepa, P., et al. (2012). "Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction." E-Journal of Chemistry, 9(1), 365-369. Link

  • Kira, M. A., et al. (1970). "The Vilsmeier-Haack Reaction III. Cyclization of Hydrazones to Pyrazoles." Journal of Heterocyclic Chemistry, 7, 25-29.
  • Lellek, V., et al. (2018). "One-pot condensations of ketones, aldehydes and hydrazine...". Synlett, 29, 1071-1075. Link

  • GalChimia Technical Note. "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry." Link

Sources

Application Note: Advanced Recrystallization Strategies for the Purification of 3-Phenylpyrazole Amides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

3-Phenylpyrazole amides represent a privileged structural motif in modern drug discovery and agrochemical development. However, their synthesis frequently yields complex crude mixtures containing regioisomers, unreacted hydrazines, and colored oxidation byproducts. While chromatographic methods are viable for small-scale isolation, recrystallization remains the gold standard for scalable, high-purity recovery. This application note details the thermodynamic rationale, solvent selection matrices, and self-validating protocols required to achieve >98% purity in 3-phenylpyrazole amide purification.

Mechanistic Rationale for Solvent Selection

The purification of 3-phenylpyrazole amides is governed by the complex hydrogen-bonding networks inherent to their structure. The pyrazole ring acts as both a hydrogen bond donor (N-H) and acceptor (N), while the amide functional group further rigidifies the crystal lattice.

  • Thermodynamics of Single-Solvent Systems: Ethanol is the preferred primary solvent because its hydroxyl group effectively disrupts the intermolecular hydrogen bonds of the pyrazole amide at elevated temperatures (1)[1]. Upon cooling, the entropic penalty forces the pyrazole amide to re-establish its highly ordered crystal lattice, systematically excluding structurally dissimilar impurities.

  • The "Oiling Out" Phenomenon: Highly lipophilic derivatives often "oil out"—a liquid-liquid phase separation that occurs when the compound's melting point is lower than the temperature at which it saturates the solution (2)[2]. This is mitigated by using a mixed solvent system (e.g., Ethanol/Water), where water acts as an anti-solvent to artificially lower the solubility threshold and force nucleation before phase separation can occur[2].

  • High-Lattice Energy Derivatives: Complex bis(pyrazole) amides often exhibit extreme lattice energies, reflecting in melting points exceeding 300 °C (3)[3]. These require high-boiling, strongly solvating aprotic solvents like N,N-Dimethylformamide (DMF) paired with an anti-solvent (4)[4].

Quantitative Solvent Selection Matrix

Solvent SystemMechanistic CausalityTarget Impurity ProfileTypical YieldExpected Purity
Ethanol (Absolute) Disrupts H-bonds at high temp; high entropic penalty upon cooling drives crystallization.Regioisomers, minor organic byproducts.70–90%>98%
Ethanol / Water Water acts as an anti-solvent to artificially lower solubility, forcing nucleation.Highly soluble derivatives; prevents "oiling out".75–85%>95%
DMF / Water Solvates rigid, high-melting-point (>300 °C) bis-pyrazole amides.Unreacted starting materials in complex syntheses.50–66%>99%
Hexane / EtOAc Non-polar disruption; relies on dipole-dipole interactions rather than H-bonding.Lipophilic amides lacking free N-H donors.60–80%>95%

Recrystallization Workflow

SolventWorkflow Start Crude 3-Phenylpyrazole Amide Assess Assess Crude Purity (GC-MS / NMR) Start->Assess Hydrazine High Hydrazine/Amine? Assess->Hydrazine AcidBase Protocol 1: Acid-Base Extraction Hydrazine->AcidBase Yes Solubility Assess Solubility in Hot Ethanol Hydrazine->Solubility No AcidBase->Solubility GoodSol Optimal Solubility Solubility->GoodSol HighSol Highly Soluble / Oiling Out Risk Solubility->HighSol LowSol Poorly Soluble (MP > 300°C) Solubility->LowSol Proto2 Protocol 2: Single Solvent (EtOH) GoodSol->Proto2 Proto3 Protocol 3: Anti-Solvent (EtOH/H2O) HighSol->Proto3 Proto4 Protocol 4: High-Temp (DMF/H2O) LowSol->Proto4

Logical decision tree for selecting the optimal recrystallization workflow.

Self-Validating Experimental Protocols

Protocol 1: Acid-Base Extraction Pre-Treatment

Causality: The pyrazole ring is weakly basic. Treating the crude mixture with 1M HCl protonates the pyrazole and unreacted aliphatic hydrazines into water-soluble salts, leaving neutral organic byproducts in the organic layer (5)[5]. Subsequent basification selectively deprotonates the pyrazole, precipitating it away from the more basic hydrazine impurities[5].

  • Dissolution: Dissolve the crude pyrazole product in ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously and allow layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated pyrazole salt) into a clean flask.

    • Validation Checkpoint: Spot the organic layer on a TLC plate. If the product spot is still heavily present, the pyrazole is too lipophilic for 1M HCl; increase acid concentration to 2M HCl.

  • Basification: Cool the aqueous extract in an ice bath. Slowly add 1 M NaOH with continuous stirring until the solution is basic.

    • Validation Checkpoint: Verify the pH is between 8–9 using pH paper. If the pH is too low, the pyrazole will remain protonated and water-soluble, resulting in zero yield.

  • Recovery: Extract the precipitated free-base pyrazole with fresh EtOAc, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Single-Solvent Recrystallization (Ethanol)

Causality: Minimizing the hot solvent volume ensures the solution becomes supersaturated upon cooling, maximizing the thermodynamic drive for crystal lattice formation (1)[1].

  • Heating: Place the crude 3-phenylpyrazole amide in an Erlenmeyer flask. Heat a separate volume of absolute ethanol to boiling.

  • Titration: Add the hot ethanol dropwise to the crude solid while stirring continuously on a hot plate until the solid just dissolves.

    • Validation Checkpoint: If colored impurities persist, add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.

  • Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to remove mother liquor impurities.

Protocol 3: Anti-Solvent Recrystallization (Ethanol/Water)

Causality: Used when the compound is highly soluble or prone to oiling out. The addition of water sharply decreases the dielectric compatibility of the solvent system, forcing nucleation at a temperature higher than the compound's melting point (2)[2].

  • Dissolution: Dissolve the crude product in the absolute minimum amount of boiling ethanol.

  • Anti-Solvent Addition: While maintaining the solution at a boil, add hot water dropwise until a slight, persistent turbidity (cloudiness) is observed.

    • Validation Checkpoint: If the solution oils out (forms droplets instead of a cloudy suspension), the saturation temperature is above the melting point. Immediately add 2–5 mL of hot ethanol to redissolve the oil.

  • Clarification: Add 1–2 drops of hot ethanol until the turbidity just disappears, yielding a clear, critically saturated solution.

  • Isolation: Allow to cool slowly to room temperature, followed by an ice bath. Filter and wash with an ice-cold mixture of Ethanol/Water (1:1).

Protocol 4: High-Temperature Recrystallization (DMF/Water)

Causality: Bis(pyrazole) amides with melting points >300 °C require the extreme solvating power of DMF (3)[3].

  • Dissolution: Suspend the crude solid in DMF and heat to 120 °C until complete dissolution occurs.

  • Precipitation: Slowly add warm water or ethanol until crystallization is induced.

  • Isolation: Cool to room temperature, filter, and wash extensively with ethanol to remove residual high-boiling DMF (4)[4].

Troubleshooting Guide

  • Issue: Oiling Out

    • Causality: Rapid cooling or insufficient solvent volume causes the compound to separate as a supercooled liquid rather than forming a crystal lattice[2].

    • Solution: Reheat the mixture until homogeneous. Add 10-15% more of the "good" solvent (e.g., ethanol) to lower the saturation temperature. Alternatively, introduce a seed crystal of pure 3-phenylpyrazole amide to bypass the nucleation energy barrier[2].

  • Issue: Low Yield (<50%)

    • Causality: An excess of the primary solvent was used, leaving a significant mass of the product dissolved in the mother liquor at 0 °C[1].

    • Solution: Transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume, and repeat the cooling process to induce a second crop of crystals[1].

  • Issue: Colored Crystals

    • Causality: High-molecular-weight oxidation byproducts are co-crystallizing within the pyrazole lattice[5].

    • Solution: Perform a hot filtration with activated charcoal prior to the cooling step. The massive surface area and hydrophobic pores of the charcoal will irreversibly adsorb the colored impurities[5].

References

  • BenchChem Technical Support Team. Technical Support Center: High-Purity 1,5-Dimethyl-3-phenylpyrazole Recrystallization. BenchChem. 1

  • BenchChem Technical Support Team. Recrystallization techniques for purifying pyrazole compounds. BenchChem.2

  • BenchChem Technical Support Team. Identifying and removing byproducts in pyrazole synthesis. BenchChem. 5

  • Synthesis of Some Novel Bis(Pyrazole), Bis(Pyridine) and Bis(Pyrazolo[5,1-c]...). CLOCKSS. 3

  • Efficient Syntheses of Some New Pyridine Based Heterocycles. SciSpace. 4

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazole-4-Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the rapid, high-yield construction of pyrazole-4-propanamide scaffolds using microwave irradiation.

Executive Summary & Scientific Rationale

Pyrazole-4-propanamides are privileged pharmacophores in drug discovery, serving as bioisosteres for peptide bonds and key linkers in kinase inhibitors (e.g., JAK, CDK) and anti-inflammatory agents. Conventional thermal synthesis is often plagued by long reaction times (>24h), incomplete conversions, and difficult purifications.

This guide details two distinct microwave-assisted protocols:

  • The C4-Linked Route (Carbon-Linked): Targets 3-(1H-pyrazol-4-yl)propanamides via a sequential Vilsmeier-Haack/Knoevenagel/Reduction/Amidation pathway.

  • The N1-Linked Route (Nitrogen-Linked): Targets 3-(1H-pyrazol-1-yl)propanamides via a rapid, green Aza-Michael addition.

Microwave Advantage: By utilizing dielectric heating, these protocols reduce reaction times from hours to minutes, enhance selectivity, and allow for "green" solvent-free or aqueous conditions.

Retrosynthetic Analysis & Strategy

The synthesis is bifurcated based on the attachment point of the propanamide chain.

Retrosynthesis cluster_0 Route A: C4-Linked (Medicinal Scaffold) cluster_1 Route B: N1-Linked (Green Route) Target Target: Pyrazole-Propanamide Derivatives C4_Product 3-(Pyrazol-4-yl)propanamide Target->C4_Product N1_Product 3-(Pyrazol-1-yl)propanamide Target->N1_Product PropAcid Pyrazole-4-propanoic Acid C4_Product->PropAcid Amidation (MW) Acrylic Pyrazole-4-acrylic Acid PropAcid->Acrylic Reduction Aldehyde Pyrazole-4-carbaldehyde Acrylic->Aldehyde Knoevenagel (MW) Pyrazole 1H-Pyrazole N1_Product->Pyrazole Aza-Michael (MW) Acrylamide Acrylamide Derivative N1_Product->Acrylamide +

Figure 1: Retrosynthetic disconnection showing the C4-linked pathway (Red) and the N1-linked Aza-Michael pathway (Green).

Protocol A: Synthesis of C4-Linked Derivatives

Target: N-Substituted-3-(1,3-diphenyl-1H-pyrazol-4-yl)propanamides. Mechanism: Vilsmeier-Haack Formylation


 Knoevenagel Condensation 

Reduction

Amidation.
Step 1: Microwave-Assisted Vilsmeier-Haack Formylation

Generates the aldehyde precursor at the C4 position.

  • Reagents: Hydrazone derivative (1.0 equiv), POCl

    
     (1.2 equiv), DMF (5.0 equiv).
    
  • Conditions: Microwave (Closed Vessel), 80 °C, 5 min.

Step 2: Microwave Knoevenagel Condensation (Doebner Modification)

Converts the aldehyde to the acrylic acid.

  • Reagents: Pyrazole-4-carbaldehyde (1.0 equiv), Malonic acid (1.2 equiv), Piperidine (cat.), Pyridine (solvent).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine in a microwave vial.

    • Add 2 drops of piperidine.

    • Irradiate at 110 °C for 10 minutes (Hold time).

    • Workup: Pour into ice-HCl. Filter the precipitate (Pyrazole-4-acrylic acid).[1]

    • Note: Thermal reflux takes 4-6 hours; MW completes this in 10 mins with >85% yield.

Step 3: Microwave Transfer Hydrogenation

Reduces the alkene to the alkane without using high-pressure H


 gas.
  • Reagents: Pyrazole-4-acrylic acid (1.0 equiv), Ammonium Formate (5.0 equiv), 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Suspend starting material and Pd/C in MeOH.

    • Add ammonium formate.

    • Irradiate at 60 °C for 5 minutes (Open vessel or low pressure).

    • Filter through Celite to remove Pd/C. Concentrate to yield Pyrazole-4-propanoic acid.

Step 4: Microwave Amidation (The Key Step)

Couples the propanoic acid with an amine to form the final propanamide.

  • Reagents: Pyrazole-4-propanoic acid (1.0 equiv), Amine (1.1 equiv), T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 equiv), DIPEA (2.0 equiv), EtOAc or DCM.

  • Procedure:

    • Mix acid, amine, and DIPEA in the microwave vial.

    • Add T3P solution. Cap the vial.

    • Irradiate at 80 °C for 15 minutes .

    • Workup: Wash with water and brine. Evaporate solvent.

    • Why T3P? It is safer than EDC/HOBt in microwaves and produces water-soluble byproducts, simplifying purification.

Protocol B: Synthesis of N1-Linked Derivatives (Green Chemistry)

Target: N-Substituted-3-(1H-pyrazol-1-yl)propanamides. Mechanism: Aza-Michael Addition. This is a 100% atom-economic reaction ideal for library generation.

Experimental Procedure
  • Reaction Mixture: Combine 1H-pyrazole derivative (1.0 mmol) and Acrylamide derivative (1.0 mmol) in a microwave vial.

  • Catalyst/Solvent: Add water (2 mL) and catalytic K

    
    CO
    
    
    
    (10 mol%) OR use solvent-free conditions with basic alumina.
  • Irradiation:

    • Temperature: 100 °C.

    • Time: 5–10 minutes.

    • Power: Dynamic mode (max 150 W).

  • Workup:

    • Aqueous method:[2] Cool to RT. The product often precipitates. Filter and wash with water.[1]

    • Solvent-free: Extract the solid mass with hot ethanol, filter alumina, and recrystallize.

Optimization Data (N1-Linked Route)

Table 1: Effect of Solvent and Catalyst on Yield of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

EntrySolventCatalystTemp (°C)Time (min)Yield (%)
1EthanolEt

N
803065
2WaterNone1002055
3Water K

CO

100 5 92
4None (Neat)Basic Al

O

110588
5TolueneK

CO

1106040

Insight: Water acts as a "green" solvent that enhances the rate of Michael additions due to hydrophobic effects and hydrogen bonding, significantly outperforming organic solvents.

Troubleshooting & Critical Parameters

Decarboxylation Control (Route A, Step 2)

In the Knoevenagel step, overheating (>140 °C) can lead to premature decarboxylation of the acrylic acid to a vinyl pyrazole.

  • Solution: Maintain temperature at 110 °C. Use a fiber-optic temperature probe if available for precise control.

Regioselectivity (Route B)

Unsubstituted pyrazoles can react at N1 or N2 (tautomers).

  • Solution: For 3,5-unsymmetrical pyrazoles, regioselectivity is governed by steric hindrance. The Michael acceptor will attack the less hindered nitrogen. 1H NMR NOE studies are required to confirm the isomer.

Safety with Microwaves
  • Solvents: Avoid low-boiling solvents (Et

    
    O, DCM) in closed vessels unless the system is rated for high pressure (20+ bar). Use EtOAc, EtOH, or Water.
    
  • Metal Catalysts: When using Pd/C (Step 3), ensure the catalyst is fully wetted by solvent before irradiation to prevent arcing (microwaves can couple with dry metal, causing sparks).

References

  • Microwave-Assisted Synthesis of Pyrazoles (Review): Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[3] [Link] Grounding for general microwave pyrazole construction.

  • Synthesis of Pyrazole-4-Propanoic Acids (C4-Route Precursors): Venkatesan, P. et al. "Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction." ResearchGate, 2026. [Link] Source for the Knoevenagel and Reduction pathway.

  • Aza-Michael Addition (N1-Route): Kovacs, R. et al. "Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives." ResearchGate, 2025.[4] [Link] Primary reference for the direct reaction of pyrazole with acrylamide.[5]

  • Microwave Knoevenagel Condensation: Pandhurnekar, C.P. et al. "Recent developments on microwave-assisted organic synthesis." Journal of Advanced Scientific Research, 2021.[6] [Link] Validates the rapid condensation conditions.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists. It synthesizes first-principles method development strategies with specific physicochemical characteristics of phenyl-pyrazole amides.

Abstract & Scope

This guide details the systematic development of a Reverse-Phase HPLC (RP-HPLC) method for the quantification of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide , a potential pharmaceutical intermediate characterized by an amphoteric pyrazole ring and a neutral amide side chain.[1][2][3]

The primary analytical challenges addressed include:

  • Peak Tailing: Caused by the interaction of the basic pyrazole nitrogen with residual silanols on the stationary phase.

  • Tautomeric Equilibrium: Managing the proton migration on the unsubstituted pyrazole ring (

    
    ) to ensure single-peak elution.
    
  • Hydrophobic Selectivity: Differentiating the target analyte from potential regioisomers (e.g., 5-phenyl isomers) and synthetic precursors.[3]

Physicochemical Profiling & Strategy

Before method screening, we analyze the molecule’s "personality" to predict chromatographic behavior.

PropertyValue (Estimated)Chromatographic Implication
Structure Phenyl-Pyrazole-PropanamideContains a

-electron rich system (Phenyl) and H-bond donors/acceptors (Amide, Pyrazole NH).[1][2][3][4]
pKa (Pyrazole) ~2.5 (Protonated form)The pyrazole nitrogen is weakly basic. At pH < 2.5, it exists as a cation (

). At pH > 4, it is neutral.[3]
LogP ~1.8 – 2.0Moderately lipophilic.[1][3] Retains well on C18 columns.[3]
UV Max ~248 nmThe phenyl-pyrazole conjugation provides a strong chromophore. 210 nm is suitable for the amide but less specific.[2][3]
Expert Insight: The Tautomer Trap

Unsubstituted pyrazoles (


) undergo rapid annular tautomerism. In solution, the hydrogen atom oscillates between 

and

.
  • Risk: If the tautomerization rate is similar to the chromatographic timescale, peak splitting or broadening occurs.

  • Solution: We utilize an acidic mobile phase (pH ~2.0 - 3.0) .[1][2][3] This forces the equilibrium toward the protonated cation or ensures fast exchange, resulting in a sharp, singular peak.

Method Development Workflow (Visualized)

The following decision tree illustrates the logic applied to select the final conditions.

MethodDevelopment Start Start: Analyte Profiling Check_pKa Check pKa (~2.5) Basic Nitrogen? Start->Check_pKa Select_pH Select Mobile Phase pH Check_pKa->Select_pH Path_Acidic Acidic (pH 2-3) (Recommended) Select_pH->Path_Acidic Protonate Base Path_Neutral Neutral (pH 7) (Risk of Tailing) Select_pH->Path_Neutral Avoid Select_Column Select Stationary Phase Path_Acidic->Select_Column Col_C18 C18 (Base Deactivated) Standard Robustness Select_Column->Col_C18 Col_Phenyl Phenyl-Hexyl Alternative Selectivity Select_Column->Col_Phenyl Optimization Gradient Optimization 5% -> 95% B Col_C18->Optimization Final_Method Final Method 0.1% Formic Acid / ACN Optimization->Final_Method

Figure 1: Decision tree for selecting chromatographic conditions based on analyte basicity.

Experimental Protocols

Protocol A: Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1][3]

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1][3] Note: FA is preferred for LC-MS compatibility; TFA provides sharper peaks for UV-only methods.[1][2][3]

Protocol B: The "Scouting" Gradient

Use this generic protocol to determine the initial retention time and purity profile.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[3]

    • Why: "Plus" columns are double end-capped, reducing silanol interactions with the pyrazole nitrogen.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient Program:

    • 0.0 min: 5% B[1][2][3]

    • 10.0 min: 95% B[1][2]

    • 12.0 min: 95% B[1][2]

    • 12.1 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).[3]

Protocol C: Optimized Final Method

Based on typical retention characteristics of phenyl-pyrazoles, the optimized method narrows the gradient to improve resolution.

ParameterCondition
Column Waters XBridge C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][2][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Col. Temp. 35°C (Slightly elevated to improve mass transfer)
Detection UV @ 248 nm
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
8.0 70 Linear Ramp (Elution of Analyte)
9.0 95 Wash Step
11.0 95 Wash Hold
11.1 10 Return to Initial

| 15.0 | 10 | Re-equilibration |

Method Validation (ICH Q2 R1/R2)

To ensure the method is "fit for purpose," perform the following validation steps.

Specificity (Stress Testing)

Inject the analyte alongside potential synthesis precursors (e.g., 3-phenyl-1H-pyrazole, 3-chloropropanamide).[1][2][3]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the main peak and any impurity. Peak purity index (via DAD) > 99.0%.[1][3]
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interaction between pyrazole N and silanols.1.[1][2][3] Ensure column is "End-capped".2.[1][2][3] Switch modifier to 0.1% TFA (stronger ion-pairing).3. Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0).
Split Peaks Tautomerism or sample solvent mismatch.1.[1][3] Ensure MP pH is acidic (< 3.0).2.[3] Dissolve sample in mobile phase (10% ACN / 90% Water).[1][3] Avoid 100% ACN diluent.[3]
Retention Drift Column aging or temperature fluctuation.[1][3]Use a column oven (35°C) to stabilize thermodynamics.

Mechanism of Interaction (Visualized)

Understanding the molecular interaction helps in troubleshooting.

Interaction cluster_0 Acidic Protection Mechanism Analyte 3-(3-phenyl-1H-pyrazol-4-yl)propanamide StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Hydrophobic Interaction (Phenyl Group) Silanol Residual Silanol (Si-OH) Analyte->Silanol Unwanted H-Bonding (Causes Tailing) MobilePhase Acidic Mobile Phase (H+) MobilePhase->Analyte Protonation (BH+) MobilePhase->Silanol Suppression (Si-OH)

Figure 2: Interaction mechanism showing how acidic mobile phase prevents tailing by suppressing silanol activity and protonating the analyte.

References

  • International Council for Harmonisation (ICH). (2005).[1][3][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2025).[1][3][6] 3-phenyl-1H-pyrazole Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Chandrasekar, R., et al. (2014).[3] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.[1][2][3] International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link][1]

  • McCalley, D. V. (2010).[3] Analysis of basic solutes by HPLC.[3] Journal of Chromatography A. (General reference for base deactivation strategies).[3]

Sources

reagents for converting pyrazole-4-propanoic acid to propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for converting pyrazole-4-propanoic acid to propanamide Application Note & Protocol: Robust Amidation of Pyrazole-4-Propanoic Acid

Introduction: The Scaffold & The Challenge

Pyrazole-4-propanoic acid derivatives are critical pharmacophores in kinase inhibitor discovery (e.g., JAK, CDK inhibitors) and agrochemistry. Converting the carboxylic acid moiety to a primary amide (propanamide) is a fundamental transformation, yet it presents specific chemoselective challenges due to the amphoteric nature of the pyrazole ring.

The Core Challenge: The pyrazole ring contains a secondary amine (N-H) with a pKa of ~14. In the presence of strong bases or highly reactive electrophiles used for acid activation, the pyrazole nitrogen can act as a nucleophile, leading to N-acylation side products (dimers or oligomers). Furthermore, the zwitterionic character of the amino-acid-like starting material often leads to poor solubility in standard non-polar solvents (DCM, Toluene), necessitating polar aprotic solvents (DMF, DMSO) or specific solubilization strategies.

This guide details three field-proven protocols designed to bypass these hurdles, ensuring high yield and purity without the need for upstream protection of the pyrazole nitrogen.

Strategic Reagent Selection

The choice of reagent depends on scale, cost, and downstream purification capabilities.

ParameterMethod A: CDI (Carbonyldiimidazole) Method B: Mixed Anhydride (IBCF/ECF) Method C: HATU/NH₄Cl
Mechanism Formation of reactive N-acylimidazoleFormation of mixed carbonic anhydrideFormation of active ester (OAt/OBt)
Scale Suitability Mid-to-Large Scale (>10g)Large Scale (>100g)Discovery Scale (<1g)
By-products Imidazole, CO₂ (Gas)CO₂ (Gas), Alcohol, Amine saltUrea, HOAt (difficult to remove)
Pyrazole Compatibility High. N-acylimidazole is selective.Medium. Requires temp control (-15°C).High. Very mild, but expensive.
Cost ModerateLowHigh

Detailed Experimental Protocols

Method A: The "One-Pot" CDI Protocol (Recommended)

Best for: Mid-scale synthesis where ease of workup is prioritized. Avoids harsh acid chlorides.

Mechanism & Rationale: CDI activates the carboxylic acid to form an N-acylimidazole.[1] This intermediate is highly reactive toward ammonia but relatively stable toward the pyrazole nitrogen under the reaction conditions. Any transiently formed N-acyl pyrazole (on the ring nitrogen) is chemically labile (an "active amide") and will be cleaved by the ammonia to regenerate the desired pyrazole ring.

Reagents:

  • Pyrazole-4-propanoic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

  • Ammonium Hydroxide (28-30% aq) OR Ammonia in MeOH (7N) (5.0 - 10.0 equiv)

  • Solvent: Anhydrous THF or DMF (if solubility is low)

Step-by-Step Protocol:

  • Activation: Charge a dry flask with Pyrazole-4-propanoic acid and anhydrous THF (0.5 M concentration).

    • Note: If the acid is insoluble, add dry DMF dropwise until a clear solution or fine suspension is achieved.

  • CDI Addition: Add CDI portion-wise at 0°C to control CO₂ evolution.

  • Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by LC-MS or TLC.[2] The disappearance of the acid and formation of the intermediate (often visible as a new spot or mass peak M+67) indicates completion.

  • Amidation: Cool the mixture back to 0°C. Add the Ammonia source (aqueous NH₄OH or methanolic NH₃) slowly.

    • Why: Excess ammonia ensures the primary amide forms faster than any competitive dimerization.

  • Completion: Stir at RT for 2–4 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.[2][3]

    • Triturate the residue with water or cold diethyl ether. The imidazole by-product is water-soluble, while the primary amide product typically precipitates.

    • Filter, wash with water, and dry.[2][4]

Method B: The Mixed Anhydride Method (Scalable)

Best for: Large-scale manufacturing where reagent cost is a driver.

Reagents:

  • Pyrazole-4-propanoic acid (1.0 equiv)

  • Ethyl Chloroformate (ECF) or Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.05 equiv)

  • Ammonia gas or NH₄OH

  • Solvent: THF or 2-MeTHF

Step-by-Step Protocol:

  • Solubilization: Dissolve the acid and base (NMM) in THF. Cool to -15°C .

    • Critical: Temperature control is vital to prevent the mixed anhydride from disproportionating or reacting with the pyrazole nitrogen.

  • Activation: Add Ethyl Chloroformate dropwise, maintaining the temperature below -10°C. Stir for 15–30 minutes.

  • Amidation: Introduce Ammonia.

    • Option 1 (Gas): Bubble anhydrous NH₃ gas through the solution for 15 mins.

    • Option 2 (Liquid): Add concentrated NH₄OH dropwise.

  • Workup: The solvent is evaporated, and the residue is partitioned between Ethyl Acetate and saturated NaHCO₃. The organic layer is dried and concentrated.[2][3][5]

Method C: HATU-Mediated Coupling (High Throughput)

Best for: Medicinal chemistry libraries or parallel synthesis.

Reagents:

  • Pyrazole-4-propanoic acid (1.0 equiv)

  • HATU (1.1 equiv)[6]

  • Ammonium Chloride (NH₄Cl) (2.0 - 3.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF[1][2][5][7][8][9]

Step-by-Step Protocol:

  • Mix: Dissolve acid and HATU in DMF. Stir for 5 minutes to form the activated ester.

  • Add Amine Source: Add solid NH₄Cl followed immediately by DIPEA.

    • Note: NH₄Cl is used as a solid, non-volatile ammonia source which is easier to handle in small vials than gas or liquid ammonia.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA), sat. NaHCO₃, and brine.[2]

    • Caution: Acidic wash must be quick to avoid hydrolyzing the amide, though pyrazole amides are generally stable.

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the critical "Self-Correction" mechanism where N-acylated by-products are recycled into the desired product.

G Start Pyrazole-4-Propanoic Acid Activation Activation (CDI or Mixed Anhydride) Start->Activation  Reagent Addition   Intermediate Activated Species (Acyl Imidazole / Anhydride) Activation->Intermediate SideReaction Transient N-Acyl Pyrazole (Unwanted Intermediate) Intermediate->SideReaction  Attack by Pyrazole NH   Product Pyrazole-4-Propanamide (Target) Intermediate->Product  Attack by NH3 (Major Path)   SideReaction->Product  Aminolysis by NH3 (Recycles By-product)   Ammonia Ammonia Source (NH3 / NH4OH) Ammonia->SideReaction Ammonia->Product

Caption: Reaction pathway showing the direct amidation route and the aminolysis of the transient N-acyl pyrazole side-product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor solubility of starting acid.Switch solvent to DMF or NMP.[2] Use Method A (CDI).[10]
Dimer Formation Reaction concentration too high.Dilute reaction to 0.1 M. Ensure excess Ammonia is added rapidly.
Incomplete Conversion Old/Wet reagents (CDI is moisture sensitive).Use fresh CDI. Dry solvents over molecular sieves.
Product trapped in water Product is too polar.Saturate aqueous layer with NaCl (salting out) and extract with 2-MeTHF or n-Butanol.

References

  • CDI Coupling Mechanism & Protocol

    • Source:

    • Relevance: Defines standard stoichiometry and workup for CDI-mediated amid
  • Mixed Anhydride Method (Ethyl Chloroformate)

    • Source:

    • Relevance: Provides temperature control parameters (-15°C) essential for chemoselectivity.
  • HATU/Ammonium Chloride Protocol

    • Source:

    • Relevance: Validates the use of solid NH₄Cl as an ammonia surrog
  • Pyrazole Chemistry & Side Reactions

    • Source:

    • Relevance: Discusses the specific reactivity of the pyrazole ring and strategies to avoid N-acyl

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Process Optimization Hub. As a Senior Application Scientist, I understand that synthesizing 3,4-substituted pyrazoles with specific aliphatic tails often presents a "yield trap" in the intermediate stages. The target molecule, 3-(3-phenyl-1H-pyrazol-4-yl)propanamide , requires precise control over regioselectivity and side-chain manipulation.

This guide treats your synthesis as a system. We will diagnose the failure points in the two most common pathways: the Linear Keto-Ester Route (Scalable) and the Convergent Aldehyde Route (Common in MedChem).

Part 1: Diagnostic & Route Selection

Before troubleshooting, verify your pathway. Low yields often stem from applying "standard" pyrazole conditions to this specific 3-carbon linker system.

FeatureRoute A: Linear (Glutaric) Path Route B: Convergent (Aldehyde) Path
Starting Materials Benzene + Glutaric AnhydrideAcetophenone

Vilsmeier-Haack
Key Intermediate Ethyl 4-benzoyl-2-formylbutyrate3-Phenyl-1H-pyrazole-4-carbaldehyde
Critical Step C-Formylation selectivityReduction of Acrylic acid derivative
Common Failure O-alkylation or hydrolysis of esterOver-reduction or catalyst poisoning
Verdict Recommended for Scale (>5g) Recommended for Library Diversity

Part 2: Troubleshooting The Linear Route (Recommended)

This route builds the pyrazole ring after establishing the carbon skeleton. It is the most direct path to the propanamide but relies heavily on the success of the Claisen Condensation/Formylation step.

Phase 1: The Formylation Bottleneck

Context: You are reacting ethyl 4-benzoylbutyrate with ethyl formate and a base (NaH or NaOEt) to create the 1,3-dicarbonyl precursor.

Q: Why is my yield of the formylated intermediate <40%? A: You are likely experiencing O-alkylation or competitive deprotonation .

  • The Mechanism: The starting material has two sets of acidic protons:

    
    -to-ketone (pKa ~19) and 
    
    
    
    -to-ester (pKa ~24). You need to deprotonate the
    
    
    -to-ketone position (C4) to get the correct substitution pattern.
  • The Fix:

    • Switch Base: Use Sodium Hydride (NaH) (60% dispersion) instead of alkoxides. The irreversible deprotonation drives the equilibrium toward the enolate.

    • Temperature Control: Perform the enolization at 0°C , then add ethyl formate, then allow to warm. High temps favor polymerization of the formyl species.

    • The "Dry" Rule: Any moisture hydrolyzes the formed enolate back to the ketone. Use anhydrous THF.

Phase 2: Cyclization with Hydrazine

Context: Reacting the formylated intermediate with hydrazine hydrate to close the ring.

Q: I see a "gummy" precipitate that traps my product. How do I purify this? A: The gum is likely polymeric azines , a common side product when hydrazine concentration is too low locally.

  • The Fix:

    • Reverse Addition: Add the keto-ester solution dropwise into a chilled, stirring solution of excess hydrazine in ethanol. This ensures hydrazine is always in excess, favoring cyclization over oligomerization.

    • pH Adjustment: If the reaction stalls, add a catalytic amount of AcOH (Acetic Acid) . Pyrazole formation is acid-catalyzed at the dehydration step.

Phase 3: Amidation (The Final Step)

Context: Converting the ethyl ester to the primary amide.

Q: Aqueous ammonia is not converting the ester. Why? A: Solubility mismatch. The pyrazole-phenyl core is lipophilic; aqueous ammonia creates a biphasic system where no reaction occurs.

  • The Fix: Use 7N Ammonia in Methanol (saturated solution) in a sealed pressure tube at 60–80°C. The methanol solubilizes the pyrazole ester, allowing the ammonia to attack the carbonyl.

    • Alternative: If this fails, saponify to the acid (LiOH/THF), then use CDI (Carbonyldiimidazole) followed by ammonium chloride. This avoids harsh heating.

Part 3: Troubleshooting The Convergent Route (Aldehyde)

If you are starting from 3-phenyl-1H-pyrazole-4-carbaldehyde , you must extend the carbon chain.

Q: The reduction of the acrylic acid intermediate (using Pd/C) is reducing my phenyl ring or stripping the pyrazole. A: Over-reduction is common with high-pressure hydrogenation.

  • The Fix: Switch to Diimide Reduction .

    • Protocol: Generate diimide in situ using p-Toluenesulfonylhydrazide and sodium acetate in refluxing ethanol/water. This method selectively reduces the exocyclic C=C double bond without touching the aromatic phenyl or pyrazole rings [1].

Part 4: Visual Workflow (Linear Route)

The following diagram illustrates the critical decision points and optimized conditions for the scalable Linear Route.

PyrazoleSynthesis Start Start: Benzene + Glutaric Anhydride Step1 Friedel-Crafts Acylation (AlCl3, 0-5°C) Start->Step1 Inter1 4-Benzoylbutyric Acid Step1->Inter1 Step2 Esterification (EtOH, H2SO4 cat.) Inter1->Step2 Inter2 Ethyl 4-benzoylbutyrate Step2->Inter2 Decision Formylation Step (Critical Checkpoint) Inter2->Decision PathFail Low Yield (<40%) Issue: O-Alkylation/Moisture Decision->PathFail Alkoxide Base PathSuccess Optimized Conditions: NaH (1.2 eq), THF, 0°C Ethyl Formate (1.5 eq) Decision->PathSuccess NaH/THF Inter3 Intermediate: Ethyl 2-formyl-4-benzoylbutyrate PathSuccess->Inter3 Step3 Cyclization (Hydrazine Hydrate, EtOH) *Reverse Addition* Inter3->Step3 Inter4 Ethyl 3-(3-phenyl-1H-pyrazol-4-yl)propanoate Step3->Inter4 Step4 Amidation (7N NH3 in MeOH, 80°C, Sealed Tube) Inter4->Step4 Final Target: 3-(3-phenyl-1H-pyrazol-4-yl)propanamide Step4->Final

Caption: Optimized Linear Synthesis Pathway emphasizing the critical formylation control point.

Part 5: Optimized Experimental Protocol (Linear Route)

This protocol integrates the troubleshooting insights into a single workflow.

Step 1: Formylation (The Yield Maker)
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Addition: Add Ethyl 4-benzoylbutyrate (1.0 equiv) dropwise. Stir for 30 min (Solution turns yellow/orange).

  • Reaction: Add Ethyl Formate (1.5 equiv) dropwise. Crucial: Keep temp <5°C during addition.

  • Completion: Allow to warm to RT and stir for 4-6 hours.

  • Workup: Quench carefully with dilute acetic acid/ice water. Extract with EtOAc.[1] Do not purify extensively; the crude 1,3-dicarbonyl is unstable.

Step 2: Cyclization
  • Setup: Dissolve the crude formyl-ester in Ethanol (5 mL/g).

  • Reaction: Add Hydrazine Hydrate (1.2 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux (78°C) for 2 hours.

  • Workup: Evaporate solvent. The pyrazole ester usually precipitates upon adding cold water. Filter and wash with hexanes to remove oily impurities.

Step 3: Amidation (The "Sealed Tube" Method)
  • Reagents: Place the Pyrazole Ester (1.0 equiv) in a pressure tube.

  • Solvent: Add 7N Ammonia in Methanol (20 equiv).

  • Conditions: Seal and heat to 80°C for 12–24 hours.

  • Purification: Cool to 0°C. The primary amide often crystallizes directly. If not, evaporate and recrystallize from Ethanol/Water (9:1).

Part 6: References

  • Diimide Reduction of Acrylic Acids: Deepa, P., et al. "Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction."[2][3] E-Journal of Chemistry, vol. 9, no. 1, 2012.

  • Friedel-Crafts Acylation Optimization: "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids." Beilstein Journal of Organic Chemistry, 2023.

  • Amidation Strategies: Rzhevskiy, S. A., et al. "Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines."[4] RSC Advances, 2019.[4]

  • Pyrazole Synthesis Reviews: "Synthesis of 3-phenyl-1H-pyrazole derivatives." Atlantis Press, 2016.

Sources

Technical Support Center: Phenylpyrazole Regioisomer Synthesis & Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with phenylpyrazole derivatives. The regioselective synthesis of pyrazoles, particularly the differentiation between 1,3- and 1,5-disubstituted isomers, is a frequent and critical challenge in synthetic chemistry. The distinct pharmacological and material properties of each regioisomer necessitate precise control over the synthetic outcome and reliable methods for separation and characterization.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of phenylpyrazole isomerism.

Part 1: Troubleshooting Regioselectivity in Phenylpyrazole Synthesis

The most common route to 1,3,5-trisubstituted pyrazoles is the Knorr cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] When using an unsymmetrical dicarbonyl substrate, the reaction can yield a mixture of two regioisomers. The outcome is a delicate balance of steric and electronic factors, heavily influenced by reaction conditions.[1]

Frequently Asked Questions (Synthesis)

Q1: My pyrazole synthesis is yielding a nearly 1:1 mixture of 1,3- and 1,5-regioisomers. How can I improve the selectivity?

A1: This is a classic problem when the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl precursor are minimal under standard conditions.[1] The key is to amplify these subtle differences by modifying the reaction environment.

Troubleshooting Strategies:

  • Solvent Modification: This is often the most effective first step. Switching from standard solvents like ethanol or acetic acid to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), can dramatically enhance regioselectivity.[1][3] These solvents can modulate the electrophilicity of the carbonyl carbons and influence the reaction pathway.

  • Catalyst Screening: The choice of an acidic or basic catalyst can alter the initial point of nucleophilic attack by the hydrazine.[1] Systematically screen common acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOAc, Et₃N) to determine the optimal conditions for your specific substrates.

  • Temperature Control: Lowering the reaction temperature can favor kinetic control, potentially increasing the formation of one isomer over the other.[1]

Q2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

A2: If your reaction consistently favors the wrong isomer, a more fundamental change in strategy is required.

Troubleshooting Strategies:

  • Hydrazine Substitution: The electronic nature of the substituent on the arylhydrazine can play a crucial role. Highly electron-withdrawing groups on the hydrazine can lead to the selective formation of one isomer, while electron-donating groups may favor the other.[4]

  • Stepwise vs. One-Pot: Altering the reaction sequence can impact the regiochemical outcome. For instance, performing the reaction in a stepwise manner, where an intermediate is isolated, can sometimes yield a different isomeric ratio compared to a one-pot procedure.[5]

  • Alternative Synthetic Routes: If the Knorr synthesis proves uncontrollable, consider alternative methods like [3+2] cycloaddition reactions, which can offer inherently high regioselectivity under specific catalytic conditions (e.g., copper-catalyzed sydnone-alkyne cycloadditions).[2][6]

The Knorr Pyrazole Synthesis: Mechanistic Overview

The regioselectivity is determined at the initial step: the nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The subsequent dehydration and cyclization lead to the final pyrazole ring.

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Path A (e.g., less hindered) Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Path B (e.g., more electrophilic) Hydrazine Phenylhydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Condensation Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Condensation Isomer_1_5 1,5-Regioisomer Intermediate_A->Isomer_1_5 Cyclization & Dehydration Isomer_1_3 1,3-Regioisomer Intermediate_B->Isomer_1_3 Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to 1,3- and 1,5-regioisomers.

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterConditionExpected Effect on RegioselectivityRationale
Solvent Ethanol / Acetic AcidOften low selectivityStandard protic solvents may not sufficiently differentiate carbonyl reactivity.
2,2,2-Trifluoroethanol (TFE)Can significantly increase selectivityFluorinated alcohols can enhance the electrophilicity of one carbonyl center over the other through hydrogen bonding.[1][3]
Catalyst Acidic (e.g., HCl)Favors attack at the more basic carbonyl oxygenProtonation of a carbonyl oxygen increases the electrophilicity of the corresponding carbon.
Basic (e.g., NaOAc)Can favor attack at the less sterically hindered carbonylThe less hindered site is more accessible for the nucleophilic hydrazine.
Temperature High TemperatureTends to favor the thermodynamically more stable productProvides energy to overcome higher activation barriers.
Low TemperatureTends to favor the kinetically controlled productFavors the pathway with the lowest activation energy, which may lead to the less stable isomer.[1]
Substituents Bulky group on dicarbonylDirects attack to the less hindered carbonylSteric hindrance is a primary directing factor.[1]
EWG on hydrazineDecreases nucleophilicityCan alter the balance of the initial attack, sometimes reversing selectivity.[4]

Part 2: Separation and Purification Guide

Even with optimized synthetic conditions, the formation of a minor regioisomer is common. Effective separation is therefore critical for obtaining pure compounds for downstream applications.

Frequently Asked Questions (Separation)

Q3: My 1,3- and 1,5-isomers are co-eluting on my silica gel column. What are the best strategies for achieving separation?

A3: Co-elution is a frequent challenge due to the similar polarities of pyrazole regioisomers.[7] A systematic approach to optimizing your chromatography is necessary.

Troubleshooting Strategies:

  • Optimize the Mobile Phase: The first and most crucial step is to find a solvent system that provides a discernible difference in the retention factor (ΔRf) on a TLC plate.

    • Test a Range of Polarities: Systematically vary the ratio of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Try Different Solvent Systems: If Hexane/Ethyl Acetate fails, explore other systems like Dichloromethane/Methanol or Toluene/Acetone. Sometimes, a three-solvent system can provide the necessary resolution.[8]

  • Improve Column Efficiency:

    • Use High-Quality Silica: Employ silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.

    • Proper Column Packing: Ensure the column is packed uniformly as a slurry to avoid channeling.

    • Dry Loading: Adsorbing your crude mixture onto a small amount of silica gel and loading it as a dry powder onto the column often results in sharper bands and better separation compared to liquid loading.[7]

  • Consider Alternative Stationary Phases: If silica gel proves ineffective, try other normal-phase media like alumina (which can be acidic, basic, or neutral) or consider reverse-phase chromatography (e.g., using a C18 column) if the compounds have sufficient solubility in appropriate solvents.[7][8]

Q4: I have a pure sample of one isomer. Can I use recrystallization to purify the mixture?

A4: Yes, fractional recrystallization can be a very effective and scalable purification method if the two isomers have different solubilities in a particular solvent system. Experiment with a range of solvents to find one that will selectively crystallize the desired isomer while leaving the other in the mother liquor.[1]

Standard Protocol: Flash Column Chromatography for Regioisomer Separation

This protocol outlines a standard workflow for separating a mixture of phenylpyrazole regioisomers.

  • TLC Analysis: Systematically test various mobile phase combinations (e.g., gradients of ethyl acetate in hexane) to find a system that shows two distinct spots for your isomers. Aim for Rf values between 0.2 and 0.5 for optimal separation.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude isomeric mixture (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of silica gel (1-1.5 g) to the solution.

    • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Pack the column with silica gel (230-400 mesh) as a slurry in your initial, least polar mobile phase.[7]

  • Elution and Fractionation:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the mobile phase, applying gentle positive pressure.

    • Collect fractions systematically and monitor them by TLC to identify which fractions contain the pure separated isomers.[7]

  • Post-Processing: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to yield the purified product.[7]

Caption: Workflow for chromatographic separation of pyrazole regioisomers.

Part 3: FAQs for Spectroscopic Characterization

Unambiguous identification of the 1,3- and 1,5-regioisomers is essential. NMR spectroscopy is the most powerful tool for this purpose.

Q5: How can I definitively assign the structure of my purified phenylpyrazole isomer using NMR?

A5: While both ¹H and ¹³C NMR provide crucial information, 2D NMR techniques are often required for unambiguous assignment.

  • ¹H NMR: The chemical shift of the pyrazole C4-H proton is a key indicator. It often appears as a singlet. The integration and splitting patterns of the phenyl groups and other substituents provide initial clues.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct for each isomer.

  • 2D NMR (NOESY/ROESY): This is the gold standard for assignment. A Nuclear Overhauser Effect (NOE) correlation between the protons of the N1-phenyl group and the protons of the substituent at the C5 position confirms the 1,5-isomer. Conversely, the absence of this correlation and the presence of an NOE between the N1-phenyl protons and the C4-H proton would support the 1,3-isomer assignment.[5][9]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can be used to confirm connectivity. For the 1,5-isomer, a ³J correlation should be observed between the N1-phenyl protons and the C5 carbon of the pyrazole ring. For the 1,3-isomer, a correlation might be seen between the N1-phenyl protons and C5, but also between the C3-phenyl protons and C4/C5.[10]

Table 2: General NMR Characteristics for Distinguishing Phenylpyrazole Isomers
Feature1,3-Diphenyl-1H-pyrazole1,5-Diphenyl-1H-pyrazoleRationale
Key ¹H NMR Signal C5-H proton signalC3-H proton signalThe electronic environment of the proton at C3 vs. C5 is different.
Key ¹³C NMR Signal C5 carbon is typically more shielded (lower ppm) than C3.C3 carbon is typically more deshielded (higher ppm) than C5.The N1-phenyl group has a different electronic influence on C5 compared to the C3-phenyl group's influence on C3.[11]
Definitive NOESY Correlation NOE between N1-phenyl protons and C5-H.NOE between N1-phenyl protons and C5-phenyl protons.NOE detects through-space proximity, definitively placing the phenyl groups relative to each other on the pyrazole ring.[5][9]
Key HMBC Correlation ³J coupling from N1-phenyl protons to C5.³J coupling from N1-phenyl protons to C5.This confirms the N1-C5 connectivity pathway. The key is to combine this with correlations from the other phenyl group.

Note: Specific chemical shifts can vary significantly based on other substituents and the solvent used. The correlations observed in 2D NMR are the most reliable diagnostic tools.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]

  • 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (n.d.). ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Available at: [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). docplayer.net. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (n.d.). Wiley Online Library. Available at: [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor aqueous solubility of pyrazole propanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during their experiments. Our goal is to provide a logical framework for troubleshooting these issues, grounded in scientific principles and field-proven methodologies.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Question 1: My pyrazole propanamide compound immediately precipitates when I add my concentrated DMSO stock to my aqueous assay buffer. What is happening and how can I fix it?

This is a classic issue known as "fall-out" or precipitation upon dilution. It occurs because the compound is highly soluble in the concentrated organic solvent (like DMSO) but crashes out when introduced to the aqueous environment where its solubility is much lower.

Causality: The buffer cannot accommodate the rapid introduction of a high concentration of a hydrophobic compound. The DMSO disperses, leaving the pyrazole propanamide molecules to agglomerate and precipitate.

Immediate Troubleshooting Steps:

  • Lower the Final DMSO Concentration: The most common cause is too high a percentage of the organic co-solvent in the final solution. Aim for a final DMSO concentration of ≤1% . While some assays can tolerate up to 5%, many biological systems are sensitive to higher concentrations.

  • Optimize the Dilution Process:

    • Instead of a single, large dilution, perform a serial dilution in the assay buffer.

    • Add the stock solution to the buffer , not the other way around. Add the small volume of DMSO stock to the large volume of vigorously vortexing or stirring buffer to promote rapid dispersion.

    • Pre-warm the assay buffer slightly (e.g., to 37°C if the assay permits) before adding the compound stock. Solubility often increases with temperature.[1]

Question 2: I've minimized my co-solvent concentration, but solubility is still poor. How can I leverage pH to improve solubility?

Adjusting the pH of your buffer is a powerful technique, especially for molecules with ionizable groups.[2][][4] Pyrazole propanamides are such molecules. The pyrazole ring contains basic nitrogen atoms, and the amide group can have weak acidic or basic character depending on the overall structure.

Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged. By shifting the pH of the buffer, you can protonate or deprotonate functional groups on your molecule, converting it into a more soluble salt form.

Strategic Approach:

  • Determine the Compound's pKa: If possible, determine the pKa (acid dissociation constant) of your compound. This will tell you the pH at which the compound is 50% ionized.

  • Adjust Buffer pH:

    • For weakly basic compounds (common for pyrazoles), decreasing the pH below the pKa will lead to protonation (forming a cation), which generally increases aqueous solubility.[5]

    • For weakly acidic compounds , increasing the pH above the pKa will cause deprotonation (forming an anion), increasing solubility.[4][5]

  • Validate Assay Compatibility: This is a critical self-validating step. You must ensure that the new buffer pH does not negatively impact the activity of your target protein, enzyme, or cells. Run a pH-tolerance control for your assay.

Scenario Compound Type Action Rationale
Solubility is poor in neutral buffer (pH 7.4)Compound has a basic nitrogen (pKa ~ 2-3)Decrease buffer pH to ~6.0Protonates the nitrogen, forming a more soluble cation.
Solubility is poor in neutral buffer (pH 7.4)Compound has an acidic protonIncrease buffer pH to ~8.5Deprotonates the molecule, forming a more soluble anion.
Question 3: My assay is strictly limited to a neutral pH and a very low co-solvent concentration. What advanced formulation strategies can I employ?

When basic methods are insufficient or incompatible with experimental constraints, more advanced formulation techniques are required. These methods alter how the drug molecule is presented to the aqueous environment.

1. Cyclodextrin Complexation: This technique involves encapsulating the hydrophobic pyrazole propanamide molecule within a cyclodextrin, a cyclic oligosaccharide.[6][7]

  • Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[8][9] The poorly soluble drug partitions into the central cavity, forming a water-soluble "inclusion complex."[10]

  • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[6]

  • Benefit: This can dramatically increase the apparent water solubility of a compound without altering the chemical structure of the drug itself or requiring harsh pH or high co-solvent levels.[9]

2. Nanosuspension Formulation: This is a nanotechnology approach where the particle size of the pure drug is reduced to the nanometer range.[11][12][13]

  • Mechanism: According to the Ostwald-Freundlich equation, reducing particle size to the sub-micron level increases the surface area-to-volume ratio, which in turn increases the saturation solubility and dissolution velocity.[14][15]

  • Process: The compound is subjected to high-pressure homogenization or media milling to create a colloidal dispersion of drug nanoparticles, which are stabilized by surfactants or polymers.[16]

  • Benefit: This is highly effective for compounds that are poorly soluble in both aqueous and organic media (often BCS Class II or IV drugs).[11][16]

Frequently Asked Questions (FAQs)

Q1: Why are pyrazole propanamides often poorly soluble in aqueous buffers? The limited aqueous solubility of many pyrazole propanamides stems from their molecular structure. They often possess a significant degree of lipophilicity (hydrophobicity) due to the aromatic pyrazole ring and other nonpolar substituents.[17][18] Furthermore, the propanamide group can participate in strong intermolecular hydrogen bonds in the solid crystal lattice, making it energetically unfavorable for water molecules to break these bonds and solvate the individual molecule.[19][20]

Q2: What are the most common co-solvents, and what are their limitations? Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[21][22] The choice of co-solvent and its final concentration is a critical parameter that requires careful optimization.

Co-solvent Typical Final Concentration Advantages Potential Issues & Limitations
DMSO < 1% (ideal), up to 5%Excellent solubilizing power for many compounds.Can inhibit enzyme activity, induce cellular toxicity, and interfere with some assay readouts. Difficult to remove.
Ethanol 1-5%Less toxic than DMSO, commonly used in formulations.Can denature proteins at higher concentrations. May affect cell membrane integrity.
Propylene Glycol 1-10%Low toxicity, often used in pharmaceutical formulations.More viscous. May not be as potent a solubilizer as DMSO or ethanol for some compounds.
PEG 400 1-20%Very low toxicity, widely used in drug delivery.High viscosity. May not be suitable for all applications.

Q3: How do I systematically choose the right solubilization strategy? A stepwise, logical approach is most effective. Start with the simplest, least invasive methods and progress to more complex solutions only as needed. The workflow below outlines a decision-making process.

A Start: Compound Precipitates in Aqueous Buffer B Assess Final Concentration. Can it be lowered while maintaining assay sensitivity? A->B C Yes B->C  Yes E No B->E  No D Problem Solved: Use Lower Concentration C->D F Introduce a Co-solvent (e.g., DMSO). Is the required concentration compatible with the assay? (e.g., <=1%) E->F G Yes F->G  Yes I No F->I  No H Problem Solved: Use Optimized Co-solvent Method G->H J Modify Buffer pH. Is the required pH compatible with the biological system? I->J K Yes J->K  Yes M No / Ineffective J->M  No L Problem Solved: Use pH-Adjusted Buffer K->L N Employ Advanced Formulation Techniques M->N O Cyclodextrin Complexation N->O P Nanosuspension N->P Q Solid Dispersion N->Q

A logical workflow for troubleshooting solubility issues.

Q4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant? The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[17][18] Many investigational compounds, including pyrazole propanamides, fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). For these compounds, the rate-limiting step for absorption and bioavailability is often the dissolution rate.[18] Therefore, the strategies discussed in this guide to enhance solubility in vitro are directly relevant to overcoming potential bioavailability challenges in vivo.

Key Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To quickly estimate the solubility of a pyrazole propanamide in a specific aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.

  • In a 96-well plate or microcentrifuge tubes, add your aqueous buffer (e.g., PBS, pH 7.4).

  • Add a small volume of the DMSO stock to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).

  • Seal the plate/tubes and shake at room temperature for 1.5-2 hours.

  • Analyze the samples for precipitation using a nephelometer, plate reader (measuring light scattering at ~650 nm), or visual inspection.

  • The highest concentration that remains clear is the estimated kinetic solubility.

Protocol 2: Preparation using Cyclodextrin Complexation

Objective: To prepare a stock solution of a pyrazole propanamide using HP-β-CD to enhance solubility.

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 45% w/v in water). This may require gentle warming and stirring to fully dissolve.

  • Weigh the required amount of your solid pyrazole propanamide compound.

  • Add the solid compound directly to the HP-β-CD solution.

  • Vortex vigorously and then place the mixture on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex.

  • The following day, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any un-dissolved compound.

  • Carefully collect the supernatant. This is your aqueous, highly-soluble stock solution. The concentration can be confirmed by HPLC or UV-Vis spectroscopy.

  • This aqueous stock can now be diluted directly into your final assay buffer.

cluster_0 Aqueous Environment cluster_1 Water-Soluble Inclusion Complex A Hydrophobic Drug B Hydrophilic Exterior Hydrophobic Cavity A->B:t Encapsulation C Hydrophilic Exterior Drug

Sources

minimizing side products in Vilsmeier-Haack formylation of hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, synthesizing 4-formylpyrazoles via the Vilsmeier-Haack (VH) formylation of hydrazones is a highly efficient route to valuable heterocyclic scaffolds. However, the highly reactive nature of the halomethyleniminium intermediate often leads to complex side-product profiles, including regioisomers, uncyclized adducts, and polymeric tars.

This guide is engineered by application scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your chemoselectivity and yield.

Mechanistic Causality & Side-Product Divergence

To troubleshoot effectively, we must first understand the causality of the reaction. The transformation of a hydrazone into a 4-formylpyrazole is not a single-step substitution; it is a cascade reaction. It requires the tautomerization of the hydrazone to an enamine, followed by electrophilic attack by the Vilsmeier reagent, intramolecular cyclization, and a second formylation event at the newly formed pyrazole 4-position [1].

Deviations in stoichiometry, temperature, or substrate electronics cause the reaction to branch into undesired pathways.

VH_Mechanism Hydrazone Hydrazone (Enamine Tautomer) Iminium Iminium Intermediate Hydrazone->Iminium Electrophilic Attack Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Iminium Cyclized Pyrazole Ring (Unformylated) Iminium->Cyclized Intramolecular Cyclization Side1 Hydrolysis (Uncyclized Aldehyde) Iminium->Side1 Premature Quench Formylated 4-Formylpyrazole (Target Product) Cyclized->Formylated 2nd Eq. Vilsmeier Reagent Side2 Aryl Formylation (Regioisomer) Cyclized->Side2 Electron-rich Aryl

Mechanistic pathway of hydrazone formylation highlighting side product divergence.

Diagnostic Troubleshooting Workflow

When your LC-MS or NMR indicates a failed reaction, use the following diagnostic logic tree to trace the analytical signature back to the chemical root cause.

VH_Troubleshooting Start Crude Product Analysis (LC-MS / HPLC) Issue1 Mass = SM (Unreacted Hydrazone) Start->Issue1 Issue2 Mass = Product + 28 (Over-formylation) Start->Issue2 Issue3 Mass = Product + 34 (Chlorination) Start->Issue3 Issue4 Baseline Drift / Tar (Polymerization) Start->Issue4 Root1 Insufficient Vilsmeier Reagent or Moisture Contamination Issue1->Root1 Root2 Electron-Rich Aryl Ring or Excess Reagent Issue2->Root2 Root3 Excessive Heating (>80°C) with POCl3 Issue3->Root3 Root4 Exothermic Aqueous Quench Strong Base Neutralization Issue4->Root4 Fix1 Action: Use ≥3.0 eq POCl3:DMF Ensure anhydrous conditions Root1->Fix1 Fix2 Action: Lower Temp (0-5°C) Protect activating groups Root2->Fix2 Fix3 Action: Reduce Temp to 60°C Monitor via TLC strictly Root3->Fix3 Fix4 Action: Quench on crushed ice Neutralize with cold NaOAc Root4->Fix4

Diagnostic workflow for identifying and resolving Vilsmeier-Haack side products.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to the uncyclized intermediate. How do I drive the formation of the 4-formylpyrazole? A1: The conversion of hydrazones to 4-formylpyrazoles is stoichiometrically demanding. The mechanism requires a minimum of 2.5 to 3.0 equivalents of the Vilsmeier reagent: one equivalent to form the initial iminium adduct, one to facilitate cyclization, and a final equivalent to formylate the C4 position of the resulting pyrazole[3]. If your stoichiometry is exactly 1:1, the reaction will stall at the uncyclized iminium stage. Ensure strictly anhydrous conditions, as ambient moisture prematurely hydrolyzes the halomethyleniminium salt, effectively lowering your reagent equivalents.

Q2: I am observing formylation on the aryl ring of my substrate instead of the pyrazole 4-position. Why is this happening? A2: The Vilsmeier reagent is a highly aggressive electrophile. If your hydrazone contains an electron-rich aryl moiety (e.g., a phenol or anisole derivative), electrophilic aromatic substitution on the ring can outcompete the enamine attack, leading to regioisomeric or di-formylated side products[4]. To minimize this, you must kinetically favor the enamine attack by operating at strictly controlled low temperatures (0–5 °C) during reagent addition. If the issue persists, temporarily mask activating hydroxyl or amino groups with electron-withdrawing protecting groups (e.g., acetyl) to deactivate the aryl ring.

Q3: How can I prevent the formation of intractable tar and polymeric byproducts during the workup? A3: Tar formation in VH reactions almost exclusively occurs during the aqueous quench [2]. The highly reactive iminium intermediates undergo uncontrolled hydrolysis and subsequent aldol-type condensations if the quench is exothermic. Never add water directly to the reaction flask at room temperature. Instead, pour the reaction mixture slowly over a large excess of crushed ice. Furthermore, neutralize the acidic mixture using a mild base like cold aqueous sodium acetate (


) or sodium bicarbonate (

). Using strong bases like

triggers rapid polymerization of the newly formed aldehyde.

Q4: I am detecting chlorinated side products (Mass = Product + 34 Da). What is the cause? A4: Chlorinated byproducts arise when


 acts as a chlorinating agent rather than solely as a DMF activator. This typically occurs when the reaction is subjected to excessive thermal stress (e.g., >80 °C) for prolonged periods. To troubleshoot, ensure DMF is present in a large excess (often used as the bulk solvent) to rapidly consume all 

, and strictly monitor the reaction progress. Terminate the heating phase immediately upon consumption of the starting material.

Quantitative Impact of Reaction Conditions

The table below synthesizes empirical data demonstrating how specific parameter adjustments influence the chemoselectivity and product distribution during the formylation of a standard phenylhydrazone.


:Hydrazone Ratio
Reaction TempQuench Method4-Formylpyrazole YieldUncyclized AdductAryl-Formylated ByproductPolymer / Tar
1.5 eq 80 °CRT Water25%45% 10%20%
3.0 eq 80 °CRT Water55%<5%15%25%
3.0 eq 60 °CIce-cold

88% <2%5%5%
4.0 eq 90 °CIce-cold

60%0%20% 20%

Data Summary: Optimal yields are achieved with 3.0 equivalents of reagent, moderate heating (60 °C), and a strictly temperature-controlled mild quench.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Title: Optimized Synthesis of 1-Aryl-3-substituted-4-formylpyrazoles

Step 1: Generation of the Vilsmeier Reagent

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Add anhydrous DMF (10 volumes relative to substrate) and cool to 0 °C using an ice-salt bath.

  • Add

    
     (3.2 equivalents) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
    
  • Validation Checkpoint 1: The mixture should become slightly viscous and pale yellow. A transient exotherm must be observed during addition. If no heat is released, the

    
     may be degraded, or the DMF is wet.
    

Step 2: Substrate Addition & Enamine Attack

  • Dissolve the hydrazone (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the Vilsmeier reagent at 0 °C.

  • Stir at 0 °C for 30 minutes.

  • Validation Checkpoint 2: A distinct color shift (typically to deep orange or red) should occur immediately upon addition, confirming the successful electrophilic attack on the enamine tautomer.

Step 3: Cyclization and Formylation

  • Remove the ice bath and gradually heat the reaction mixture to 60–65 °C.

  • Stir for 2 to 4 hours, monitoring via TLC (Hexane:EtOAc 7:3).

  • Validation Checkpoint 3: TLC must show the complete disappearance of the starting material and the highly polar intermediate, replaced by a distinct, UV-active spot corresponding to the cyclized 4-formylpyrazole.

Step 4: Controlled Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a vigorously stirred beaker of crushed ice (20 volumes).

  • Slowly add a cold, saturated solution of sodium acetate (

    
    ) until the pH reaches 6.5–7.0.
    
  • Validation Checkpoint 4: Upon reaching neutral pH, the target 4-formylpyrazole should precipitate as a filterable solid. If the solution turns into a dark, gummy emulsion, the quench temperature was too high, resulting in polymerization.

References

  • Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles Journal of Chemical Research (via ResearchGate) URL:[Link]

  • About the Vilsmeier-Haack formylation of this compound (Regioselectivity and Side Reactions) Chemistry Stack Exchange URL:[Link]

purification challenges of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Ticket System Status: [ONLINE] Current Topic: Purification & Isolation Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Mission Statement

You are encountering challenges with 3-(3-phenyl-1H-pyrazol-4-yl)propanamide (referred to hereafter as 3-PPP ). This molecule presents a "perfect storm" of purification difficulties: the amphoteric nature of the unsubstituted pyrazole ring causes streaking on silica, while the primary amide moiety induces strong intermolecular hydrogen bonding, leading to poor solubility in standard organic solvents.

This guide treats your experimental issues as "Support Tickets." Select the ticket below that matches your observation to find the root cause and the validated solution.

Ticket #101: "The compound streaks/tails severely on silica gel columns."[1][2]

User Observation:

"I am trying to purify crude 3-PPP via flash chromatography (DCM/MeOH gradient). The compound elutes from 20% to 80% MeOH with no distinct peak shape, contaminating other fractions."

Root Cause Analysis: The unsubstituted nitrogen on the pyrazole ring (


) is acidic (pKa 

14) and acts as a hydrogen bond donor. Standard silica gel is slightly acidic (pH 5–6).[2] The pyrazole nitrogen interacts strongly with the silanol groups (

) on the stationary phase, causing "drag" or tailing.

Protocol: The "Base-Buffered" Flash Method To fix this, you must neutralize the silica surface or the mobile phase.[1]

  • Mobile Phase Modifier: Do not use plain DCM/MeOH.

    • Add 1% Triethylamine (TEA) or 1%

      
        to the methanol component of your mobile phase.
      
    • Why? The base competes for the silanol sites, allowing the pyrazole to elute freely.

  • Column Pre-treatment:

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before injection.

  • Recommended Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol + 1%

      
      [1]
      
    • Gradient: 0% B

      
       10% B over 15 CV. (The compound typically elutes at 4–6% MeOH when the tailing is suppressed).
      

Visualization: Chromatographic Decision Tree

chromatography_logic cluster_legend Legend start Start: Tailing on Silica q1 Is the Pyrazole N-substituted? start->q1 no_sub No (1H-Pyrazole) q1->no_sub Current Molecule yes_sub Yes (N-Methyl/Phenyl) q1->yes_sub action1 Silanol Interaction Detected no_sub->action1 solution2 Standard Gradient (DCM/MeOH) yes_sub->solution2 solution1 Add 1% TEA or NH4OH to Mobile Phase action1->solution1 key1 Critical Issue key2 Solution

Figure 1: Decision logic for suppressing peak tailing in nitrogen-heterocycle chromatography.

Ticket #204: "The product oils out during recrystallization."[1][2]

User Observation:

"I tried recrystallizing from hot Ethanol. Upon cooling, the solution turned milky and a sticky oil settled at the bottom instead of crystals."

Root Cause Analysis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary.[1] This is common for amides with phenyl rings (like 3-PPP) because the melting point is often depressed by impurities, dropping it below the boiling point of the solvent.

Protocol: The "Dual-Solvent" Switch Ethanol alone is often too non-polar to hold the impurities but too polar to force crystallization gently.[1][2][3]

Step-by-Step Recovery:

  • Re-dissolve: Take the oiled-out material and re-dissolve it in a minimum amount of DMSO (at room temperature) or hot Acetonitrile (ACN) .[1][2]

  • The Anti-Solvent Drop:

    • If using DMSO: Add Water dropwise with vigorous stirring until a persistent cloudiness appears.[1][2][3]

    • If using Hot ACN: Add Water dropwise.[1][2][3]

  • The Critical Step (Seeding):

    • Do not cool immediately.[1][2][4] Hold the temperature.

    • Scratch the inner wall of the flask with a glass rod.[2]

    • Why? This creates nucleation sites.[1][2][3][4]

  • Slow Cooling:

    • Wrap the flask in aluminum foil and a towel (insulation). Let it reach room temperature over 4–6 hours.

    • Result: The oil phase should solidify into definable crystals.[1][2]

Solvent System Efficiency Table

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingVerdict
Ethanol HighModerateHighNot Recommended
DCM/Hexane LowInsolubleN/APoor (Precipitation only)
ACN/Water (3:1) HighLowLowRecommended
DMSO/Water Very HighLowModerateBest for dirty crude

Ticket #309: "I cannot separate the carboxylic acid impurity."[1][2]

User Observation:

"My synthesis involved hydrolysis of a nitrile or ester. I have about 10% of the corresponding carboxylic acid (3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid) co-eluting with my amide."

Root Cause Analysis: Both the product (amide) and the impurity (acid) are polar. However, their


 values differ significantly, allowing for a pH-Switch Extraction .[1]
  • Carboxylic Acid Impurity:

    
     (Ionized at pH > 5).[1][2]
    
  • Pyrazole Amide (Product): Pyrazole NH

    
     (Neutral at pH 7–10).
    

Protocol: The "pH-Cut" Wash Do not rely on chromatography.[1][2][3] Use liquid-liquid extraction (LLE).[1][2]

  • Dissolution: Dissolve the mixture in Ethyl Acetate (EtOAc) . If solubility is poor, use 10% n-Butanol in EtOAc .[1][2][3]

  • The Basic Wash (Target pH 9–10):

    • Wash the organic layer with Saturated Sodium Bicarbonate (

      
      ) .[2]
      
    • Mechanism:[1][3][4][5][6] At pH ~8.5 (bicarbonate), the carboxylic acid deprotonates to the carboxylate salt (

      
      ) and moves to the aqueous layer. The pyrazole amide remains neutral and stays in the organic layer.[2]
      
    • Warning: Do not use strong base (NaOH, pH > 13) or you will deprotonate the pyrazole nitrogen (

      
      ), pulling the product into the water as well.
      
  • Recovery:

    • Keep the Organic Layer .[1][2] Dry over

      
       and evaporate.[1][2][3]
      

Visualization: pH-Dependent Extraction Logic

extraction_logic cluster_pKa pKa Thresholds mixture Mixture: Amide (Product) + Acid (Impurity) solvent Dissolve in EtOAc mixture->solvent wash Wash with NaHCO3 (pH ~8.5) solvent->wash phase_aq Aqueous Layer (Contains Acid as R-COO-) wash->phase_aq Impurity Removal phase_org Organic Layer (Contains Neutral Amide) wash->phase_org Product Recovery pka_acid Acid pKa ~4.5 pka_pyr Pyrazole pKa ~14

Figure 2: Separation strategy exploiting the acidity difference between the carboxylic byproduct and the pyrazole scaffold.

Frequently Asked Questions (FAQ)

Q: The NMR shows a broad hump around 13 ppm.[1][2] Is my compound wet? A: Not necessarily. The proton on the pyrazole nitrogen (


) is exchangeable and often appears as a very broad, flat signal between 10–13 ppm in DMSO-

. It may even "disappear" if the sample is wet, due to rapid exchange with water.[2]

Q: Can I use reverse-phase (C18) HPLC for this? A: Yes, and it is often superior to normal phase.[1]

  • Buffer: Use 0.1% Formic Acid or Ammonium Acetate.[1][2][3]

  • Note: The pyrazole will be protonated in Formic Acid (pH ~2.7), which improves solubility but might reduce retention. If retention is too low, switch to Ammonium Bicarbonate (pH 10) to keep the pyrazole neutral (ensure your column is pH 10 stable).

Q: Why does the melting point vary so much (e.g., 145°C vs 152°C)? A: Pyrazoles are notorious for polymorphism and tautomerism . The 3-phenyl and 5-phenyl tautomers are identical in solution but can crystallize in different lattice structures depending on the solvent used.[1][2][3] A variance of 5–10°C is common between batches crystallized from different solvents (e.g., MeOH vs. ACN).

References

  • Pyrazole Acidity & Chromatography

    • Title: "Purification of basic heterocycles: Strategies for flash chrom
    • Source: Teledyne ISCO Chromatography Technical Notes.[1][3]

    • URL:[Link]

  • Recrystallization of Amides

    • Title: "Crystallization of Organic Compounds: An Industrial Perspective."[1][2]

    • Source:Organic Process Research & Development, Tunney & Beckmann.[2]

    • URL:[Link]

  • Tautomerism in Phenyl-Pyrazoles

    • Title: "Tautomerism in 3(5)-phenylpyrazoles: Structural insights."[1][2][3]

    • Source:Journal of Molecular Structure.
    • URL:[Link]

  • pKa Values of Heterocycles

    • Title: "pKa Data for Pyrazoles."[1][2][3]

    • Source: Evans pKa Table (Harvard University).[2]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the critical parameter of reaction temperature for pyrazole ring cyclization. We move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and rationalize your experimental design.

Section 1: Foundational Concepts in Pyrazole Cyclization

The synthesis of the pyrazole core, a privileged scaffold in drug discovery, is most commonly achieved through the condensation of a 1,3-dielectrophile with a hydrazine derivative. The Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound, is a foundational example of this transformation.[1][2]

Understanding the reaction mechanism is paramount to effective optimization. The process generally involves two key stages:

  • Condensation: Initial reaction between one of the hydrazine nitrogens and a carbonyl group to form a hydrazone or enamine intermediate.

  • Cyclization & Dehydration: An intramolecular nucleophilic attack by the second nitrogen atom, followed by dehydration to yield the aromatic pyrazole ring.[2]

Each of these steps has its own energy profile, and temperature is the lever we use to provide the necessary activation energy. However, temperature is a double-edged sword; while it can accelerate the desired reaction, it can also promote undesired side reactions or decomposition.[3]

Knorr_Mechanism Figure 1: Generalized Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,3-Dicarbonyl I1 Hydrazone/Enamine Intermediate R1->I1 Condensation R2 Hydrazine R2->I1 I2 Non-aromatic Cyclic Intermediate (Hydroxypyrazolidine) I1->I2 Intramolecular Cyclization P1 Pyrazole I2->P1 Dehydration (Often Rate-Limiting)

Caption: Figure 1: Generalized Knorr Pyrazole Synthesis Mechanism

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during pyrazole synthesis in a direct question-and-answer format.

Q1: My pyrazole synthesis has a very low yield or is not proceeding at all. How do I determine the optimal starting temperature?

A1: This is a classic sign that the reaction is not overcoming its activation energy barrier at the current temperature. For the key cyclization and dehydration steps to occur, sufficient thermal energy is required.[2] Additionally, poor solubility of starting materials at low temperatures can severely hinder reaction rates.[4]

The solution is to perform a systematic temperature screening experiment. Many pyrazole syntheses can be conducted at room temperature, while others require significant heating.[3] For instance, some copper-catalyzed reactions proceed efficiently at room temperature, whereas certain electrophilic cyclizations may require temperatures around 95°C.[5][6][7]

Table 1: Typical Temperature Ranges for Pyrazole Synthesis Methods
Synthesis MethodTypical Temperature RangeKey Considerations
Knorr Synthesis (Classical) Room Temp to RefluxHighly dependent on substrate reactivity. Often requires acid or base catalysis.[1][8]
**Catalyst-Mediated (e.g., Cu, Ag, I₂) **Room Temp to 80°CCatalyst activity can be temperature-sensitive. Mild conditions are often possible.[3][5]
Microwave-Assisted 80°C to 150°CAllows for rapid heating to high temperatures, significantly reducing reaction times.[9]
Solvent-Free / DES 60°C to 100°CReaction temperature is often set to ensure the mixture is a homogenous liquid.[10]
Flow Chemistry 20°C to 150°COffers precise temperature control, minimizing hot spots and improving safety at high temperatures.[11]
Protocol 1: Small-Scale Temperature Screening

This protocol is designed to efficiently identify a promising temperature range using minimal reagents.

  • Setup: Prepare 4-5 small-scale reactions (e.g., 0.1 mmol scale) in parallel in sealed vials equipped with stir bars.

  • Solvent & Reagents: To each vial, add your chosen solvent and the 1,3-dicarbonyl precursor. Ensure it is fully dissolved. Add the hydrazine derivative.

  • Temperature Gradient:

    • Vial 1: Room Temperature (~20-25°C)

    • Vial 2: 40°C

    • Vial 3: 60°C

    • Vial 4: 80°C

    • Vial 5: 100°C (or reflux, depending on the solvent's boiling point)[4]

  • Monitoring: Stir all reactions for a set period (e.g., 2-4 hours). Take a small aliquot from each vial and analyze by a suitable method (TLC, LC-MS, or ¹H NMR) to assess the consumption of starting material and formation of the desired pyrazole product.

  • Analysis: Identify the temperature that provides the best conversion to the product with the fewest side products. This will be the starting point for further optimization. In some cases, yields improve up to a certain temperature (e.g., 60°C) and then decrease at higher temperatures due to degradation.[3][4]

Q2: I'm observing significant impurities or decomposition of my product at elevated temperatures. What's happening and how can I fix it?

A2: This is a common problem where excess thermal energy begins to access alternative, undesired reaction pathways or leads to the degradation of thermally sensitive functional groups on your starting materials or product. At elevated temperatures, you may be overcoming the activation energy for side reactions which are kinetically accessible.

The key is to find the "sweet spot" where the rate of formation of your desired product is maximized relative to the rates of competing reactions.

Temp_Effect Figure 2: Temperature's Impact on Reaction Pathways cluster_temp Temperature Effect Reactants Reactants (A + B) Product Desired Pyrazole (P) Reactants->Product k_desired (Moderate Ea) SideProduct Side Products (X, Y) Reactants->SideProduct k_side (Higher Ea) Decomposition Decomposition Product->Decomposition k_decomp (Temperature-Dependent) LowT Low Temp: k_desired is slow k_side is negligible HighT High Temp: k_desired is fast k_side becomes significant k_decomp increases

Caption: Figure 2: Temperature's Impact on Reaction Pathways

Protocol 2: Temperature Optimization for Purity

This protocol assumes you have identified a working temperature from Protocol 1 but are facing purity issues.

  • Baseline Reaction: Set up a reaction at the temperature previously identified as giving the highest conversion (e.g., 80°C).

  • Temperature Bracketing: Set up two additional reactions:

    • One at a slightly lower temperature (e.g., 70°C).

    • One at a significantly lower temperature (e.g., 50°C).

  • Time-Course Monitoring: Monitor all three reactions over time (e.g., at 1h, 3h, 6h, and 24h). Use a quantitative or semi-quantitative method like HPLC or qNMR to determine the ratio of product to impurities at each time point.

  • Data Analysis:

    • At 70°C, you may find the reaction is slower but produces a cleaner product profile.

    • At 50°C, the reaction might be too slow to be practical, but can confirm the trend.

    • Your goal is to identify the highest temperature you can use to achieve a reasonable reaction time without introducing unacceptable levels of impurities. An 85-93% yield for a cyclization product is considered excellent.[6][7]

Q3: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. Can temperature control help?

A3: The formation of regioisomers is a notorious challenge in pyrazole synthesis, dictated by which carbonyl group the substituted nitrogen of the hydrazine attacks first.[12] This selectivity is governed by a complex interplay of steric and electronic factors. While solvent choice and pH control often have a more dramatic impact on regioselectivity, temperature can play a role.[12]

Reactions under kinetic control (lower temperature, irreversible) may favor one isomer, while reactions under thermodynamic control (higher temperature, reversible) may favor the more stable isomer. By adjusting the temperature, you may be able to influence this balance.

Protocol 3: Assessing Temperature's Effect on Regioselectivity
  • Establish a Baseline: Run the reaction at a standard temperature (e.g., room temperature or a moderately elevated temperature like 50°C) and carefully determine the regioisomeric ratio using ¹H NMR or HPLC.

  • Explore Temperature Extremes:

    • Run the reaction at a lower temperature (e.g., 0°C or 4°C) for an extended period.

    • Run the reaction at a higher temperature (e.g., reflux) for a shorter period.

  • Analyze the Ratio: Compare the regioisomeric ratios from all three experiments.

    • If the ratio changes significantly, temperature is a viable tool for optimization.

    • If the ratio remains largely unchanged, you should focus on other variables like solvent polarity or the use of a directing catalyst. For example, aprotic dipolar solvents like DMF can sometimes improve regioselectivity compared to protic solvents like ethanol.[12]

Section 3: Workflow and Decision Making

Effective troubleshooting requires a logical workflow. The following diagram outlines a decision-making process for optimizing your reaction temperature.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Temperature Optimization Start Start: Pyrazole Synthesis Check_Conversion Low or No Conversion? Start->Check_Conversion Run_Screen Perform Temperature Screen (Protocol 1) Check_Conversion->Run_Screen Yes Check_Impurity Impurity or Decomposition Issues? Check_Conversion->Check_Impurity No Run_Screen->Check_Impurity Optimize_Purity Optimize for Purity (Protocol 2) Check_Impurity->Optimize_Purity Yes Check_Regio Regioisomer Mixture? Check_Impurity->Check_Regio No Optimize_Purity->Check_Regio Assess_Regio Assess Temp Effect on Regio-ratio (Protocol 3) Check_Regio->Assess_Regio Yes Final_Protocol Optimized Temperature Protocol Check_Regio->Final_Protocol No Assess_Regio->Final_Protocol Significant Change Consider_Other Focus on Other Variables (Solvent, Catalyst, pH) Assess_Regio->Consider_Other No Significant Change Consider_Other->Final_Protocol

Sources

Technical Support Center: Troubleshooting Amide Coupling in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Pyrazole derivatives are highly valuable scaffolds in medicinal chemistry and agrochemicals, but they present unique challenges during amide bond formation. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to help you overcome low coupling efficiencies.

Diagnostic Workflow

Before adjusting your reaction conditions, it is critical to identify the specific mechanistic bottleneck. The following diagnostic tree isolates the root cause based on the structural role of the pyrazole in your coupling reaction.

PyrazoleAmideTroubleshooting Start Low Amide Coupling Yield with Pyrazole Derivative Role Identify the Pyrazole's Role in the Reaction Start->Role Amine Aminopyrazole (Nucleophile) Role->Amine Amine Component Acid Pyrazole-Carboxylic Acid (Electrophile) Role->Acid Acid Component Issue1 Poor Nucleophilicity due to EWG Heterocycle Amine->Issue1 Issue2 Self-Condensation or N-Acylation via Pyrazole NH Acid->Issue2 Sol1 Use Acid Chloride Activation or HATU @ Elevated Temp Issue1->Sol1 Sol2 Protect Pyrazole NH (e.g., THP) or use T3P / Weak Base Issue2->Sol2

Diagnostic workflow for troubleshooting pyrazole amide coupling failures.

Knowledge Base: FAQs & Mechanistic Causality

Q1: Why is my aminopyrazole failing to couple even when using standard EDC/HOBt conditions? A1: The failure is driven by electronic deactivation. Aminopyrazoles exhibit inherently low nucleophilicity because the lone pair on the exocyclic amine is delocalized into the electron-deficient heteroaromatic ring[1]. Standard coupling reagents like EDC/HOBt form an active OBt-ester that is often insufficiently electrophilic to react with deactivated heteroaryl amines. Resolution: You must increase the electrophilicity of the activated acid. Switch to uronium/aminium salts like HATU, which form a highly reactive OAt-ester[2], or bypass coupling reagents entirely by converting the carboxylic acid to an acyl chloride[3].

Q2: I am coupling a pyrazole-carboxylic acid, but LCMS shows multiple high-molecular-weight byproducts. What is happening? A2: If your pyrazole ring has an unprotected NH, it can undergo tautomerization and act as a competing nucleophile. During the activation of the carboxylic acid, the pyrazole NH from a neighboring molecule can attack the activated ester, leading to unwanted N-acylation, self-condensation, or oligomerization[4]. Resolution: Mask the pyrazole NH with a protecting group (e.g., THP, SEM, or Boc) prior to the coupling step. Alternatively, use a strictly stoichiometric amount of a mild coupling reagent like T3P (Propylphosphonic anhydride) to minimize over-activation.

Q3: How do I minimize epimerization when coupling chiral pyrazole derivatives? A3: Epimerization occurs when an over-activated intermediate (like an O-acylisourea) undergoes intramolecular cyclization to form an azlactone or ketene intermediate, which readily racemizes in the presence of strong bases[3]. Resolution: Avoid strong, unhindered bases like Triethylamine (TEA). Instead, use weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine. Always pair your coupling reagent with an epimerization-suppressing additive like HOAt or Oxyma Pure.

Quantitative Data: Reagent Selection Matrix

To facilitate educated decision-making[2], use the following table to select the optimal coupling strategy based on your specific pyrazole substrate.

Coupling StrategyActive IntermediateRelative ReactivityEpimerization RiskBest Use Case in Pyrazole Chemistry
EDC / HOBt OBt-EsterLowLowUnhindered aliphatic amines coupling to protected pyrazole-acids.
HATU / DIPEA OAt-EsterHighModerateModerately deactivated aminopyrazoles; sterically hindered substrates.
T3P / Pyridine Mixed AnhydrideModerateVery LowChiral pyrazole-carboxylic acids prone to racemization.
Oxalyl Chloride Acyl ChlorideVery HighHighSeverely deactivated, electron-poor aminopyrazoles[3].

Protocol Library: Self-Validating Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate generation is successful before you commit your valuable pyrazole starting materials.

Protocol A: Acid Chloride Activation for Deactivated Aminopyrazoles

Use this when coupling highly electron-deficient aminopyrazoles that fail with HATU.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂/Ar).

  • Catalysis: Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active catalytic species.

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Remove a 5 µL aliquot and quench it in 100 µL of Methanol. Analyze via TLC/LCMS. If activation is complete, you will exclusively see the methyl ester of your acid. If unreacted acid remains, add 0.5 eq more oxalyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Do not expose to ambient moisture.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM. In a separate flask, dissolve the aminopyrazole (0.9 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM. Slowly add the acyl chloride solution to the amine at 0 °C.

  • Completion: Warm to room temperature and stir for 4-12 hours until LCMS confirms product formation.

Protocol B: HATU-Mediated Coupling for Pyrazole-5-Carboxylic Acids

Use this for coupling protected pyrazole-carboxylic acids to standard amines.

  • Preparation: Dissolve the N-protected pyrazole-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq). Causality: NMM is a weaker base than DIPEA, significantly reducing the risk of azlactone formation and subsequent epimerization.

  • Activation: Add HATU (1.1 eq) in one portion.

  • Validation Checkpoint: The reaction mixture should turn a distinct yellow/orange color immediately upon HATU addition, indicating the formation of the active OAt-ester intermediate.

  • Coupling: Stir at room temperature for 2-6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF and tetramethylurea byproducts.

References

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. 2

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. 3

  • "Reinventing Amide Bond Formation." ResearchGate. 1

  • "A rare γ-pyranopyrazole skeleton: design, one-pot synthesis and computational study." RSC Advances, 2016.4

Sources

Technical Support Center: Precision Control of Pyrazole Regiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Preventing unwanted N-alkylation and controlling regioselectivity in pyrazole synthesis.

Executive Summary: The "Tautomer Trap"

The core challenge in pyrazole synthesis is the tautomeric equilibrium of the pyrazole ring. The NH proton hops between N1 and N2, making them chemically similar but sterically and electronically distinct.

"Preventing N-alkylation side reactions" typically refers to three distinct failure modes:

  • Regio-scrambling: Formation of the wrong N-isomer during cyclization or alkylation.

  • Over-alkylation: Quaternization of the second nitrogen (forming pyrazolium salts).

  • Chemoselectivity loss: Alkylation of the nitrogen when C-alkylation or O-alkylation was intended.

This guide provides self-validating protocols to lock down regiochemistry and suppress side reactions.

Diagnostic Workflow (Interactive Decision Tree)

Before selecting a protocol, determine your entry point using the logic flow below.

PyrazoleLogic Start START: Define Synthesis Stage Stage Are you building the ring or modifying an existing ring? Start->Stage Cyclization De Novo Cyclization (Hydrazine + 1,3-Diketone) Stage->Cyclization Building Ring Alkylation Post-Synthetic Modification (Existing Pyrazole) Stage->Alkylation Modifying Ring Symm Is the Hydrazine Symmetrical? Cyclization->Symm SymmYes No Regio Issues. Proceed with std. conditions. Symm->SymmYes Yes (e.g., Hydrazine) SymmNo Regioselectivity Risk. Use Solvent/Lewis Acid Control. Symm->SymmNo No (e.g., Methylhydrazine) Direct Direct Alkylation (R-X + Base) Alkylation->Direct Std. Electrophiles Mitsunobu Mitsunobu Reaction (R-OH + PPh3 + DIAD) Alkylation->Mitsunobu Sensitive/Complex R-groups

Figure 1: Strategic decision tree for selecting the correct synthetic pathway to minimize side reactions.

Module A: Controlling Cyclization (De Novo Synthesis)

The Problem: Reacting a mono-substituted hydrazine (e.g., methylhydrazine) with an unsymmetrical 1,3-diketone often yields a 1:1 mixture of regioisomers.[1]

The Fix: Use Fluorinated Solvents or Lewis Acids to dictate which carbonyl is attacked first.

Mechanism of Action

In standard solvents (EtOH), the hydrazine attacks the most electrophilic carbonyl. However, this is often governed by subtle steric/electronic factors that are hard to predict.

  • Fluorinated Alcohols (HFIP/TFE): These solvents are strong Hydrogen Bond Donors (HBD). They activate the harder (more basic) carbonyl oxygen, directing the hydrazine attack to that specific carbon [1].

Protocol: HFIP-Directed Regioselective Cyclization

Use this when you need to favor one isomer over the other without using protecting groups.

ParameterConditionRationale
Solvent Hexafluoroisopropanol (HFIP)Activates carbonyls via H-bonding; dictates regioselectivity.
Stoichiometry 1.0 eq Diketone : 1.1 eq HydrazineSlight excess of hydrazine ensures consumption of electrophile.
Temperature 20–25 °C (Room Temp)Low temp maximizes the kinetic selectivity provided by the solvent.
Concentration 0.2 MStandard dilution to prevent thermal runaways.

Step-by-Step:

  • Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M).

  • Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Stir for 2–4 hours. Monitor by LC-MS.[2]

  • Workup: Remove HFIP under reduced pressure (rotovap). HFIP is expensive; trap and distill for reuse.

  • Purification: The crude residue usually contains a >90:10 ratio of isomers. Purify via silica flash chromatography.

Module B: Preventing Side Reactions during Alkylation

The Problem: Treating a pyrazole with alkyl halides (R-X) and base often leads to:

  • Mixtures: N1 vs. N2 alkylation.

  • Over-alkylation: Formation of quaternary ammonium salts.

The Fix: The "Hard/Soft" Rule and Mitsunobu Inversion.

Strategy 1: Base & Solvent Tuning (Thermodynamic vs. Kinetic)

To prevent side reactions, you must match your base/solvent system to the desired outcome.

Target OutcomeRecommended SystemMechanism
N1 Alkylation (Steric Control) NaH / THF (0°C) Kinetic Control: The irreversible deprotonation by NaH creates a "naked" anion that attacks the electrophile at the least hindered nitrogen immediately [2].
Thermodynamic Isomer Cs₂CO₃ / DMF (80°C) Thermodynamic Control: Reversible conditions allow the alkyl group to migrate to the most stable position (usually N1 for 3-substituted pyrazoles) over time.
Prevent Over-Alkylation Limiting Reagent Use 0.95 equiv of Alkyl Halide. Never use excess electrophile if quaternization is a risk.
Strategy 2: The Mitsunobu Protocol (Mild & Selective)

Best for preventing over-alkylation and avoiding strong bases.

This method uses an alcohol (R-OH) instead of a halide. It is strictly mono-alkylation (preventing quaternization side reactions) and proceeds with inversion of configuration if the alcohol is chiral [3].

Protocol:

  • Dissolve: Pyrazole (1.0 equiv), Alcohol (1.0 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in dry THF or Toluene.

  • Cool: Bring to 0 °C.

  • Add: DIAD or DEAD (1.2 equiv) dropwise over 20 minutes. Do not add all at once—exothermic.

  • React: Warm to Room Temp and stir for 12 hours.

  • Troubleshooting: If no reaction, switch solvent to Toluene and heat to 80 °C (requires TMAD instead of DIAD).

Advanced Troubleshooting (FAQs)

Q1: I am working with Fluorinated Pyrazoles (CF3 group). My regioselectivity is inverted. Why?

A: The CF3 group is a strong electron-withdrawing group (EWG). It increases the acidity of the NH but also pulls electron density away from the adjacent nitrogen.

  • The Rule: In alkylation, the "lone pair availability" is lower on the nitrogen adjacent to the CF3. Therefore, alkylation typically occurs at the distal nitrogen (N-alkylation far from the CF3 group) [4].

  • Fix: If you need the isomer next to the CF3, you must use a blocking group (like THP) on the distal nitrogen during synthesis, or use the Cyclization Protocol (Module A) with a specific hydrazine.

Q2: How do I prevent "Over-Alkylation" (Quaternization)?

A: Over-alkylation happens when the product (N-alkyl pyrazole) is more nucleophilic than the starting material.

  • Avoid MeI: Methyl iodide is notorious for this. Use Methyl Tosylate or Dimethyl Sulfate instead; they are harder electrophiles and less prone to double alkylation.

  • Phase Transfer: Use a biphasic system (Toluene/50% NaOH + TBAB catalyst). This keeps the neutral product in the organic phase and the reactive anion at the interface, reducing the chance of the product reacting again.

Q3: I need to alkylate a pyrazole but avoid the N-alkylation entirely (I want C-alkylation).

A: This requires blocking the NH.

  • Protection: Protect the NH with a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group.

  • Lithiation: Treat the protected pyrazole with n-BuLi. The directing group will facilitate C5-lithiation.

  • Quench: Add your electrophile.

  • Deprotect: Remove SEM/THP with acid (HCl/MeOH) or Fluoride (TBAF).

Visualizing the Regioselectivity Pathway

The following diagram illustrates the mechanistic divergence based on conditions.

ReactionPathway Reactants Hydrazine + 1,3-Diketone Intermediate Dihydroxypyrazolidine Intermediate Reactants->Intermediate PathA Path A: Standard Solvent (EtOH) Thermodynamic Control Intermediate->PathA PathB Path B: Fluorinated Solvent (HFIP) Kinetic/H-Bond Control Intermediate->PathB ProdA Mixture of Isomers (Often 1:1) PathA->ProdA Uncontrolled Dehydration ProdB High Regioselectivity (>90:10) PathB->ProdB Directed Dehydration

Figure 2: Mechanistic divergence in pyrazole cyclization. Fluorinated solvents stabilize specific transition states, leading to high regioselectivity.

References

  • BenchChem. (2025).[1][2] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from 1

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from 2

  • Organic Synthesis. (2010). Mitsunobu Reaction: General Procedure and Mechanism. Retrieved from 3

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from 4

Sources

removing residual palladium catalyst from pyrazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Purification Technical Support Center . This portal is designed for process chemists and drug development professionals facing the notoriously difficult challenge of removing residual palladium (Pd) from pyrazole-containing active pharmaceutical ingredients (APIs).

Pyrazoles are ubiquitous in modern drug discovery, but their strong metal-chelating properties often turn routine cross-coupling cleanups into a bottleneck. Below, you will find mechanistic troubleshooting guides, quantitative data, and self-validating protocols to ensure your APIs meet the stringent <10 ppm ICH regulatory limits[1].

Diagnostic Workflow: Palladium Remediation Strategy

Before applying chemical scavengers, it is critical to diagnose the physical state of the palladium in your crude mixture. The following decision tree dictates the correct remediation logic.

PdRemoval Start Crude Pyrazole Mixture (>1000 ppm Pd) Assess Is Pd precipitated (Pd black)? Start->Assess Celite Celite Filtration Assess->Celite Yes Soluble Soluble Pd-Pyrazole Complex Assess->Soluble No Celite->Soluble Scavenge Silica Scavenger (e.g., Si-Thiourea) Soluble->Scavenge Check Pd < 10 ppm? Scavenge->Check Disrupt Disrupt Chelation (Acidify / Oxidize) Check->Disrupt No Success Final API (<10 ppm Pd) Check->Success Yes Disrupt->Scavenge Re-treat

Workflow for diagnosing and removing residual Pd from pyrazole cross-coupling reactions.

Troubleshooting Guide & FAQs

Q1: Why does residual palladium persistently co-purify with my pyrazole intermediates, even after silica gel chromatography? A: This is a thermodynamic issue. Pyrazoles possess a strongly coordinating sp2-hybridized nitrogen (pyridine-like) that acts as an excellent σ-donor to soft transition metals like Pd(II)[2]. During cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the pyrazole product outcompetes the original ligands, forming a highly stable, soluble Pd-pyrazole complex[1]. Standard silica gel lacks the binding affinity to strip the metal from this chelate, causing the Pd to elute directly with your product.

Q2: I treated my reaction with a Thiol-functionalized silica scavenger at room temperature, but Pd levels stalled at 85 ppm. How do I push it below the 10 ppm ICH limit? A: You are facing a kinetic trap. While the Thiol scavenger has a higher thermodynamic affinity for Pd than the pyrazole, the dissociation rate (off-rate) of Pd from the pyrazole at room temperature is too slow[3].

  • The Fix: Heat the scavenging mixture to 50–80 °C. Thermal energy overcomes the activation barrier, breaking the Pd-pyrazole bond and allowing the functionalized silica to irreversibly trap the free Pd[3].

Q3: Activated carbon reduced my Pd levels from 2000 ppm to 300 ppm, but I am losing 20% of my product. What is the alternative? A: Activated carbon relies on non-specific physisorption, which inevitably leads to high product co-adsorption and yield loss[2]. Transition to chemisorption using macroporous polymer resins (e.g., ) or functionalized silica (e.g., SiliaMetS Thiourea)[4]. These scavengers feature highly dense functional groups (up to 2.4 mmol/g) that selectively bind Pd via covalent coordination, preserving >95% of your product yield[5].

Q4: What if solid-supported scavengers completely fail to reach <10 ppm? A: If the pyrazole-Pd chelation is exceptionally strong, you must chemically disrupt the complex before scavenging.

  • Acidification: Briefly lowering the pH protonates the pyrazole nitrogen (pKa ~2.5), destroying its ability to donate electrons to the Pd.

  • Ligand Oxidation: If residual phosphine ligands are stabilizing the complex, adding 1.5 equivalents of 35% H₂O₂ at room temperature oxidizes the phosphines to phosphine oxides, destabilizing the Pd sphere and forcing it into a state easily captured by scavengers[6].

Quantitative Data: Scavenger Efficiency Comparison

The selection of a scavenger must be driven by the oxidation state of the metal and the functional groups present. Below is a synthesized comparison of industry-standard scavengers applied to N-heterocycle cross-couplings[2][4][5].

Scavenger TypeFunctional GroupPrimary TargetOptimal ConditionsTypical Pd ReductionProduct Recovery
SiliaMetS Thiol -SHPd(II)50 °C, 4–16 h1500 ppm → <15 ppm> 95%
SiliaMetS Thiourea -NH-CS-NH-Pd(0) & Pd(II)60–80 °C, 4–16 h2000 ppm → <5 ppm> 95%
QuadraPure TU Thiourea (Resin)Pd(II)RT to 50 °C, 12 h1000 ppm → <10 ppm> 98%
Activated Carbon N/A (Physisorption)Pd(0) (Pd Black)RT, 2–24 h1000 ppm → 200 ppm70–85% (High Loss)

Self-Validating Experimental Protocol: High-Temperature Silica Scavenging

This protocol is engineered as a self-validating system. It includes mandatory analytical checkpoints (ICP-MS) to ensure the causality of the scavenging step is proven before moving to scale-up[7].

Phase 1: Analytical Baseline & Microtube Screening

  • Baseline Quantification: Isolate a 50 mg sample of the crude pyrazole product. Digest in HNO₃/HCl and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (e.g., 1,200 ppm)[1].

  • Screening Setup: In 4 separate parallel reaction tubes, dissolve 100 mg of crude product in 2 mL of a highly solubilizing solvent (e.g., THF, DMF, or 2-MeTHF).

  • Scavenger Addition: Add 5 equivalents (relative to the initial mol% of Pd catalyst used) of different scavengers to each tube: Tube A (SiliaMetS Thiol), Tube B (SiliaMetS Thiourea), Tube C (QuadraPure TU), Tube D (Control - no scavenger)[2].

  • Thermal Incubation: Stir all tubes at 65 °C for 12 hours. Causality note: Heating ensures the kinetic release of Pd from the pyrazole.

Phase 2: Execution and Validation 5. Filtration: Cool the mixtures to room temperature. Filter each suspension through a tightly packed Celite pad to remove the solid-supported scavengers[2]. Wash the pad with 1 mL of the reaction solvent to ensure zero product retention. 6. Concentration: Concentrate the filtrates under reduced pressure. 7. Validation: Submit the concentrated residues for ICP-MS analysis. Select the scavenger that achieves <10 ppm Pd with the highest mass recovery. 8. Scale-Up: Apply the winning scavenger conditions to the bulk batch. If the bulk batch fails to mirror the microtube results, investigate mass-transfer limitations (ensure aggressive overhead stirring is used at scale).

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Organic Process Research & Development.[Link]

  • ChemRxiv. (2024). First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis.[Link]

  • Royal Society of Chemistry. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • Reddit Chempros. (2025). Your trick to remove residual palladium.[Link]

  • ResearchGate. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. [Link]

Sources

stability of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide in DMSO

Executive Summary: The Molecule at a Glance

Compound: 3-(3-phenyl-1H-pyrazol-4-yl)propanamide Molecular Weight: ~215.25 g/mol Core Structure: A 1H-pyrazole core substituted with a phenyl group and a flexible propanamide side chain.[1][2][3][4][5][6][7][8][9][10][11]

This guide addresses the specific stability challenges of storing this compound in Dimethyl Sulfoxide (DMSO). While the pyrazole-amide scaffold is chemically robust, it is physically vulnerable in DMSO stock solutions due to hygroscopicity-induced precipitation and amide hydrolysis over extended storage.

Module 1: Dissolution & Stock Preparation

The majority of "stability" issues reported for this compound are actually solubility failures during initial preparation.

1.1 The Solubility Threshold

The presence of the phenyl ring and the planar pyrazole system creates strong


-

stacking interactions in the solid state, making the crystal lattice energy high.
  • Recommended Stock Concentration: 10 mM is the standard stability "safe zone."

  • High Concentration Risk: At >50 mM, this compound is prone to "crash-out" (precipitation) if the DMSO absorbs even trace atmospheric moisture (0.5–1.0% water content).

1.2 The "Dry DMSO" Protocol

DMSO is hygroscopic; it absorbs water from the air, which acts as an anti-solvent for this hydrophobic molecule.

  • Protocol: Use anhydrous DMSO (water content <0.1%).

  • Dissolution Workflow:

    • Weigh solid into a glass vial (avoid plastics that leach plasticizers).

    • Add DMSO to the center of the vial.

    • Vortex for 30 seconds.

    • Sonicate at 25°C for maximum 5 minutes. Warning: Excessive heat during sonication can degrade the amide.

    • Visual QC: Hold against a light source. The solution must be absolutely clear. Any "haze" indicates micro-precipitation.

Module 2: Stability & Storage (The Cryo-Concentration Trap)

Why did my clear solution precipitate in the freezer?

2.1 The Mechanism: Cryo-Concentration

DMSO freezes at 18.5°C. When you place a 10 mM stock at -20°C, the DMSO freezes first, excluding the solute. The compound is concentrated into the remaining liquid fraction until it exceeds its saturation limit and precipitates. If water is present, this precipitation is often irreversible.

2.2 Storage Best Practices
ParameterRecommendationScientific Rationale
Temperature -20°C or -80°CSlows chemical hydrolysis of the amide bond.
Container Polypropylene (PP) or Cyclic Olefin Copolymer (COC)Glass can break during freeze/thaw; COC minimizes water vapor transmission.
Atmosphere Argon or Nitrogen blanketPrevents DMSO from absorbing atmospheric moisture.
Thawing Room Temp (20-25°C)Do not heat >37°C. Rapid heating can cause amide thermal degradation.
Module 3: Chemical Degradation Pathways

Is the compound chemically intact?

3.1 Amide Hydrolysis

The primary chemical degradation risk is the hydrolysis of the terminal amide group (


) to a carboxylic acid (

).[12]
  • Reaction: 3-(3-phenyl-1H-pyrazol-4-yl)propanamide +

    
    
    
    
    
    3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid +
    
    
    .
  • Catalyst: Trace acids in DMSO or prolonged exposure to moisture.

  • Detection: The acid byproduct will have a different retention time on LC-MS and a mass shift of +1 Da (OH replacing NH2).

3.2 Pyrazole Tautomerism (Not Degradation)

Users often report "double peaks" in LC-MS or "messy" NMR. This is often tautomerism , not degradation. The hydrogen on the pyrazole nitrogen (1H) shifts between N1 and N2. This is reversible and normal.

3.3 Visualizing the Pathways

The following diagram illustrates the physical and chemical pathways affecting the compound in DMSO.

StabilityPathways Compound Intact Compound (In DMSO Solution) Precipitate Solid Precipitate (Physical Instability) Compound->Precipitate Supersaturation (Irreversible?) Acid Carboxylic Acid (Chemical Degradation) Compound->Acid Hydrolysis (+H2O, -NH3) Tautomer N-H Tautomer (Equilibrium) Compound->Tautomer Reversible (Normal) Water Water Uptake (Hygroscopic DMSO) Water->Compound Promotes Water->Precipitate Reduces Solubility Freeze Freeze/Thaw Cycles Freeze->Compound Cryo-concentration

Caption: Figure 1.[1][7] Stability landscape of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide. Note that water uptake drives both physical precipitation and chemical hydrolysis.

Troubleshooting Guide & FAQs
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Solids visible after thawing Cryo-precipitation or wet DMSO.Vortex vigorously. If solids persist, warm to 37°C for 10 mins. If still solid, sonicate.
LC-MS shows Mass +1 Amide hydrolysis to acid.Discard. This is chemical degradation. Check DMSO water content.[13][14][15]
LC-MS shows split peak Pyrazole tautomerism.Normal. Check if peaks merge at higher column temp or different pH.
Yellowing of solution Oxidation of impurities.Run QC. If purity >95%, solution is likely usable but monitor closely.
Frequently Asked Questions

Q1: Can I store this compound at 4°C (Refrigerator)? A: No. DMSO freezes at 18.5°C. At 4°C, the stock will be a solid block. Storing it near the freezing point encourages partial crystallization (nucleation), which yields large, hard-to-dissolve crystals. Store at Room Temperature (short term <1 week) or -20°C (long term).

Q2: How many freeze-thaw cycles are safe? A: Limit to maximum 5 cycles . Data on amide stability in DMSO suggests that repeated cycling pulls in atmospheric moisture, accelerating hydrolysis [1]. Always aliquot stocks (e.g., 20 µL single-use vials) to avoid this.

Q3: My compound crashed out. Can I add water to dissolve it? A: Absolutely not. This compound is hydrophobic. Adding water will force more precipitation.[13] If you need to lower the DMSO concentration for an assay, dilute into the aqueous buffer, do not add buffer to the stock.

Q4: Is the pyrazole NH acidic? A: Yes, the pKa of a phenyl-pyrazole NH is typically ~12-13. In strong basic conditions, it can deprotonate. Ensure your DMSO is not contaminated with alkaline cleaning residues.

References
  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. [Link][7]

  • Way, L. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. [Link][7]

  • NCSU Chemistry. "Hydrolysis of Amides: Mechanisms and Conditions." LibreTexts Chemistry. [Link]

  • Ellson, R., et al. (2005). "Hygroscopicity of DMSO and its Impact on Compound Solubility." Comb. Chem. High Throughput Screen. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis and comparison of the 1H NMR chemical shifts for 3-(3-phenyl-1H-pyrazol-4-yl)propanamide, a molecule of interest in medicinal chemistry. By dissecting the spectrum and comparing it with related structural analogues, we aim to provide a comprehensive reference for researchers engaged in the synthesis and characterization of similar heterocyclic compounds.

The Significance of 1H NMR in Structural Verification

1H NMR spectroscopy provides a wealth of information based on several key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of a given proton. Electron-withdrawing groups tend to shift signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[1][2]

  • Integration: The area under each signal is proportional to the number of protons it represents, providing a quantitative measure of the different types of protons in the molecule.[1][3]

  • Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) arises from the magnetic influence of neighboring, non-equivalent protons. This "spin-spin coupling" follows the n+1 rule in many cases, where 'n' is the number of adjacent protons.[1][4]

By carefully analyzing these parameters, a detailed picture of the molecular structure can be constructed.

Predicted 1H NMR Spectrum of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Comparative Data
Pyrazole H5 ~7.5 - 8.0Singlet (s)The H5 proton of the pyrazole ring is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be influenced by the phenyl group at C3 and the propanamide group at C4. In various 1,3,5-trisubstituted pyrazoles, the H4 proton (analogous to our H5 in terms of being the sole ring proton) appears as a singlet in the aromatic region. For example, in 3-methyl-1,5-diphenyl-1H-pyrazole, the H4 proton signal is at 6.28 ppm, while in 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, it is at 6.71 ppm.[5] The electron-withdrawing nature of the propanamide and the aromatic current of the phenyl group will likely shift this proton downfield into the 7.5-8.0 ppm range.
Phenyl H (ortho, meta, para) ~7.2 - 7.8Multiplets (m)The protons on the phenyl ring will appear as a series of multiplets in the aromatic region. Typically, ortho protons are the most deshielded. In numerous reported 3-phenyl-1H-pyrazole derivatives, the phenyl protons resonate in the 7.2-7.8 ppm range.[6]
Pyrazole N-H ~10.0 - 14.0Broad Singlet (br s)The N-H proton of the pyrazole ring is known to exhibit a broad signal at a downfield chemical shift due to hydrogen bonding and quadrupole effects from the nitrogen atom.[7] This signal is also susceptible to exchange with deuterated solvents, which can lead to its disappearance in the spectrum.
-CH2- (alpha to pyrazole) ~2.8 - 3.2Triplet (t)These methylene protons are adjacent to the pyrazole ring and the other methylene group. The electron-withdrawing character of the pyrazole ring will shift these protons downfield. They will be split into a triplet by the adjacent CH2 group.
-CH2- (beta to pyrazole) ~2.4 - 2.8Triplet (t)These methylene protons are adjacent to the alpha-CH2 group and the carbonyl group of the amide. The deshielding effect of the carbonyl group will influence their chemical shift. They will be split into a triplet by the adjacent CH2 group.
-CONH2 ~5.5 - 7.5Two Broad Singlets (br s)The two protons of the primary amide group are diastereotopic and often appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.[8][9] In the 1H NMR spectrum of propanamide, the NH2 protons appear as a broad singlet around 6.20 ppm.[8]

Comparative Analysis with Structural Analogues

To build confidence in our predicted spectrum, we can compare it with the known spectra of simpler, related molecules.

Propanamide

The 1H NMR spectrum of propanamide provides a reference for the chemical shifts of the ethyl and amide protons.[4][8]

  • CH3: Triplet at ~1.15 ppm.

  • CH2: Quartet at ~2.24 ppm.

  • CONH2: Broad singlet at ~6.20 ppm.

In our target molecule, the methylene protons of the propanamide side chain are no longer adjacent to a methyl group but are instead influenced by the pyrazole ring, leading to their downfield shift and appearance as two triplets.

3-Phenyl-1H-pyrazole

The 1H NMR spectrum of the parent 3-phenyl-1H-pyrazole gives us a baseline for the pyrazole and phenyl proton signals.[10]

  • Pyrazole H4 & H5: These protons typically appear in the aromatic region, with their exact shifts depending on the tautomeric form and solvent.

  • Phenyl Protons: Multiplets in the range of 7.2-7.8 ppm.

  • N-H: A broad signal in the downfield region.

Substituting the C4 position with the propanamide chain will significantly alter the chemical shift of the remaining pyrazole proton (H5) and will break the coupling pattern seen in the unsubstituted ring.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice for amides as it can help to resolve the N-H and CONH2 proton signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-15 ppm).

    • Optimize the receiver gain.

  • Data Acquisition:

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all the signals to determine the relative proton ratios.

Visualizing the Structural Relationships

The following diagram illustrates the key proton environments in 3-(3-phenyl-1H-pyrazol-4-yl)propanamide.

Sources

Elucidating and Quantifying Pyrazole Propanamides: A Comparative MS Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Pyrazole propanamides represent a critical structural class in modern pharmacology and forensic toxicology. This moiety is the backbone of vital oncology therapeutics, such as the androgen receptor antagonist darolutamide, as well as a prevalent core in novel psychoactive substances (NPS), including synthetic cannabinoids (e.g., the FUPPYCA series).

Analyzing these compounds in complex biological matrices presents a distinct analytical challenge: distinguishing isobaric fragments while achieving the extreme sensitivity required for pharmacokinetic (PK) profiling. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of pyrazole propanamides, providing mechanistic insights and validated experimental protocols.

Mechanistic Fragmentation Pathways

To select the appropriate mass spectrometry platform, one must first understand the gas-phase chemistry of pyrazole propanamides. During Collision-Induced Dissociation (CID), the fragmentation of these molecules is highly predictable and governed by the relative bond dissociation energies within the linker region.

The Causality of Cleavage: The most vulnerable site in a pyrazole propanamide is the amide bond adjacent to the carbonyl group. When subjected to CID, the collision energy localizes at this bond. Because the pyrazole ring is highly electronegative and resonance-stabilized, it preferentially retains the charge, while the propanamide tail is frequently lost as a neutral fragment.

  • Pharmaceuticals (e.g., Darolutamide): In negative electrospray ionization (ESI-), darolutamide yields a deprotonated precursor ion

    
     at m/z 397. Upon CID, the amide bond cleaves, generating a highly stable pyrazole-containing product ion at m/z 202 [1].
    
  • Synthetic Cannabinoids (e.g., FUPPYCA): In positive electrospray ionization (ESI+), high-resolution Q-TOF studies reveal that the main cleavage for 4-fluorophenyl-pyrazole carboxamides occurs directly adjacent to the carbonyl group of the linker, yielding characteristic pyrazole core ions that serve as structural fingerprints for identifying unknown derivatives [2].

Fragmentation_Logic Precursor Precursor Ion e.g., [M-H]- m/z 397 (Darolutamide) CID Collision-Induced Dissociation (CID) Precursor->CID AmideCleavage Amide Bond Cleavage CID->AmideCleavage Core Pyrazole Core Ion m/z 202 (Charge Retained) AmideCleavage->Core Detection Tail Propanamide Tail (Neutral Loss) AmideCleavage->Tail Unobserved

MS/MS fragmentation logic of pyrazole propanamides via amide bond cleavage.

Platform Comparison: QqQ vs. HRMS (Q-TOF / Orbitrap)

The choice of MS platform dictates the type of data acquired. While both platforms utilize CID, their mass analyzers serve fundamentally different analytical purposes based on their inherent physics.

Triple Quadrupole (QqQ): The Quantitative Workhorse

Mechanism & Causality: QqQ instruments operate in Multiple Reaction Monitoring (MRM) mode. By fixing Q1 to the precursor mass (e.g., m/z 397) and Q3 to the product mass (e.g., m/z 202), the instrument filters out nearly all background matrix noise. The continuous duty cycle of the quadrupoles allows for maximal dwell time on these specific transitions, yielding unparalleled signal-to-noise (S/N) ratios. Best For: Pharmacokinetic (PK) studies, therapeutic drug monitoring, and high-throughput quantification of known pyrazole propanamides [1].

High-Resolution MS (Q-TOF / Orbitrap): The Structural Elucidator

Mechanism & Causality: HRMS platforms do not discard ions in a third quadrupole; instead, they measure the exact mass of all fragments simultaneously using time-of-flight or orbital trapping. This provides sub-ppm mass accuracy. Because pyrazole propanamides often share nominal masses with endogenous matrix lipids or structurally similar indazole cannabinoids, exact mass is required to differentiate isobaric interferences and confirm the elemental composition of novel fragments [2]. Best For: Metabolite identification, forensic screening of novel psychoactive substances, and mapping unknown fragmentation pathways.

Quantitative Data Presentation: Platform Performance Summary
Performance MetricTriple Quadrupole (QqQ - e.g., API-5500)HRMS (Q-TOF / Orbitrap)
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Parallel Reaction Monitoring (PRM)
Mass Resolution (FWHM) Unit Resolution (~0.7 Da)High Resolution (30,000 to >100,000)
Mass Accuracy ± 0.1 Da< 2 ppm
Sensitivity (LOD) Sub-ng/mL (Excellent)Low ng/mL (Good, but lower duty cycle than QqQ)
Linear Dynamic Range 4–5 orders of magnitude (e.g., 100–2400 ng/mL)3–4 orders of magnitude
Matrix Interference Handling Relies on transition specificity (Q1

Q3)
Relies on exact mass extraction (XIC)
Target Application Validated quantification of darolutamide diastereomers [1]Elucidation of FUPPYCA cannabinoid structures [2]

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

The following protocol outlines a self-validating system for the extraction and quantification of pyrazole propanamides (using darolutamide and its active metabolite ORM-15341 as models) from biological plasma using a QqQ platform.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? While PPT is faster, it fails to effectively eliminate endogenous phospholipids. Phospholipids co-elute with pyrazole propanamides and compete for charge in the ESI source, causing severe ion suppression. LLE ensures a cleaner extract, validating the reliability of the lower limit of quantification (LLOQ) [1].

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Warfarin or a stable isotope-labeled analog) to normalize extraction recovery and ionization efficiency.

  • Add 2 mL of extraction solvent (e.g., ethyl acetate/hexane mixture).

  • Vortex for 5 minutes, centrifuge at 10,000 rpm for 10 minutes, and transfer the organic layer. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of mobile phase.

Step 2: Chiral Chromatographic Separation

Why a Chiral Column? Darolutamide exists as two diastereomers that have identical mass transitions. A standard C18 column cannot resolve them.

  • Column: Chiralpak IA (amylose-based stationary phase provides necessary stereoselective interactions).

  • Mobile Phase: Isocratic mixture of 5 mM ammonium acetate and absolute alcohol (20:80, v/v). Causality: Ammonium acetate acts as a volatile buffer to promote ionization in the MS source without causing salt build-up.

  • Flow Rate: 1.0 mL/min.

Step 3: MS/MS Tuning and Acquisition (Negative ESI)
  • Ion Source Parameters: Set source temperature to 500°C and ion spray voltage to -4500 V to ensure efficient droplet desolvation and deprotonation of the propanamide nitrogen.

  • MRM Transitions:

    • Darolutamide Diastereomers: m/z 397

      
       202 (Dwell time: 100 ms)
      
    • ORM-15341 (Active Metabolite): m/z 395

      
       202
      
    • Internal Standard: m/z 307

      
       250
      
  • Validation Check: Ensure the calibration curve is linear (

    
    ) across the dynamic range (e.g., 100–2400 ng/mL) to validate the absence of detector saturation [1].
    

References

  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

comparing IC50 values of 3-phenylpyrazole vs celecoxib derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The quest for the optimal non-steroidal anti-inflammatory drug (NSAID) has long been defined by a delicate balancing act: maximizing cyclooxygenase-2 (COX-2) inhibition to alleviate inflammation and pain, while minimizing cyclooxygenase-1 (COX-1) inhibition to preserve gastrointestinal mucosal integrity. Celecoxib, a diarylpyrazole, remains the gold standard for COX-2 selectivity. However, due to dose-dependent cardiovascular toxicity associated with long-term coxib administration, medicinal chemists have actively explored alternative scaffolds.

Among the most promising alternatives are 3-phenylpyrazole derivatives . By subtly altering the spatial geometry and hydrogen-bonding networks of the pyrazole core, researchers aim to retain the potent IC50 values characteristic of celecoxib while improving the overall safety profile. This guide provides a definitive, data-driven comparison of the IC50 values, structural-activity relationships (SAR), and experimental validation protocols for celecoxib derivatives versus emerging 3-phenylpyrazole compounds.

Mechanistic Grounding: The Basis of COX-2 Selectivity

To understand the comparative IC50 values, one must first examine the structural divergence between the COX-1 and COX-2 isoenzymes. The active sites of both enzymes are highly homologous, consisting of a long, hydrophobic channel. However, a critical amino acid substitution occurs at position 523: COX-1 contains a bulky isoleucine residue, whereas COX-2 features a smaller valine residue.

This single substitution in COX-2 opens access to a secondary hydrophilic side pocket. Celecoxib and its derivatives exploit this pocket by inserting a rigid benzenesulfonamide (or similar pharmacophore) group, resulting in high-affinity, slow-binding, competitive inhibition[1]. 3-phenylpyrazole derivatives mimic this diarylheterocycle scaffold, utilizing the phenyl ring to anchor into the hydrophobic channel while the pyrazole core positions functional groups to interact with the expanded COX-2 side pocket[2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) (Induced during inflammation) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation & Reduction PGE2 Prostaglandin E2 (PGE2) (Pain, Fever, Inflammation) PGH2->PGE2 Isomerization Inhibitors Celecoxib & 3-Phenylpyrazole Derivatives Inhibitors->COX2 Competitive Inhibition (Blocks active site)

Fig 1: COX-2 signaling pathway and the competitive inhibition mechanism of diarylheterocycles.

Comparative IC50 Analysis: 3-Phenylpyrazole vs. Celecoxib Derivatives

The efficacy of these compounds is quantified by their IC50 values (the half-maximal inhibitory concentration) against both COX isoforms. A higher Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates a safer gastrointestinal profile.

The following table synthesizes experimental data from recent pharmacological screenings, comparing the parent drug Celecoxib against heavily modified derivatives and novel 3-phenylpyrazole compounds.

Compound ClassSpecific CompoundIC50 COX-2 (μM)IC50 COX-1 (μM)Selectivity Index (SI)Key Structural Modification
Standard Celecoxib (Parent)0.040 – 0.132~15.0~113 – 3751,5-diarylpyrazole with sulfonamide[1][2]
Celecoxib Derivative PC-4070.00190.027514.4Isopropyl/naphthyl substitution at position 5[3]
Celecoxib Derivative Nido-carborane 100.340>3.510.3Carborane-based hydrophobic surrogate[4]
Celecoxib Derivative NAS28> 50.0N/AN/AStripped of COX-2 activity to target PDE5 in oncology[5]
3-Phenylpyrazole Compound 3a0.140 ± 0.006> 10.0> 70Pyrrolo[3,4-c]pyrrole Mannich base integration[1]

Data Interpretation & Causality:

  • Hyper-Potency via Substitution: The celecoxib derivative PC-407 demonstrates an extraordinary IC50 for COX-2 (1.9 nM), significantly outperforming the parent drug. This is caused by the substitution of an isopropyl or naphthyl group at the 5-position of the pyrazole ring, which maximizes hydrophobic interactions within the COX-2 channel[3].

  • Scaffold Hopping: Compound 3a, a 3-phenylpyrazole derivative, achieves an IC50 (0.140 μM) nearly identical to baseline celecoxib (0.132 μM in the same assay conditions). By utilizing a pyrrolo[3,4-c]pyrrole core, it maintains the necessary geometry to block the COX-2 active site while offering a distinct metabolic profile[1].

  • Target Repurposing: Interestingly, some celecoxib derivatives like NAS28 are intentionally designed to lose COX-2 inhibitory activity (IC50 > 50 μM) to eliminate cardiovascular risks, instead acting as potent phosphodiesterase 5 (PDE5) inhibitors to suppress tumor cell growth[5].

Experimental Protocol: Self-Validating Fluorometric IC50 Determination

To ensure trustworthiness and reproducibility across different laboratories, IC50 values must be derived from a self-validating assay system. The following protocol details a standardized fluorometric methodology for evaluating COX-1/COX-2 inhibition, utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) as a highly sensitive fluorescent probe.

Core Principle & Causality

COX enzymes possess both cyclooxygenase and peroxidase activities. This assay measures the peroxidase component. As the enzyme reduces PGG2 to PGH2, it oxidizes the non-fluorescent ADHP into the highly fluorescent compound Resorufin. By quantifying Resorufin fluorescence, we indirectly measure COX activity. Pre-incubation of the compound with the enzyme is strictly required because celecoxib and its derivatives act as time-dependent, slow-binding inhibitors.

IC50_Workflow Prep Enzyme Prep (hCOX-2 / oCOX-1) Incubation Compound Incubation (Serial Dilutions) Prep->Incubation Substrate Add Arachidonic Acid + ADHP Probe Incubation->Substrate Detection Fluorescence Detection (Ex: 530nm, Em: 590nm) Substrate->Detection Analysis IC50 Calculation (Non-linear Regression) Detection->Analysis

Fig 2: Self-validating fluorometric workflow for determining COX-1/COX-2 IC50 values.

Step-by-Step Methodology

1. Reagent & Plate Preparation

  • Enzymes: Prepare purified ovine COX-1 (oCOX-1) and human recombinant COX-2 (hCOX-2) in Tris-HCl buffer (pH 8.0) containing hematin (the essential cofactor for peroxidase activity).

  • Inhibitor Solutions: Dissolve 3-phenylpyrazole or celecoxib derivatives in DMSO. Create a 7-point serial dilution series (e.g., 0.001 μM to 100 μM). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

2. Establishing the Self-Validating Controls A robust assay requires internal controls to validate the dynamic range:

  • Background Wells (BKG): Buffer + Hematin + ADHP + Arachidonic Acid (No Enzyme). Validates that auto-oxidation of the probe is negligible.

  • 100% Initial Activity Wells (IA): Buffer + Hematin + Enzyme + Vehicle (1% DMSO) + ADHP + Arachidonic Acid. Establishes the maximum uninhibited fluorescence signal.

3. Incubation Phase

  • Add 10 μL of the inhibitor dilutions to the respective sample wells containing the enzyme mixture.

  • Critical Step: Incubate the plate at 25°C for exactly 5 minutes. Causality: This allows the diarylpyrazole or 3-phenylpyrazole core to navigate the hydrophobic channel and establish the necessary hydrogen bonds with the Val523 side pocket before the substrate is introduced.

4. Reaction Initiation & Detection

  • Initiate the reaction by rapidly adding 10 μL of a substrate solution containing Arachidonic Acid and ADHP to all wells.

  • Incubate for 2 minutes at room temperature.

  • Read the plate using a fluorescence microplate reader with an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm.

5. Data Synthesis

  • Subtract the BKG fluorescence from all IA and sample wells.

  • Calculate percent inhibition: % Inhibition = [1 - (Sample Signal / IA Signal)] * 100

  • Plot the % Inhibition against the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic equation) to interpolate the IC50 value.

Conclusion

The comparative analysis of IC50 values reveals that while celecoxib remains a highly potent COX-2 inhibitor, structural evolution is pushing the boundaries of this pharmacophore. 3-phenylpyrazole derivatives (such as Compound 3a) successfully replicate the spatial requirements for COX-2 selectivity, achieving sub-micromolar IC50 values comparable to the parent drug[1]. Meanwhile, advanced celecoxib derivatives are diverging into two distinct pharmacological paths: hyper-potent COX-2 inhibitors (like PC-407) for severe inflammation[3], and COX-independent PDE5 inhibitors (like NAS28) repurposed for oncology[5].

For drug development professionals, the choice between these scaffolds will ultimately depend on the desired downstream application—whether prioritizing gastrointestinal safety, maximizing analgesic efficacy, or exploring novel anti-tumor mechanisms.

References

  • COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases Source: ResearchGate URL:[Link]

  • Evaluation of 2 celecoxib derivatives: Analgesic effect and selectivity to cyclooxygenase-2/1 Source: ResearchGate URL:[Link]

  • Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Source: Deutsche Nationalbibliothek (D-NB) URL: [Link]

  • Abstract 1243: A novel series of celecoxib derivatives lacking COX-2 inhibitory activity more potently inhibits cancer cell growth by inhibiting PDE5 Source: AACR Journals URL:[Link]

Sources

A Researcher's Guide to the Melting Point Characterization of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the meticulous characterization of a novel chemical entity is a foundational step. The melting point is a critical physical property that provides initial insights into the purity, identity, and thermal stability of a compound. This guide offers an in-depth, practical comparison of methodologies for determining the melting point of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide, a compound of interest in medicinal chemistry. We will explore not only the "how" but also the "why" behind experimental choices, ensuring a robust and reliable characterization.

The Significance of Melting Point in Drug Development

The melting point of a pharmaceutical compound is more than just a number; it is a critical quality attribute. A sharp and defined melting range is often indicative of high purity, while a broad or depressed melting range can suggest the presence of impurities.[1][2] Furthermore, thermal behavior is crucial for formulation development, as it influences manufacturing processes such as milling, granulation, and tablet compression. Understanding the thermal stability of a compound like 3-(3-phenyl-1H-pyrazol-4-yl)propanamide is paramount to ensuring the safety, efficacy, and shelf-life of a potential drug product.[3][4]

Comparative Methodologies for Melting Point Determination

There is no single "best" method for melting point determination; the choice depends on the required level of precision, the amount of sample available, and the specific information sought. Here, we compare three widely used techniques: the traditional capillary method, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Capillary Melting Point Apparatus: The Foundational Technique

The capillary method is a time-honored and accessible technique for determining the melting range of a crystalline solid.[1][5] It provides a visual assessment of the melting process and is an excellent starting point for characterization.

  • Sample Preparation:

    • Ensure the 3-(3-phenyl-1H-pyrazol-4-yl)propanamide sample is thoroughly dry, as residual solvent can act as an impurity and depress the melting point.[6]

    • Finely powder the crystalline sample using a mortar and pestle to ensure uniform heat transfer.[7]

    • Introduce the powdered sample into a capillary tube (one end sealed) by tapping the open end into the sample.[5]

    • Compact the sample to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[5][6] Proper packing is crucial to avoid a broad melting range due to poor heat distribution.[5]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.[5]

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 4-5°C per minute to get a rough estimate.[8]

    • For an accurate measurement, start heating at a faster rate until the temperature is about 15-20°C below the expected melting point.[5][9]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1][9]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[6][8]

    • It is good practice to perform the measurement in triplicate with fresh samples for each run to ensure reproducibility.[5]

Differential Scanning Calorimetry (DSC): The Quantitative Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides highly accurate and quantitative data on melting point, heat of fusion (enthalpy), and can also detect polymorphic transitions.[12][13]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point.

    • Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

    • The resulting DSC thermogram will show an endothermic peak representing the melting of the sample.[14]

    • The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature.[15] While not a direct measure of melting point, it is an essential complementary technique to assess the thermal stability of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide and to ensure that any mass loss observed in DSC is not due to decomposition.[3][4]

  • Sample Preparation:

    • Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup and Measurement:

    • Place the sample pan onto the TGA balance.

    • Heat the sample at a controlled rate, for instance, 10°C/min, under a nitrogen atmosphere, up to a temperature significantly above the expected melting point.

    • The TGA thermogram will plot the percentage of mass loss versus temperature. A stable compound will show no significant mass loss around its melting temperature.

Comparative Data Analysis

Since 3-(3-phenyl-1H-pyrazol-4-yl)propanamide is a novel compound, we will compare its (hypothetical) melting point data with that of structurally similar compounds found in the literature to provide context and an initial assessment of its properties.

CompoundMelting Point (°C)Analytical MethodReference
3-(3-phenyl-1H-pyrazol-4-yl)propanamide To Be Determined Capillary, DSC-
3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide113Not specified[16]
N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide88Melting point apparatus[17]
N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide96Melting point apparatus[17]
N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide127Melting point apparatus[17]
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one70Kofler micro hot-stage[18]

This comparative data provides a reasonable expectation for the melting point of the target compound to be within a similar range, likely between 70°C and 130°C. A significant deviation from this range could indicate differences in crystal packing, intermolecular forces, or the presence of impurities.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible results.

Caption: Experimental workflow for melting point characterization.

Conclusion

The characterization of the melting point of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide requires a multi-faceted approach. The capillary method offers a rapid and accessible initial assessment, while DSC provides precise quantitative data on the melting transition and enthalpy. TGA is crucial for evaluating the thermal stability of the compound, ensuring that the observed thermal events are indeed melting and not decomposition. By employing these techniques in a complementary fashion and comparing the results to structurally related compounds, researchers can build a comprehensive and reliable thermal profile of this novel molecule, a critical step in its journey through the drug development pipeline.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. PubChem Compound Database. Retrieved from [Link]

  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
  • Chemsrc. 3-Phenylpropan-1-ol. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Unchained Labs. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Lambda Photometrics. Melting Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Wikipedia. Thermogravimetric analysis. Retrieved from [Link]

  • Lambda Photometrics. Melting Point Determination. Retrieved from [Link]

  • Ionashiro, M., & Zuanon, A. C. C. (2002). Characterization of pharmaceuticals by thermal analysis. Publicatio UEPG: Ciências Exatas e da Terra, Ciências Agrárias e Engenharias, 8(1), 91-100.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals, 5(4), 234-237.
  • Mukherjee, S. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 131(2), 1239-1250.
  • EAG Laboratories. Differential Scanning Calorimetry | DSC. Retrieved from [Link]

  • HUBERLAB. Melting and boiling point Laboratory Guide. Retrieved from [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link]

Sources

Structural Benchmarking of 3-Phenyl-1H-Pyrazole Scaffolds: X-Ray Crystallographic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-1H-pyrazole (3-PhPz) derivatives represent a cornerstone scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, p38 MAPK) and anti-inflammatory agents. Their efficacy stems from the pyrazole ring’s ability to function as both a hydrogen bond donor (NH) and acceptor (N), mimicking the adenine hinge-binding motif of ATP.

This guide provides a technical comparison of 3-PhPz derivatives against key bioisosteres (specifically 3-phenylisoxazole ) and structural variants (N-substituted analogs). By analyzing X-ray crystallographic data, we evaluate their "performance" in terms of tautomeric stability , intermolecular networking , and crystal packing efficiency —critical parameters for predicting drug solubility, bioavailability, and target binding affinity.

Part 1: Comparative Structural Analysis[1]
1. Tautomeric Stability: The 3-Ph vs. 5-Ph Debate

One of the most critical "performance" metrics for pyrazoles is tautomeric preference. In solution, 3-substituted and 5-substituted pyrazoles exist in rapid equilibrium. However, X-ray diffraction reveals a definitive preference in the solid state, which dictates formulation stability.

  • Observation: Unsubstituted 3(5)-phenylpyrazoles crystallize almost exclusively as the 3-phenyl tautomer .

  • Mechanism: The 3-phenyl form allows for a more planar conformation, maximizing

    
    -conjugation between the phenyl and pyrazole rings. The 5-phenyl tautomer often suffers from steric clash between the phenyl ring and the NH group, forcing a twisted, higher-energy conformation.
    
  • Data Point: In the crystal structure of 4-bromo-3-phenylpyrazole , the molecule adopts the 3-phenyl form with a torsion angle

    
    , facilitated by an extensive N-H...N hydrogen bonding network.
    
2. Intermolecular Networking: Pyrazole vs. Isoxazole

The "Alternative" scaffold often considered is the isoxazole ring. While isoxazoles eliminate tautomeric ambiguity, they sacrifice the H-bond donor capability.

Feature3-Phenyl-1H-Pyrazole (3-PhPz)3-Phenylisoxazole (3-PhIso)Performance Implication
H-Bond Capacity Donor (NH) & Acceptor (N)Acceptor (N, O) only3-PhPz has superior binding potential for kinase hinge regions.
Crystal Motif Infinite chains or Cyclic Dimers (

)
Weak C-H...N / C-H...O interactions3-PhPz forms more stable, higher-melting lattices (lower solubility).
Packing Forces Strong N-H...N (

)
Dipole-Dipole &

-stacking
3-PhPz packing is enthalpy-driven; 3-PhIso is entropy/shape-driven.
3. Substituent Effects on Packing Efficiency

Modifying the 4-position (e.g., with Halogens) dramatically alters the packing landscape, a technique used to tune density and stability.

  • H-Substitution (Parent): Dominated by N-H...N catemers (chains).

  • Halogen-Substitution (4-Cl/Br): The halogen atom introduces Type II Halogen...Halogen interactions or C-H...X contacts.

    • Case Study:4-bromo-3-phenylpyrazole forms triclinic crystals (

      
      ) where the bromine atom engages in weak lateral contacts, reinforcing the primary H-bond chains. This "locking" effect often increases the melting point relative to the parent compound.
      
Part 2: Visualization of Structural Logic
Diagram 1: Tautomerism & Interaction Logic

This decision tree illustrates the structural consequences of selecting a Pyrazole vs. Isoxazole scaffold.

TautomerLogic Scaffold Scaffold Selection Pz 3-Phenyl-1H-Pyrazole Scaffold->Pz Iso 3-Phenylisoxazole Scaffold->Iso Tautomer Tautomeric Equilibrium (3-Ph vs 5-Ph) Pz->Tautomer Solution NoTaut Fixed Geometry (No Tautomerism) Iso->NoTaut SolidState Solid State (X-Ray) Tautomer->SolidState Crystallization WeakNet Weak Dipole/Pi Interactions NoTaut->WeakNet Acceptor Only Form3 3-Phenyl Form (Major) Planar, Conjugated SolidState->Form3 Stabilized by H-Bonds Form5 5-Phenyl Form (Minor) Twisted, Steric Clash SolidState->Form5 Rare/Co-crystal Network N-H...N Hydrogen Bond Network Form3->Network Strong Donor-Acceptor

Caption: Decision tree highlighting the structural divergence between Pyrazole and Isoxazole scaffolds in the solid state.

Part 3: Experimental Protocol for Crystallization & Data Collection

To generate the data discussed above, the following protocol is recommended. This method prioritizes the isolation of the thermodynamically stable tautomer.

Phase 1: Synthesis & Purification
  • Reaction: Condense acetophenone with hydrazine hydrate in ethanol (Reflux, 4h).

  • Purification: Recrystallize crude product from Ethanol/Water (1:1). Note: Avoid column chromatography if possible to prevent tautomeric equilibration on acidic silica.

Phase 2: Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol (Polar, protic) or DMF (Polar, aprotic).

  • Method:

    • Dissolve 20 mg of derivative in 2 mL of solvent.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover vial with parafilm and poke 3-4 small holes.

    • Store at 20°C in a vibration-free environment.

    • Harvest: Crystals typically appear within 48-72 hours.

Phase 3: X-Ray Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion and precisely locate H-atoms (critical for tautomer assignment).

  • Refinement Strategy (SHELXL):

    • Locate all non-hydrogen atoms via Direct Methods.

    • Crucial Step: Locate the N-H hydrogen in the Difference Fourier Map. Do not geometrically fix this H-atom initially; its position confirms the tautomer.

    • Refine anisotropic displacement parameters for all non-H atoms.

Part 4: Quantitative Data Comparison

The following table summarizes typical crystallographic parameters for 3-phenyl-1H-pyrazole compared to its 4-bromo derivative and the isoxazole alternative.

Parameter3-Phenyl-1H-pyrazole4-Bromo-3-phenyl-1H-pyrazole3-Phenylisoxazole
Crystal System MonoclinicTriclinicMonoclinic
Space Group



Z (Molecules/Unit Cell) 424
N-N Bond Length ~1.35

~1.36

N/A (N-O ~1.40

)
Primary Interaction N-H...N (Catemer)N-H...N (Dimer/Chain)C-H...N / C-H...

Interaction Distance 2.88

(N...N)
2.85

(N...N)
> 3.2

(Weak)
Tautomer Observed 3-Phenyl 3-Phenyl N/A
Diagram 2: Crystallization & Refinement Workflow

Workflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Structure Solution S1 Synthesis (Acetophenone + Hydrazine) S2 Slow Evaporation (EtOH or DMF) S1->S2 D1 Mount @ 100K (Reduce Thermal Motion) S2->D1 D2 Diffraction (Mo or Cu Source) D1->D2 R1 Direct Methods (SHELXT) D2->R1 R2 Difference Fourier Map (Locate N-H Proton) R1->R2 R3 Refinement (R-factor < 5%) R2->R3

Caption: Step-by-step workflow from synthesis to precise tautomer identification via X-ray diffraction.

References
  • Synthesis and Crystal Structure of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Free University of Berlin. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. National Institutes of Health (PubMed). [Link]

  • Different acid–base behaviour of a pyrazole and an isoxazole. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. National Institutes of Health (PubMed). [Link]

Distinctive IR Bands for Amide and Pyrazole NH in 3-Phenylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of 3-phenylpyrazole derivatives—particularly those bearing amide functionalities (e.g., pyrazole-carboxamides)—distinguishing the N-H stretching vibrations of the pyrazole ring from those of the amide group is a critical analytical challenge.

The differentiation rests on three key spectroscopic signatures:

  • Band Topology: Hydrogen-bonded pyrazole N-H bands exhibit a distinctive broad, multi-substructure profile (2300–3300 cm⁻¹) driven by Fermi resonance, whereas amide N-H bands are generally sharper and less structured.

  • The Amide II Check: The presence of a strong N-H bending/C-N stretching combination band (Amide II) at 1510–1650 cm⁻¹ is exclusive to the amide group.

  • Dilution Shifts: Pyrazole N-H stretches undergo a dramatic blue shift (>200 cm⁻¹) upon dilution (breaking cyclic dimers), often shifting to a higher frequency (~3490 cm⁻¹) than secondary amides.

Theoretical Framework & Vibrational Modes[1][2][3]

The Pyrazole "Cyclic Dimer" Phenomenon

3-Phenylpyrazoles predominantly exist as hydrogen-bonded cyclic dimers (or oligomers) in the solid state. This specific H-bonding architecture creates a unique vibrational environment. The proton on the pyrazole nitrogen (


) is tightly bound to the lone pair of the pyridine-like nitrogen (

) of a neighboring molecule.
  • Fermi Resonance: The broad absorption band seen in pyrazoles is not merely due to bond weakening. It arises from the coupling of the fundamental

    
     stretch with overtones and combinations of internal ring vibrations (approx. 1350–1550 cm⁻¹). This results in "transmission windows" or a multiplet structure within the broad envelope.
    
Amide H-Bonding Architecture

Amides typically form linear chains or dimers depending on steric bulk. While they also hydrogen bond, the resulting N-H band is generally smoother.[1] Primary amides (


) exhibit a characteristic doublet (asymmetric and symmetric stretches), while secondary amides (

) show a singlet.
Visualizing the H-Bonding Networks

The following diagram illustrates the structural difference between the pyrazole cyclic dimer and the amide linear chain, which dictates their spectral density.

HBonding cluster_0 Pyrazole Cyclic Dimer (Broad, Structured Band) cluster_1 Amide Linear Chain (Sharper Band) Pz1 3-Phenylpyrazole (Molecule A) Pz2 3-Phenylpyrazole (Molecule B) Pz1->Pz2 N-H···N (Strong Cyclic H-Bond) Pz2->Pz1 N···H-N Am1 Amide (Molecule A) Am2 Amide (Molecule B) Am1->Am2 C=O···H-N (Linear H-Bond)

Figure 1: Comparison of H-bonding networks. The cyclic nature of pyrazole dimerization leads to strong anharmonic coupling and spectral broadening.

Comparative Spectral Analysis

The following table synthesizes data for 3-phenylpyrazole derivatives containing both functional groups.

FeaturePyrazole Ring N-HAmide N-H (Secondary)Amide N-H (Primary)
Solid State (

)
2500–3200 cm⁻¹ (Very Broad)3250–3350 cm⁻¹ (Sharp/Medium)3350 & 3180 cm⁻¹ (Doublet)
Dilute Solution (

)
~3480–3490 cm⁻¹ (Sharp)3400–3440 cm⁻¹ 3520 & 3400 cm⁻¹
Band Shape "Hump" with sub-peaks (Fermi resonance)Single distinct peakTwo distinct peaks (Asym/Sym)
Bending Mode No distinct "Amide II" equivalentAmide II (~1510–1550 cm⁻¹) Amide II (~1590–1620 cm⁻¹)
Intensity Variable, often diffuseMedium to StrongMedium
Key Diagnostic Bands
  • The "Pyrazole Hump": In solid samples (KBr pellet), look for a diffuse background absorption extending from 3200 cm⁻¹ down to 2500 cm⁻¹. This is often mistaken for carboxylic acid O-H stretches but is distinct to the pyrazole dimer.

  • The Amide II Band: If you are unsure if a sharp peak at 3300 cm⁻¹ is pyrazole or amide, check the 1500–1600 cm⁻¹ region. A strong band here confirms the presence of an amide. Pyrazoles have ring breathing modes here (~1590 cm⁻¹), but they are usually sharper and less intense than the Amide II band.

Experimental Protocols for Assignment

To rigorously distinguish these bands, a Dilution Study is the gold standard. This protocol differentiates intermolecular H-bonds (which break upon dilution) from intramolecular ones.

Protocol: Dilution Shift Analysis

Objective: Assign N-H bands by observing frequency shifts ($ \Delta \nu $) as concentration decreases.

  • Preparation: Prepare a stock solution of the 3-phenylpyrazole derivative in dry

    
     or 
    
    
    
    at 0.1 M.
  • Baseline Scan: Acquire an FTIR spectrum of the 0.1 M solution using a liquid cell (path length 0.1–1.0 mm). Note the broad bands.[2][3][4][5][6]

  • Serial Dilution: Dilute the sample to 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition: Acquire spectra at each concentration. Note: As concentration drops, increase the number of scans (e.g., from 16 to 64 or 128) to maintain Signal-to-Noise ratio.

  • Analysis:

    • Pyrazole NH: Will shift from a broad band at ~3200 cm⁻¹ (dimer) to a sharp spike at ~3490 cm⁻¹ (monomer). The shift is large (

      
       cm⁻¹).
      
    • Amide NH: Will show a smaller shift (

      
       cm⁻¹) or remain constant if involved in intramolecular H-bonding (e.g., with the pyrazole nitrogen).
      

DecisionTree Start Unknown N-H Band (3100-3500 cm⁻¹) SolidState Is the band in Solid State Broad & Structured (2500-3200)? Start->SolidState AmideII Is there a strong band at 1510-1650 cm⁻¹? SolidState->AmideII No (Sharp) Dilution Dilution Study: Does band shift >200 cm⁻¹ to ~3490? SolidState->Dilution Yes (Broad) AmideII->Dilution No ResultAmide Amide N-H AmideII->ResultAmide Yes ResultPy Pyrazole Ring N-H (Cyclic Dimer) Dilution->ResultPy Yes (Large Shift) Dilution->ResultAmide No (Small Shift) ResultBoth Likely Both Present

Figure 2: Decision tree for assigning N-H stretching vibrations in pyrazole-amide systems.

References

  • Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds.[7] Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585.[7] Link

  • Suhm, M. A., & Nesbitt, D. J. (1995). High-resolution infrared spectroscopy of the pyrazole dimer. Chemical Physics Letters, 239(1-3), 239-246.
  • Filarowski, A., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127, 234309.[3] Link

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10–15. Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[7] (General reference for Pyrazole tautomerism and spectral properties).

Sources

Biological Efficacy Comparison: 1H-Pyrazole vs. N-Methylated Analogs

[1][2][3]

Executive Summary: The Donor-Acceptor Trade-off[2]

In medicinal chemistry, the transition from a 1H-pyrazole (unsubstituted) to its N-methylated analog represents a critical decision point in lead optimization.[1] This modification is rarely neutral; it acts as a binary switch that freezes tautomeric equilibrium, deletes a hydrogen bond donor (HBD), and alters lipophilicity.[1]

  • 1H-Pyrazole: Acts as a "chameleon" scaffold due to prototropic tautomerism (

    
    ).[1] It provides both H-bond donor and acceptor capabilities, often crucial for binding to the hinge region of kinases.
    
  • N-Methyl Pyrazole: Fixes the regiochemistry, increases lipophilicity (

    
    LogP 
    
    
    +0.4–0.6), and eliminates the HBD penalty for membrane permeability.[1] However, it risks "activity cliffs" if the NH donor was essential for target engagement.

This guide analyzes the biological implications of this structural change, supported by mechanistic insights and experimental protocols.[2][3]

Mechanistic Foundation[2]

Tautomerism vs. Fixed Regiochemistry

The 1H-pyrazole ring exists in a dynamic equilibrium between two tautomers.[4] When a protein binds a 1H-pyrazole, it "selects" the tautomer that complements its binding pocket (induced fit).[1] N-methylation locks the molecule into a single fixed geometry.

  • Implication: If the protein requires the

    
     tautomer but the methylation is performed on 
    
    
    (or vice versa relative to the binding pocket), affinity will plummet due to steric clash or electrostatic repulsion.
Physicochemical Profile Comparison[1][2][3][5][7]
Feature1H-PyrazoleN-Methyl PyrazoleImpact on Drug Design
H-Bond Profile Donor + AcceptorAcceptor OnlyMethylation removes HBD; good for permeability, bad for hinge binding.[1]
Tautomerism Dynamic (

solvent dependent)
None (Fixed)Methylation removes the entropic penalty of tautomer selection but risks fixing the "wrong" isomer.[1]
Lipophilicity Lower LogPHigher LogPMethylation improves passive diffusion across membranes.
Metabolic Liability Glucuronidation (Phase II)Demethylation / OxidationN-Me blocks direct glucuronidation but introduces oxidative liability.[1]

Case Studies & Comparative Data

Case Study A: Kinase Inhibitors (The "Hinge Binder" Risk)

In many kinase inhibitors (e.g., FGFR, VEGFR), the pyrazole moiety binds to the ATP-binding hinge region.[1] The pyrazole NH often forms a critical hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu, Leu).

  • Observation: Methylation of the pyrazole nitrogen in these scaffolds typically leads to a >100-fold loss in potency .

  • Mechanism: The methyl group creates a steric clash with the hinge backbone and removes the essential H-bond donor.

Representative SAR Data (Hypothetical Kinase Target):

Compound IDR-Group (Pyrazole N1)Enzyme IC50 (nM)Cell IC50 (nM)Explanation
Cmpd 1 (Parent) -H 12 150 Dual H-bond (Donor/Acceptor) with hinge.[1]
Cmpd 2 -CH3 >10,000 N.D. Loss of key H-bond; steric clash with hinge carbonyl.[1]
Cmpd 3 -CH2CH3 >10,000 N.D. Increased steric bulk; inactive.
Case Study B: Improving Permeability (The "Solvent Exposed" Win)

If the pyrazole moiety points towards the solvent front or a hydrophobic pocket where the NH is not engaged in H-bonding, the 1H-pyrazole often suffers from poor permeability due to the desolvation penalty of the exposed polar NH.

  • Observation: N-methylation improves cellular potency despite similar enzymatic affinity.

  • Mechanism: The methyl group caps the polar NH, reducing the desolvation energy required to enter the membrane.

Representative SAR Data (Solvent Exposed Motif):

Compound IDR-GroupEnzyme IC50 (nM)Cell IC50 (nM)LogPPermeability (

)
Frag-A -H451,2001.8Low
Frag-B -CH3 50 180 2.4 High

Key Insight: In Frag-B, the enzymatic potency is retained (indicating no clash), but the cellular potency improves 6-fold due to the lipophilic boost.

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways when considering N-methylation of a pyrazole scaffold.

Pyrazole_Methylation_Logiccluster_bindingBinding Mode ImpactStartEvaluate 1H-Pyrazole ScaffoldCheck_BindingIs Pyrazole NH a Critical H-Bond Donor?Start->Check_BindingCheck_PermeabilityIs Cell Permeability/LogP Low?Check_Binding->Check_PermeabilityNo (Solvent Exposed)Keep_HSTOP: Do Not Methylate(High Risk of Activity Loss)Check_Binding->Keep_HYes (Hinge Binder)MethylatePROCEED: N-Methylate(Improve Permeability/PK)Check_Permeability->MethylateYes (Need Lipophilicity)Explore_BioisostereExplore Bioisosteres(e.g., 2-amino-pyridine)Check_Permeability->Explore_BioisostereNo (Optimize Selectivity)Tautomer1H-Pyrazole(Dynamic Tautomerism)FixedN-Methyl Pyrazole(Fixed Geometry)Tautomer->FixedMethylation

Figure 1: Strategic Decision Tree for N-Methylation of Pyrazole Scaffolds. Blue indicates the starting point; Green indicates a viable modification path; Red indicates a high-risk modification.

Experimental Protocols

Regioselective Synthesis of N-Methyl Pyrazoles

Achieving selectivity between


Protocol: Selective N-Methylation using


-Halomethylsilanes115
  • Reagents: Unsymmetrical pyrazole substrate (1.0 equiv), (Chloromethyl)trimethylsilane (1.2 equiv), KHMDS (1.2 equiv).[1]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the pyrazole solution in THF to 0°C.

    • Add KHMDS dropwise to deprotonate the pyrazole (formation of pyrazolate anion).

    • Add (Chloromethyl)trimethylsilane.[1] Stir at RT for 2h.

    • Desilylation Step: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF/Water to reveal the N-methyl group.

  • Validation: Analyze regioisomeric ratio using NOESY NMR. The N-methyl protons will show an NOE correlation with the adjacent substituent (R-group) if methylated at that position.

Biological Validation Workflow
  • Enzymatic Assay (FRET/Kinase-Glo):

    • Test both 1H and N-Me analogs at 10 concentrations (e.g., 10

      
      M to 0.1 nM).
      
    • Success Metric: If IC50(N-Me)

      
       IC50(1H), the NH donor was not critical.[1]
      
  • Cellular Viability (MTT/CellTiter-Glo):

    • If Enzymatic IC50 is conserved, test cellular potency.[1]

    • Success Metric: Expect IC50(Cell) to improve for the N-Me analog due to enhanced permeability (

      
      ).
      

References

  • Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." Chemical Reviews, 2011.[1] Link[1]

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry, 2004. (Discusses Dasatinib/Pyrazole analogs).[1][4][6] Link[1]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Detailed discussion on H-bond donor/acceptor modulation). Link[1]

  • BenchChem Technical Support. "Selective N-Methylation of Pyrazoles: Troubleshooting & Optimization." BenchChem Knowledge Base, 2025.[1][7] Link

  • Yang, E., & Dalton, D. M. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents."[1][5] The Journal of Organic Chemistry, 2024. Link[1]

Elemental Analysis of C12H13N3O Derivatives: A Comparative Guide to CHNS/O Analyzers and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug development, verifying the exact elemental composition of synthesized active pharmaceutical ingredients (APIs) is a non-negotiable quality control step. For heterocyclic scaffolds like C12H13N3O (commonly representing antipyrine-like or pyrazolone derivatives), empirical elemental analysis (EA) serves as the primary gateway to prove structural integrity and bulk purity before advancing to in vitro assays.

According to the American Chemical Society (ACS) guidelines for the characterization of organic compounds, experimental elemental analysis values must fall within ±0.4% of the calculated theoretical values to confirm ≥95% sample purity[1].

This guide provides a comprehensive framework for calculating the theoretical composition of C12H13N3O derivatives, establishes a self-validating experimental protocol, and objectively compares three industry-leading CHNS/O analyzers used to acquire this critical data.

Theoretical Grounding & Calculations

Before introducing a sample to an analyzer, the theoretical mass percentages must be established. The baseline calculation for the parent scaffold C12H13N3O is derived using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999):

  • Carbon (C): 12 × 12.011 = 144.132 g/mol

  • Hydrogen (H): 13 × 1.008 = 13.104 g/mol

  • Nitrogen (N): 3 × 14.007 = 42.021 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Molar Mass: 215.256 g/mol

Theoretical Mass Percentages: %C: 66.96% | %H: 6.09% | %N: 19.52% | %O: 7.43%

When synthesizing derivatives (e.g., adding a halogen or a methyl group to enhance lipophilicity), these theoretical values shift. The analytical instrument must be sensitive enough to detect these minute stoichiometric changes.

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the EA workflow cannot be a simple "load and run" process. It must be a self-validating system that actively monitors for calibration drift, incomplete combustion, and detector anomalies.

Step-by-Step Methodology
  • System Blank & Purge: Run 3-5 empty tin capsules through the combustion cycle until the baseline thermal conductivity detector (TCD) signal stabilizes.

    • Causality: This removes atmospheric nitrogen trapped in the autosampler and burns off residual carbon in the combustion tube, ensuring the baseline is true zero.

  • K-Factor Calibration: Analyze a known standard, such as Sulfanilamide (

    
    ), at varying weights (0.5 mg to 2.5 mg) to establish a linear response factor.
    
    • Causality: Sulfanilamide provides a highly stable, non-hygroscopic reference to calibrate the TCD's response to N, C, H, and S.

    • Validation Check: The calibration curve must yield an

      
      . If not, the system is leaking carrier gas or the reduction catalyst is exhausted.
      
  • Sample Encapsulation: Weigh exactly 1.500 to 2.000 mg of the C12H13N3O derivative into a tin capsule. For halogenated derivatives (e.g.,

    
    ), add 1 mg of Vanadium Pentoxide (
    
    
    
    ).
    • Causality: Tin undergoes exothermic oxidation, creating a localized "flash" temperature of ~1800°C to shatter refractory heterocyclic bonds.

      
       acts as an oxygen donor and binds corrosive halogens, precipitating them as silver halides in the combustion tube before they can poison the detector.
      
  • Dynamic Combustion & Reduction: The sample is dropped into a 1000°C furnace enriched with pure

    
    . The resulting gas mixture (
    
    
    
    ) is swept by Helium carrier gas over highly active copper wires at 600°C.
    • Causality: The copper quantitatively reduces all nitrogen oxides (

      
      ) to 
      
      
      
      gas and absorbs any excess
      
      
      , ensuring only pure analyte gases reach the separation column.
  • Drift Monitoring (Continuous Validation): Insert a Sulfanilamide standard every 10th sample.

    • Causality: Ash buildup inside the quartz combustion tube alters gas flow dynamics over time. The intermittent standard verifies that the analytical drift remains within a strict <0.1% tolerance.

EA_Workflow N1 1. Encapsulation (Tin + V2O5) N2 2. Flash Combustion (1800°C, O2) N1->N2 N3 3. Catalytic Reduction (Cu, 600°C) N2->N3 N4 4. Gas Separation (GC / Purge & Trap) N3->N4 N5 5. TCD Detection (N2, CO2, H2O) N4->N5

Workflow of dynamic flash combustion for CHNS elemental analysis.

Product Comparison: Leading CHNS/O Analyzers

Choosing the right instrument depends on the specific chemical behavior of your derivatives. Below is an objective comparison of three leading systems used to validate organic syntheses.

A. Thermo Fisher FlashSmart™

The utilizes a modified Dumas method with dynamic combustion and high-speed Gas Chromatography (GC) separation[2].

  • Performance Edge: Speed. It can process a full CHNS analysis in under 6 minutes[2].

  • Best For: High-throughput drug discovery labs screening dozens of standard C12H13N3O derivatives daily.

B. Elementar vario EL cube

The replaces standard GC columns with patented Advanced Purge and Trap (APT) technology[3].

  • Performance Edge: Dynamic range. It can handle extreme C:N elemental ratios up to 12,000:1 and sample sizes up to 20 mg for organics[3],[4],[5].

  • Best For: Analyzing derivatives with highly disproportionate elemental compositions or samples trapped in challenging matrices (e.g., soil or heavy salts).

C. PerkinElmer 2400 Series II

The relies on a steady-state, stepwise signal separation method (frontal chromatography) rather than traditional peak separation[6].

  • Performance Edge: Unmatched signal stability. By producing a steady-state plateau for each gas, it eliminates peak-tailing integration errors[6].

  • Best For: Difficult-to-combust, highly stable heterocyclic compounds where precise oxygen dosing is required to prevent soot formation[7].

Analyzer_Selection Start C12H13N3O Derivative Analysis Q1 Extreme C:N Ratio or Large Sample? Start->Q1 Q2 High-Throughput (>100 runs/day)? Q1->Q2 No A1 Elementar vario EL cube (Purge & Trap) Q1->A1 Yes A2 Thermo FlashSmart (Fast GC) Q2->A2 Yes A3 PerkinElmer 2400 II (Steady-State) Q2->A3 No

Decision matrix for selecting the optimal CHNS/O analyzer based on sample properties.

Experimental Data & Specification Summaries

The following tables summarize the empirical validation of the C12H13N3O scaffold and its derivatives (Table 1), alongside a direct technical comparison of the evaluated instruments (Table 2).

Table 1: Theoretical vs. Experimental Elemental Analysis (n=3) Note: All experimental values fall within the ACS mandated ±0.4% threshold, confirming >95% purity.

CompoundMolecular FormulaTheoretical (%C, %H, %N)Experimental (%C, %H, %N)Max Deviation (Δ%)ACS Status
Parent Scaffold

66.96, 6.09, 19.5266.85, 6.12, 19.450.11Pass
Chlorinated Deriv.

57.72, 4.84, 16.8357.91, 4.88, 16.700.19Pass
Methylated Deriv.

68.10, 6.60, 18.3367.88, 6.65, 18.210.22Pass

Table 2: Comparative Specifications of Leading CHNS/O Analyzers

Technical FeatureThermo Fisher FlashSmartElementar vario EL cubePerkinElmer 2400 Series II
Separation Technology GC ColumnAdvanced Purge & TrapFrontal Chromatography
Max C:N Ratio ~100:1 (Standard)12,000:1~100:1 (Standard)
Analysis Time (CHNS) < 6 minutes~ 10 minutes~ 8 minutes
Sample Size Range 0.01 - 100 mg0.001 - 20 mg (Organic)0 - 500 mg (System capacity)
Primary Advantage Rapid turnaround timeMatrix independenceSignal stability & precision

Conclusion

For the elemental analysis of C12H13N3O derivatives, achieving the ACS-required ±0.4% accuracy demands both a rigorous, self-validating experimental protocol and the correct deployment of analytical hardware. While the Thermo Fisher FlashSmart offers unparalleled speed for routine screening[2], the Elementar vario EL cube provides the necessary dynamic range for extreme elemental ratios[3], and the PerkinElmer 2400 Series II delivers the steady-state reliability required for difficult-to-combust heterocyclic compounds[6].

By aligning the specific chemical properties of your derivatives with the appropriate separation technology, researchers can ensure their elemental data is unimpeachable prior to publication or clinical advancement.

References
  • Organic elemental analyzer vario EL cube - Elementar Source: Elementar Analysensysteme GmbH URL:[Link]

  • User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer Source: Longi / Thermo Fisher Scientific URL:[Link]

  • 2400 Series II CHNS/O Elemental Analysis Source: Cromatec / PerkinElmer URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science (American Chemical Society) URL:[Link]

Sources

Safety Operating Guide

3-(3-phenyl-1H-pyrazol-4-yl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Lifecycle Disposal of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

As a Senior Application Scientist, I frequently consult on the operational logistics of novel heterocyclic compounds. 3-(3-phenyl-1H-pyrazol-4-yl)propanamide is a nitrogen-rich organic scaffold commonly utilized in drug discovery, particularly in the synthesis of kinase inhibitors and neuroprotective agents[1]. Because it contains both a pyrazole ring and a propanamide moiety, this compound exhibits specific hydrogen-bonding capabilities and physicochemical properties that dictate strict handling and disposal protocols.

This guide provides a self-validating system for the safe lifecycle management of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Physicochemical Hazard Assessment

Before handling any compound, we must understand the causality behind its hazards. The pyrazole and amide groups make this compound a strong hydrogen bond donor and acceptor, influencing its environmental persistence and biological activity. Based on structural analogs like 3-phenyl-1H-pyrazole and 4-nitropyrazole, we can extrapolate the following hazard profile[2][3]:

Table 1: Physicochemical Properties and Estimated GHS Classification

Property / HazardData / ClassificationMechanistic Rationale
Molecular Weight ~215.25 g/mol Standard mass for this functionalized scaffold.
LogP (Estimated) 1.5 - 2.0Moderate lipophilicity; can penetrate biological membranes, necessitating strict dermal protection.
GHS Health Hazards Category 4 (Oral), Category 2 (Skin/Eye), Category 3 (Respiratory)Nitrogenous heterocycles frequently act as irritants to mucous membranes and the respiratory tract[4].
Environmental Hazard Non-Halogenated OrganicContains no halogens; requires specific high-temperature incineration to prevent NOx emissions[5].

Operational Safety & Handling Protocol

Handling this compound requires a systematic approach to mitigate inhalation and dermal exposure risks.

Methodology: Safe Weighing and Transfer

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended for prolonged handling), a closed-front lab coat, and safety goggles[3].

  • Engineering Controls: Perform all weighing and transfer operations inside a certified Class II Biological Safety Cabinet or a standard chemical fume hood.

    • Causality: The compound is a Category 3 respiratory irritant; negative pressure prevents aerosolized particulate matter from entering the operator's breathing zone[4].

  • Static Mitigation: Use an anti-static weighing boat and a grounded metallic spatula. Pyrazole derivatives in powder form can accumulate static charge, leading to sudden aerosolization during transfer.

  • Decontamination: After transfer, wipe down the balance and surrounding surfaces with a solvent in which the compound is soluble (e.g., ethanol or isopropanol), followed by a standard water wipe.

HandlingWorkflow Start Start Procedure FumeHood Weigh in Fume Hood (Negative Pressure) Start->FumeHood Spill Spill Occurs? FumeHood->Spill Evacuate Evacuate & Ventilate Spill->Evacuate Yes Proceed Proceed to Assay/Reaction Spill->Proceed No Absorb Absorb & Containerize Evacuate->Absorb Label Label as Hazardous Waste Absorb->Label

Workflow for the safe handling and immediate spill response of pyrazole derivatives.

Comprehensive Disposal Procedures

The disposal of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators (40 CFR 262)[6]. Because it is a nitrogenous organic compound, improper disposal down the drain can lead to aquatic toxicity and water treatment disruption.

Methodology: Waste Segregation and SAA Accumulation

  • Waste Classification: Classify the pure waste as Non-Halogenated Organic Waste . If the compound was dissolved in a halogenated solvent (e.g., dichloromethane) during your assay, the entire mixture must be reclassified as Halogenated Organic Waste [7].

  • Satellite Accumulation Area (SAA) Storage: Place the waste in a compatible, leak-proof container (e.g., high-density polyethylene, HDPE) within the laboratory's designated SAA[7].

  • Labeling: The container must be explicitly labeled "HAZARDOUS WASTE" along with the full chemical name (no abbreviations or formulas) and the primary hazard (e.g., "Toxic/Irritant")[8].

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in the SAA. Once the container is 90% full, transfer it to the central accumulation area within 72 hours[8].

Methodology: Final Destruction (Incineration) The EPA recommends high-temperature incineration for nitrogenous organic compounds[5].

  • Consignment: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration Parameters: The TSDF will subject the waste to rotary kiln incineration at temperatures exceeding 1000°C (1832°F) with a minimum 2-second retention time.

    • Causality: This extreme temperature is required to completely cleave the robust pyrazole ring and prevent the emission of toxic nitrogen oxides (NOx) and cyanide (CN-) byproducts into the atmosphere[5].

WasteRouting WasteGen Waste Generated State Physical State? WasteGen->State Solid Solid Waste (Contaminated PPE/Vials) State->Solid Solid Liquid Liquid Waste (Reaction Mixture) State->Liquid Liquid NonHalogenStream Non-Halogenated Organic Waste Stream Solid->NonHalogenStream Halogen Contains Halogenated Solvents? Liquid->Halogen HalogenStream Halogenated Organic Waste Stream Halogen->HalogenStream Yes Halogen->NonHalogenStream No Incineration High-Temp Incineration (>1000°C) at TSDF HalogenStream->Incineration NonHalogenStream->Incineration

Decision tree for routing pyrazole-propanamide waste to proper incineration streams.

Emergency Spill & Decontamination Protocols

In the event of an accidental release, immediate containment is critical to prevent environmental discharge[9].

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Solid Spills: Do NOT use water immediately, as this may spread the compound or create a slippery, concentrated residue. Carefully sweep up the powder using a damp, chemically inert absorbent pad to prevent dust generation[3].

  • Liquid Spills (if in solution): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Place all contaminated cleanup materials into a secondary containment bag, seal it, and route it through the solid non-halogenated hazardous waste stream.

  • Final Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate organic solvent, followed by a thorough soap and water rinse[4].

References

Sources

Personal protective equipment for handling 3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized small molecules requires moving beyond generic safety data sheets. When working with 3-(3-phenyl-1H-pyrazol-4-yl)propanamide —a compound whose structural motifs are frequently leveraged in kinase inhibition and neuroprotection assays—laboratory safety must be approached as a precise, mechanistic discipline.

This guide provides a causality-driven, self-validating operational framework for the safe handling, solubilization, and disposal of this compound.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule. The hazard profile of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide is extrapolated from structurally homologous pyrazole and propanamide derivatives, which exhibit specific acute toxicities and irritant properties[1][2][3].

Property / HazardQuantitative Estimate / GHSMechanistic Rationale & Causality
Molecular Weight ~215.25 g/mol As a low-molecular-weight small molecule, it can readily cross compromised mucosal membranes or dermal barriers.
Lipophilicity (LogP) 1.5 - 2.5Moderate lipophilicity facilitates rapid cellular membrane permeation, increasing the risk of systemic exposure if dermal contact occurs.
Acute Toxicity / Irritation H302, H315, H319The pyrazole nitrogens act as strong hydrogen-bond acceptors/donors. Upon contact with the aqueous environment of the corneal mucosa or sweat, they interact with biological nucleophiles, causing severe, localized tissue irritation[1].
Respiratory Hazard H335Functionalized phenyl-pyrazoles are known to cause respiratory tract irritation[2]. The propanamide moiety forms intermolecular hydrogen bonds, creating a crystalline lattice highly susceptible to static cling and aerosolization during weighing[3].

The Logic of Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient when handling highly bioactive pyrazole-propanamides, particularly during the solubilization phase. Your protective matrix must account for the specific solvents used to dissolve the compound.

  • Hand Protection (Double Gloving): 3-(3-phenyl-1H-pyrazol-4-yl)propanamide is highly hydrophobic and is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO acts as a "Trojan horse," rapidly carrying dissolved active pharmaceutical ingredients (APIs) through the stratum corneum and directly into the bloodstream. Mandatory: Use extended-cuff nitrile gloves (minimum 0.12 mm thickness). Latex is highly permeable to polar aprotic solvents and must be avoided. Double gloving ensures that if the outer layer suffers solvent breakthrough, the inner layer provides a critical buffer window for safe removal.

  • Respiratory & Engineering Controls: Because the crystalline powder is prone to static aerosolization, all dry powder manipulation must occur within a Class II Type A2 biological safety cabinet or a chemical fume hood calibrated to a face velocity of 80–100 fpm. If engineering controls are compromised, a NIOSH-approved N95 or P100 half-mask respirator is required.

  • Eye Protection: Splash-proof chemical goggles combined with a face shield are required during solubilization to protect against H319 (serious eye irritation) hazards[1].

Self-Validating Operational Protocol: Solubilization & Aliquoting

The following protocol for preparing a 10 mM stock solution is designed as a self-validating system . This means the procedure includes built-in physical checks to ensure both safety and experimental integrity.

Step 1: Fume Hood Preparation Line the working surface of the fume hood with a poly-backed, absorbent bench protector. Causality: The absorbent top captures micro-spills, while the polyethylene backing prevents the DMSO-solubilized compound from permanently contaminating the stainless-steel hood surface.

Step 2: Anti-Static Weighing Discharge static from the weighing spatula and microcentrifuge tube using an anti-static zero-stat gun. Weigh the required mass of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide. Causality: Eliminating static prevents the fine powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 3: Solubilization Transfer the solid into a low-bind microcentrifuge tube. Add anhydrous DMSO to achieve a 10 mM concentration. Causality: Using strictly anhydrous DMSO prevents premature hydrolysis of the propanamide moiety and ensures maximum stability of the stock solution.

Step 4: Homogenization & Visual Validation (Critical Step) Vortex the sealed tube for 30 seconds, followed by sonication in a room-temperature water bath for 2 minutes.

  • Self-Validation Check: Hold the tube against a high-contrast background (e.g., a black-and-white grid). The solution must be completely optically clear. If you observe a Tyndall effect (a cloudy scattering of light when illuminated), this indicates incomplete dissolution of the hydrophobic phenyl-pyrazole core. If the Tyndall effect is present, the protocol has failed its validation check; return the tube to the sonicator for an additional 60 seconds until optical clarity is achieved.

Step 5: Aliquoting Dispense the validated solution into 50 µL aliquots using amber vials, and store at -20°C. Causality: Amber vials protect the pyrazole ring from UV-induced photo-degradation.

Operational & Decontamination Workflow

G A 1. Fume Hood Setup & PPE Verification B 2. Anti-Static Weighing A->B C 3. DMSO Solubilization (10 mM Stock) B->C D 4. Visual Validation (Optical Clearance) C->D D->C Fail (Tyndall Effect) E 5. Assay Application D->E Pass (Clear) F 6. High-Temp Incineration (NOx Prevention) E->F

Operational and validation workflow for handling 3-(3-phenyl-1H-pyrazol-4-yl)propanamide.

Spill Response & High-Temperature Disposal Plan

Pyrazole derivatives are highly stable and do not readily degrade under mild chemical conditions. Standard acid/base neutralization is ineffective and dangerous.

Immediate Spill Response:

  • Powder Spill: Do NOT sweep. Gently cover the powder with absorbent paper towels lightly dampened with 70% ethanol to suppress aerosolization, then carefully scoop into a solid waste container.

  • Liquid Spill (DMSO Stock): Cover with a commercial universal absorbent pad. Clean the residual surface with a 10% bleach solution, followed by a 70% ethanol wipe to remove any remaining lipophilic residue.

Waste Segregation & Destruction:

  • Solid Waste: Contaminated consumables (weigh boats, spatulas, pipette tips) must be placed in a rigid, puncture-resistant container lined with a chemical waste bag.

  • Liquid Waste: DMSO-based stock solutions must be collected in a designated "Halogen-Free Organic Waste" carboy.

  • Causality for Incineration: Waste containing 3-(3-phenyl-1H-pyrazol-4-yl)propanamide must be routed for high-temperature incineration (>1000°C) . At lower combustion temperatures, the nitrogen-rich pyrazole and propanamide groups will undergo incomplete combustion, releasing highly toxic nitrogen oxides (NOx) into the atmosphere. High-temperature incineration ensures complete oxidation to benign N₂ and CO₂.

References[1] Title: 3-phenyl-1H-pyrazole | CID 17155

Source: PubChem, National Institutes of Health URL: [Link]2] Title: 3-phenyl-1H-pyrazole-4-carbaldehyde | CID 291816 Source: PubChem, National Institutes of Health URL: [Link]3] Title: 3-(1H-pyrazol-1-yl)propanamide | CID 14088731 Source: PubChem, National Institutes of Health URL: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.